Eoxin E4
描述
Structure
2D Structure
属性
IUPAC Name |
(5Z,8Z,10E,12E,14R,15S)-14-[(2R)-2-amino-2-carboxyethyl]sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO5S/c1-2-3-12-15-20(25)21(30-18-19(24)23(28)29)16-13-10-8-6-4-5-7-9-11-14-17-22(26)27/h4,6-10,13,16,19-21,25H,2-3,5,11-12,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b6-4-,9-7-,10-8+,16-13+/t19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJNENVYAVKECZ-HRXVJLLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)SC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032109 | |
| Record name | Eoxin E4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Eoxin E4?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eoxin E4 (EXE4), also known as 14,15-leukotriene E4 (14,15-LTE4), is a lipid mediator derived from the metabolism of arachidonic acid. As a member of the eoxin family, it is recognized for its potent pro-inflammatory activities. Eoxins are primarily produced by eosinophils and mast cells and are implicated in the pathophysiology of allergic inflammation and certain cancers.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, biosynthesis, and biological activities of this compound, along with available experimental methodologies.
Chemical Structure and Properties
This compound is a cysteinyl leukotriene, structurally characterized by an eicosatetraenoic acid backbone with a cysteine-containing peptide side chain. Its systematic IUPAC name is (5Z,8Z,10E,12E,14R,15S)-14-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-15-hydroxy-5,8,10,12-icosatetraenoic acid.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C23H37NO5S | [1] |
| Molar Mass | 439.61 g·mol−1 | [1] |
| CAS Number | 1000852-57-2 | [1] |
| Synonyms | EXE4, 14,15-LTE4, 14,15-Leukotriene E4 | [1] |
| SMILES | CCCCC--INVALID-LINK--O)SC--INVALID-LINK--O)N">C@@HO | [1] |
| InChI Key | JLJNENVYAVKECZ-HRXVJLLUSA-N | [1] |
| Solubility | >50 mg/mL in Ethanol, DMF, and DMSO | [3] |
| UV Absorbance Max | 282 nm | [2] |
Biosynthesis of this compound
This compound is synthesized from arachidonic acid through a series of enzymatic reactions initiated by 15-lipoxygenase-1 (15-LO-1).[2] This pathway is distinct from the 5-lipoxygenase pathway that produces the classical leukotrienes.
The biosynthetic cascade begins with the conversion of arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15-HpETE). This intermediate is then transformed into Eoxin A4 (EXA4), which is subsequently conjugated with glutathione (B108866) by LTC4 synthase to form Eoxin C4 (EXC4). Sequential enzymatic cleavage of glutamate (B1630785) and glycine (B1666218) residues from EXC4 by a gamma-glutamyltransferase and a dipeptidase, respectively, yields Eoxin D4 (EXD4) and finally this compound (EXE4).[1]
Biological Activity and Signaling Pathway
This compound exhibits potent pro-inflammatory effects, most notably its ability to increase vascular permeability.[2] Studies have shown that eoxins can induce an increase in the permeability of endothelial cell monolayers in vitro, a key event in inflammation that allows for the leakage of plasma and the infiltration of immune cells into tissues.[4] In this context, Eoxins were found to be approximately 100 times more potent than histamine (B1213489) and nearly as potent as leukotriene C4 and D4.[2][4]
The precise signaling pathway of this compound is still under investigation. Unlike classical cysteinyl leukotrienes that signal through CysLT1 and CysLT2 receptors, this compound shows negligible activity at these receptors.[1] Emerging evidence suggests that this compound may exert its effects through the purinergic receptor P2Y12, which is also a receptor for ADP.[1] This interaction is thought to mediate LTE4-induced pulmonary inflammation.[1] The binding of LTE4 to the P2Y12 receptor may involve the formation of a complex with another receptor.[1] Activation of the P2Y12 receptor, a Gi-coupled receptor, typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of the PI3 kinase pathway.[5]
Experimental Protocols
Detailed, standardized protocols for the synthesis and quantification of this compound are not widely available in a single source. However, the following sections summarize the common methodologies found in the literature.
Quantification of this compound
The measurement of this compound in biological fluids, such as urine, is a valuable tool for assessing the activation of the eoxin pathway in various diseases, including asthma.[6] The primary methods for quantification are enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Solid-Phase Extraction (SPE) for Sample Preparation:
Due to the low concentrations of this compound in biological samples and the presence of interfering substances, a purification and concentration step is typically required before analysis.[7][8]
-
General Principle: Urine or other biological samples are passed through a solid-phase extraction column (e.g., C18). This compound is retained on the column while salts and other polar impurities are washed away. The analyte is then eluted with an organic solvent.
-
Protocol Outline:
-
Acidify the urine sample.
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound with an appropriate organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness and reconstitute in the assay buffer.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA):
Commercially available ELISA kits offer a sensitive method for quantifying this compound.[7][9] These are typically competitive assays.
-
General Principle: A known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of antibody-binding sites on a microplate. The amount of bound enzyme-labeled this compound is inversely proportional to the concentration of this compound in the sample.
-
Protocol Outline (based on a generic competitive ELISA):
-
Add standards and prepared samples to the wells of the antibody-coated microplate.
-
Add enzyme-conjugated this compound to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of this compound in the samples based on a standard curve.
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS provides a highly specific and sensitive method for the quantification of this compound.[10][11]
-
General Principle: The sample is first separated by high-performance liquid chromatography (HPLC), and then the eluting compounds are ionized and detected by a mass spectrometer. Selected reaction monitoring (SRM) is used to enhance selectivity and sensitivity.
-
Protocol Outline:
-
Extract this compound from the biological matrix, often using SPE.
-
Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Separate this compound from other components using a specific mobile phase gradient.
-
Introduce the column eluent into the mass spectrometer.
-
Monitor the specific precursor-to-product ion transition for this compound for quantification.
-
Synthesis of this compound
The de novo chemical synthesis of this compound is complex and not routinely performed in most laboratories. Enzymatic synthesis provides a more common approach for generating this compound for research purposes.
-
General Principle: The enzymatic conversion of precursors is used to generate this compound. This often involves incubating cells that express the necessary enzymes (e.g., eosinophils) with arachidonic acid or other intermediates.[2][12]
-
Protocol Outline for Enzymatic Synthesis:
-
Isolate human eosinophils from peripheral blood.
-
Incubate the purified eosinophils with arachidonic acid.
-
The cells will metabolize the arachidonic acid to produce eoxins, including Eoxin C4, D4, and E4.[2]
-
The reaction is stopped, and the eoxins are extracted from the cell suspension, often using SPE.
-
The different eoxins can then be separated and purified using reverse-phase HPLC.[2]
-
Conclusion
This compound is a significant lipid mediator with potent pro-inflammatory properties. Its unique biosynthetic pathway, initiated by 15-lipoxygenase-1, and its distinct signaling mechanism, potentially involving the P2Y12 receptor, differentiate it from the classical leukotrienes. The quantification of this compound in biological fluids serves as a valuable biomarker for inflammatory conditions. While detailed experimental protocols for its synthesis and analysis are not universally standardized, the methodologies outlined in this guide provide a solid foundation for researchers in the fields of inflammation, allergy, and drug development to further investigate the role of this important molecule.
References
- 1. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14,15-Leukotriene E4 | TargetMol [targetmol.com]
- 4. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of P2Y12 Receptor in Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recovery of leukotriene E4 from the urine of patients with airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. novamedline.com [novamedline.com]
- 8. The extraction of leukotrienes (LTC4, LTD4, and LTE4) from tissue fluids: the metabolism of these mediators during IgE-dependent hypersensitivity reactions in lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.elabscience.com [file.elabscience.com]
- 10. Determination of leukotriene E4 in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic formation of 14,15-leukotriene A and C(14)-sulfur-linked peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Eoxin E4: A Technical Guide to its Mechanism of Action in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eoxin E4 (EXE4), also known as 14,15-leukotriene E4, is a lipid mediator derived from arachidonic acid through the 15-lipoxygenase pathway.[1] Emerging evidence indicates that this compound is a pro-inflammatory molecule, contributing to the pathophysiology of allergic and inflammatory conditions such as asthma.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in inflammation, with a focus on its biosynthesis, biological effects, and the experimental methodologies used to elucidate its function. While the complete downstream signaling cascade of this compound is an active area of research, this guide will detail what is currently known and highlight areas for future investigation.
Biosynthesis of this compound
This compound is synthesized from arachidonic acid via a series of enzymatic steps initiated by 15-lipoxygenase-1 (15-LO-1). This pathway is particularly active in human eosinophils and mast cells.[2]
The biosynthesis pathway is as follows:
-
Arachidonic Acid is converted to 15-Hydroperoxyeicosatetraenoic acid (15-HpETE) by the enzyme 15-lipoxygenase-1 (15-LO-1) .
-
15-HpETE is then converted to the unstable epoxide intermediate Eoxin A4 (EXA4) .
-
Eoxin A4 is conjugated with reduced glutathione (B108866) by LTC4 synthase to form Eoxin C4 (EXC4) .
-
Subsequent enzymatic cleavage of glutamate (B1630785) and glycine (B1666218) residues by a gamma-glutamyltransferase and a dipeptidase, respectively, leads to the formation of Eoxin D4 (EXD4) and finally This compound (EXE4) .[1]
This pathway shares similarities with the biosynthesis of cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent mediators of inflammation.[1]
Visualization of this compound Biosynthesis Pathway
Caption: Biosynthesis pathway of this compound from arachidonic acid.
Mechanism of Action in Inflammation
The primary pro-inflammatory effect of this compound that has been characterized is its ability to increase vascular permeability, a key event in the inflammatory response that allows for the leakage of plasma and the infiltration of immune cells into tissues.
Effect on Endothelial Permeability
Studies have demonstrated that eoxins, including this compound, can significantly increase the permeability of human endothelial cell monolayers in vitro. This effect contributes to tissue edema and the amplification of the inflammatory cascade. While the specific receptor for this compound has not yet been definitively identified, its structural similarity to leukotriene E4 (LTE4) suggests it may act through a G-protein coupled receptor. Research on LTE4 has identified GPR99 and the P2Y12 receptor as potential signaling partners, offering avenues for investigating the this compound receptor.[3][4]
Downstream Signaling Pathways (Hypothesized)
The precise intracellular signaling pathways activated by this compound are currently under investigation. Based on the actions of other lipid mediators that increase vascular permeability, several pathways can be hypothesized to be involved:
-
Calcium Signaling: Binding of this compound to a putative G-protein coupled receptor could lead to the activation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then trigger the release of intracellular calcium stores, a key step in endothelial cell contraction and gap formation.
-
MAPK and NF-κB Signaling: An increase in intracellular calcium and DAG can activate protein kinase C (PKC), which in turn can initiate the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades. These pathways are central to the transcriptional regulation of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Visualization of Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway for this compound in inflammation.
Quantitative Data
The pro-inflammatory potency of eoxins has been compared to other well-known inflammatory mediators. The following table summarizes the relative potency of eoxins in increasing endothelial cell permeability.
| Mediator | Relative Potency (vs. Histamine) | Reference |
| Eoxins (EXC4, EXD4, EXE4) | ~100x more potent | [2] |
| Leukotriene C4 (LTC4) | ~1000x more potent | [2] |
| Leukotriene D4 (LTD4) | ~1000x more potent | [2] |
| Histamine | 1x (baseline) | [2] |
Experimental Protocols
Endothelial Cell Permeability Assay
This protocol is based on the methodology described by Feltenmark et al. (2008) to assess the effect of this compound on vascular permeability.
Objective: To quantify the effect of this compound on the permeability of a human endothelial cell monolayer.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Endothelial cell growth medium
-
This compound (synthetic)
-
Histamine (positive control)
-
Leukotriene C4/D4 (positive control)
-
FITC-dextran (or other fluorescently labeled tracer)
-
Fluorometer
Procedure:
-
Cell Culture: HUVECs are cultured on the upper chamber of Transwell inserts until a confluent monolayer is formed. This typically takes 2-3 days.
-
Treatment: The culture medium in the upper chamber is replaced with fresh medium containing various concentrations of this compound, histamine, or LTC4/D4. A vehicle control (e.g., ethanol) should also be included.
-
Permeability Measurement: FITC-dextran is added to the upper chamber. The Transwell plates are then incubated for a defined period (e.g., 4 hours) at 37°C.
-
Quantification: After incubation, the medium from the lower chamber is collected, and the fluorescence is measured using a fluorometer.
-
Data Analysis: The amount of FITC-dextran that has passed through the monolayer into the lower chamber is a measure of permeability. Results are typically expressed as a percentage of the permeability observed in the control group.
Visualization of Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene E4 elicits respiratory epithelial cell mucin release through the G-protein–coupled receptor, GPR99 - PMC [pmc.ncbi.nlm.nih.gov]
Eoxin E4: A Technical Guide to its Biological Functions and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eoxin E4 (EXE4), also known as 14,15-leukotriene E4, is a lipid mediator derived from arachidonic acid through the 15-lipoxygenase pathway. Primarily synthesized by eosinophils and mast cells, EXE4 is recognized as a potent pro-inflammatory agent. Its principal biological function lies in its ability to significantly increase vascular permeability, a key event in the inflammatory cascade. This technical guide provides a comprehensive overview of the biosynthesis, biological activities, and putative signaling mechanisms of this compound. It includes a compilation of available quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic pathway and experimental workflows to support further research and drug development efforts in the context of inflammatory diseases.
Introduction
Eoxins are a class of arachidonic acid metabolites generated via the 15-lipoxygenase (15-LO) pathway, distinguishing them from the well-characterized leukotrienes produced by the 5-lipoxygenase pathway.[1][2] this compound is the terminal and most stable product of this pathway.[3] Emerging evidence points to the significant role of the 15-LO pathway and its products, including eoxins, in the pathophysiology of inflammatory conditions, particularly allergic diseases such as asthma.[2][4] This guide focuses on the biological functions of this compound in the human body, with a technical focus for researchers in academia and the pharmaceutical industry.
Biosynthesis of this compound
The synthesis of this compound is a multi-step enzymatic cascade initiated by the oxygenation of arachidonic acid.[3]
Key steps in the biosynthesis of this compound:
-
Oxygenation of Arachidonic Acid: The process begins with the enzyme 15-lipoxygenase-1 (15-LO-1) converting arachidonic acid into 15(S)-hydroperoxyeicosatetraenoic acid (15-HpETE).
-
Formation of Eoxin A4: 15-HpETE is then converted to the unstable epoxide intermediate, Eoxin A4 (EXA4).
-
Conjugation with Glutathione (B108866): Eoxin A4 is conjugated with glutathione by leukotriene C4 synthase to form Eoxin C4 (EXC4).[1][5]
-
Conversion to Eoxin D4: Eoxin C4 is metabolized to Eoxin D4 (EXD4) by a gamma-glutamyltransferase.[3]
-
Final Conversion to this compound: Finally, Eoxin D4 is converted to this compound by a dipeptidase.[3]
This pathway is analogous to the biosynthesis of cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[3]
Biological Functions of this compound
The primary and most well-documented biological function of this compound is its role as a pro-inflammatory mediator, primarily through its potent effect on vascular permeability.
Increased Vascular Permeability
Eoxins, including EXE4, have been demonstrated to induce a significant increase in the permeability of endothelial cell monolayers in vitro.[1] This effect is a hallmark of inflammation, allowing for the leakage of plasma and the infiltration of immune cells into tissues. Qualitatively, eoxins are reported to be approximately 100 times more potent than histamine (B1213489) and nearly as potent as leukotrienes C4 and D4 in increasing vascular permeability.[1] However, specific quantitative data, such as EC50 values for this compound, are not yet available in the published literature.
Role in Allergic Inflammation
Elevated levels of eoxins have been detected in the exhaled breath condensate of children with asthma, suggesting a role for the 15-lipoxygenase pathway in this allergic inflammatory disease.[2][4] The increased presence of eoxins correlates with bronchial hyperresponsiveness, a key feature of asthma.[2] While the direct effects of EXE4 on other aspects of allergic inflammation, such as immune cell recruitment and activation, are still under investigation, its potent effect on vascular permeability suggests it is a significant contributor to the inflammatory milieu in allergic conditions.[6]
Potential Role in Cancer
The involvement of lipid mediators in cancer progression is an active area of research.[7][8][9][10] While a direct role for this compound in cancer has not been definitively established, the upregulation of the 15-lipoxygenase pathway in certain cancers suggests that its products could influence the tumor microenvironment. Further research is needed to elucidate any potential role of this compound in tumor growth, angiogenesis, or metastasis.
Signaling Mechanisms
The precise signaling pathway for this compound has not been fully elucidated. However, based on the activity of the structurally similar and more extensively studied cysteinyl leukotriene, leukotriene E4 (LTE4), it is hypothesized that this compound may act through G-protein coupled receptors (GPCRs).[11][12][13][14]
LTE4 has been shown to signal through the P2Y12 receptor and GPR99.[11] It is plausible that this compound utilizes similar receptors to elicit its effects on endothelial cells, leading to increased vascular permeability. The downstream signaling events following receptor activation are likely to involve intracellular calcium mobilization and the activation of various protein kinases, though this remains to be experimentally confirmed for this compound.
Quantitative Data
As of the current literature, specific quantitative data for the biological activity of this compound is limited. The following table summarizes the available information.
| Parameter | Value | Species/System | Reference |
| Vascular Permeability | ~100x more potent than histamine | In vitro endothelial cell monolayer | [1] |
| Nearly as potent as LTC4 and LTD4 | In vitro endothelial cell monolayer | [1] | |
| EC50 (Vascular Permeability) | Not Reported | - | - |
| Receptor Binding Affinity (Kd/Ki) | Not Reported | - | - |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound.
In Vitro Vascular Permeability Assay
This protocol describes a method to assess the effect of this compound on the permeability of an endothelial cell monolayer using a transwell insert system.[15][16][17][18][19]
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell line
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 24-well format, 1.0 µm pore size)
-
FITC-dextran (or other fluorescently labeled tracer)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed endothelial cells onto the collagen-coated transwell inserts at a density that will form a confluent monolayer within 2-3 days.
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed. The integrity of the monolayer can be assessed by measuring the transendothelial electrical resistance (TEER).
-
Treatment: Once a confluent monolayer is established, treat the cells with varying concentrations of this compound in fresh media in the upper chamber of the transwell. Include a vehicle control.
-
Permeability Measurement: After the desired incubation time with this compound, add a fluorescent tracer (e.g., FITC-dextran) to the upper chamber.
-
Sampling: At various time points, collect samples from the lower chamber.
-
Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.
-
Data Analysis: The amount of fluorescence in the lower chamber is proportional to the permeability of the endothelial monolayer. Compare the fluorescence in the this compound-treated wells to the vehicle control.
Miles Assay for In Vivo Vascular Permeability
The Miles assay is a common in vivo method to assess vascular leakage in the skin.[20][21][22][23][24]
Materials:
-
Mice
-
This compound
-
Evans blue dye (1% in sterile saline)
-
Saline (vehicle control)
-
Anesthetic
-
Spectrophotometer
Procedure:
-
Anesthesia: Anesthetize the mice according to approved animal protocols.
-
Dye Injection: Inject Evans blue dye intravenously (e.g., via the tail vein). The dye binds to serum albumin and will extravasate into tissues where there is increased vascular permeability.
-
Intradermal Injections: After a short circulation time for the dye, inject this compound intradermally at defined sites on the dorsal skin of the mouse. Inject vehicle control (saline) at adjacent sites.
-
Incubation: Allow a sufficient amount of time for the vascular permeability to occur and the dye to extravasate.
-
Tissue Collection: Euthanize the mice and excise the skin at the injection sites.
-
Dye Extraction: Incubate the excised skin samples in formamide to extract the Evans blue dye.
-
Quantification: Measure the absorbance of the formamide extracts at the appropriate wavelength (e.g., 620 nm) using a spectrophotometer.
-
Data Analysis: The amount of dye extracted is proportional to the vascular permeability at the injection site. Compare the absorbance from the this compound-treated sites to the vehicle control sites.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators like this compound from biological samples.[25][26][27][28][29]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reverse-phase HPLC column
-
Mobile phases (e.g., water with 0.1% acetic acid and acetonitrile/methanol with 0.1% acetic acid)
-
This compound standard
-
Deuterated internal standard (e.g., LTE4-d5)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
Procedure:
-
Sample Preparation: Extract lipids from the biological sample (e.g., plasma, cell culture supernatant) using a suitable method, such as solid-phase extraction.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard to the sample before extraction to correct for sample loss and matrix effects.
-
Chromatographic Separation: Inject the extracted sample onto the LC-MS/MS system. Separate the analytes using a reverse-phase C18 column with a suitable gradient of mobile phases.
-
Mass Spectrometric Detection: Detect this compound and the internal standard using multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound will need to be optimized.
-
Quantification: Generate a standard curve using known concentrations of the this compound standard. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Conclusion and Future Directions
This compound is a potent pro-inflammatory lipid mediator with a primary role in increasing vascular permeability. Its biosynthesis via the 15-lipoxygenase pathway and its potential involvement in allergic inflammation highlight it as a molecule of interest for further investigation and as a potential therapeutic target. Significant gaps in our understanding of this compound remain, particularly concerning specific quantitative measures of its activity, its precise signaling mechanisms, and its potential role in other pathologies such as cancer. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological functions of this compound and to elucidate its role in human health and disease. Future research should focus on obtaining robust quantitative data, identifying its specific receptor(s), and delineating its downstream signaling pathways to fully understand its physiological and pathological significance.
References
- 1. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eoxins: a new inflammatory pathway in childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Eoxins : a new inflammatory pathway in childhood asthma [ruj.uj.edu.pl]
- 5. Adenovirus E4 gene promotes selective endothelial cell survival and angiogenesis via activation of the vascular endothelial-cadherin/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Beyond a tumor suppressor: Soluble E-cadherin promotes the progression of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. E-cadherin Induces Serine Synthesis to Support Progression and Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells [pubmed.ncbi.nlm.nih.gov]
- 14. Leukotriene receptor antagonists. 4. Synthesis and leukotriene D4/E4 receptor antagonist activity of 4-(alkyl)acetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endothelial paracellular permeability assay [protocols.io]
- 17. Regulation of endothelial permeability and transendothelial migration of cancer cells by tropomyosin-1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis of Vascular Permeability by a Modified Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. daneshyari.com [daneshyari.com]
- 26. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 28. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Eoxin E4 (Estetrol): A Comprehensive Technical Guide on its Role in Cancer Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eoxin E4, chemically known as Estetrol (B1671307) (E4), is a naturally occurring estrogen produced by the human fetal liver during pregnancy.[1] Unlike other estrogens, E4 exhibits a unique pharmacological profile, demonstrating a selective affinity for estrogen receptors (ERs) and a distinctive mechanism of action that has garnered significant interest in the context of cancer research, particularly in hormone-dependent malignancies such as breast and prostate cancer.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's involvement in cancer progression, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates.
Mechanism of Action: A Dual Agonist/Antagonist Profile
This compound's primary molecular target is the Estrogen Receptor Alpha (ERα). Its interaction with ERα is complex, resulting in a dualistic activity that is dependent on the cellular context and the presence of other estrogens like estradiol (B170435) (E2).[4]
-
Genomic (Nuclear) Pathway Activation: E4 binds to and activates nuclear ERα, leading to the regulation of gene expression. This genomic signaling is responsible for some of its estrogenic effects. However, E4 demonstrates a lower potency in activating this pathway compared to E2.[5]
-
Membrane-Initiated Steroid Signaling (MISS) Pathway Modulation: A key feature of E4 is its differential impact on the rapid, non-genomic signaling pathway initiated at the cell membrane. In certain tissues, including breast cancer cells, E4 does not activate membrane ERα signaling and can even antagonize the effects of E2 in this pathway.[6] This uncoupling of nuclear and membrane activation is believed to contribute to its unique safety profile.
This dual mechanism allows E4 to act as a weak estrogen in some scenarios while exhibiting anti-estrogenic properties in others, particularly in the presence of the more potent E2.[4] This has led to its investigation as a potential therapeutic agent in ER-positive cancers.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on cancer models.
Table 1: In Vitro Studies on this compound in Breast Cancer Cell Lines
| Cell Line | Assay | Parameter | This compound (E4) | Estradiol (E2) | Reference |
| MCF-7 | Proliferation Assay | EC50 | ~100 nM | ~0.1 nM | [7] |
| Emax (% of E2) | ~100% | 100% | [7] | ||
| T47D | Proliferation Assay | EC50 | >1000 nM | ~0.1 nM | [7] |
| Emax (% of E2) | Lower than E2 | 100% | [7] | ||
| ZR 75-1 | Proliferation Assay | Stimulatory Effect at 10⁻¹⁰ M | Significantly lower than E2 | - | [5] |
| Stimulatory Effect at ≥10⁻⁹ M | Similar to E2 | - | [5] | ||
| T47D-KBluc | ERE-Luciferase Reporter Assay | EC50 (ERα) | ~10 nM | ~0.01 nM | [7] |
| Emax (% of E2) | ~80% | 100% | [7] | ||
| HeLa | ERE-Luciferace Reporter Assay | EC50 (ERβ) | ~20 nM | ~0.02 nM | [7] |
| Emax (% of E2) | ~70% | 100% | [7] |
Table 2: In Vivo Studies on this compound in Breast Cancer Models
| Model | Treatment Protocol | Key Findings | Reference |
| DMBA-Induced Rat Mammary Tumors (Prevention) | 0.5 - 3.0 mg/kg/day E4 (oral gavage) for 8 weeks | Dose-dependent reduction in tumor number and size, comparable to tamoxifen. | [8] |
| DMBA-Induced Rat Mammary Tumors (Intervention) | 1, 3, and 10 mg/kg/day E4 (oral gavage) for 4 weeks | Significant decrease in the number and size of pre-existing tumors. 10 mg/kg dose was as effective as ovariectomy. | [8] |
| MMTV-PyMT Mice | 0.3 mg/kg/day E4 | No acceleration of tumor progression. | [9] |
| MCF-7 Xenografts in Ovariectomized Mice | 0.5, 1, 3, or 10 mg/kg/day E4 (oral) for 5 weeks | 10 mg/kg/day E4 promoted tumor growth to a similar extent as 3 mg/kg/day E2. Lower doses had minimal effect. | [5] |
| MCF-7 Xenografts in Ovariectomized Mice (with E2) | 1, 3, or 10 mg/kg/day E4 (oral) + E2 pellet for 5 weeks | Dose-dependent attenuation of E2-induced tumor growth. Tumor volume and weight decreased by ~50% with the combination. | [5] |
Table 3: Clinical Studies on this compound in Prostate Cancer
| Study Population | Treatment Protocol | Key Findings | Reference |
| Advanced Prostate Cancer Patients on ADT | 40 mg/day E4 or placebo for 24 weeks | FSH levels suppressed by 98% with E4 vs. 37% with placebo. IGF-1 levels decreased by 41% with E4 vs. a 10% increase with placebo. More profound and earlier PSA suppression. | [3][10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects on cancer.
In Vitro Cell Proliferation Assay (MCF-7 Cells)
This protocol is adapted from established methods for assessing the estrogenic activity of compounds on ER-positive breast cancer cells.[12][13]
-
Cell Culture:
-
Maintain MCF-7 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.
-
For experiments, switch to a phenol (B47542) red-free medium supplemented with 5% charcoal-stripped FBS (CS-FBS) for at least 72 hours to deplete endogenous estrogens.[13]
-
-
Assay Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 4,000 cells per well in the estrogen-free medium. Allow cells to attach overnight.
-
Prepare serial dilutions of this compound and Estradiol (E2) in the estrogen-free medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Replace the medium in the wells with the prepared dilutions of E4, E2, or vehicle control.
-
Incubate the plates for 6 days, with a medium change on day 3.[7]
-
Assess cell proliferation using a suitable method, such as the MTT assay or a DNA quantitation-based assay.[14][15]
-
-
Data Analysis:
-
Measure the absorbance or fluorescence according to the chosen proliferation assay's instructions.
-
Plot the percentage of cell proliferation relative to the vehicle control against the log concentration of the compound.
-
Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values from the resulting dose-response curves.
-
In Vivo DMBA-Induced Mammary Tumor Model in Rats
This protocol describes the induction of mammary tumors in rats using 7,12-dimethylbenz(a)anthracene (DMBA) to evaluate the preventative and therapeutic effects of this compound.[8][16]
-
Tumor Induction:
-
Administer a single oral dose of 20 mg DMBA dissolved in a suitable vehicle (e.g., sesame oil) to 50-55 day old female Sprague-Dawley rats.[17]
-
Palpate the rats weekly to monitor for the appearance of mammary tumors.
-
-
Prevention Study Protocol:
-
Begin daily oral gavage treatment with this compound (e.g., 0.5, 1.5, 3.0 mg/kg) or vehicle control one week after DMBA administration and continue for 8 weeks.
-
Include positive control groups such as tamoxifen-treated and ovariectomized rats.
-
Monitor tumor incidence, number, and size throughout the study.
-
At the end of the study, excise and weigh the tumors.
-
-
Intervention Study Protocol:
-
Once palpable tumors have developed, randomize the rats into treatment groups.
-
Administer daily oral gavage of this compound (e.g., 1, 3, 10 mg/kg), vehicle control, or positive controls for 4 weeks.
-
Measure tumor size regularly using calipers.
-
At the end of the treatment period, sacrifice the animals and perform a final measurement of tumor number and weight.
-
In Vivo MCF-7 Xenograft Model in Nude Mice
This protocol outlines the establishment of human breast cancer xenografts in immunodeficient mice to study the in vivo effects of this compound.[18][19][20]
-
Animal Model and Cell Preparation:
-
Use female ovariectomized immunodeficient mice (e.g., NU/NU nude mice).
-
One week prior to cell injection, implant a slow-release estradiol pellet subcutaneously to support the initial growth of the estrogen-dependent MCF-7 cells.[18]
-
Culture MCF-7 cells as described in the in vitro protocol and harvest them during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
-
Tumor Implantation and Treatment:
-
Inject 100-200 µL of the cell suspension (1-10 million cells) subcutaneously into the flank or mammary fat pad of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
For studies on E4 alone, the estradiol pellet can be removed.
-
Administer this compound daily via oral gavage at the desired doses. Include a vehicle control group and a positive control group (e.g., estradiol).
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume.
-
At the end of the study, excise and weigh the tumors for final analysis.
-
Signaling Pathways and Visualizations
This compound's effects on cancer progression are mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
This compound's Dual Action on Estrogen Receptor Alpha (ERα) Signaling
E4 exhibits a unique profile of ERα activation, distinguishing it from estradiol (E2). It fully engages the nuclear (genomic) pathway, albeit with lower potency than E2, while acting as an antagonist in the membrane-initiated (non-genomic) pathway in the presence of E2.
References
- 1. Estrogen - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Estetrol Inhibits the Prostate Cancer Tumor Stimulators FSH and IGF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined estrogenic and anti-estrogenic properties of estetrol on breast cancer may provide a safe therapeutic window for the treatment of menopausal symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Estetrol, a pregnancy-specific human steroid, prevents and suppresses mammary tumor growth in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Estetrol Inhibits the Prostate Cancer Tumor Stimulators FSH and IGF-1 - ProQuest [proquest.com]
- 11. Estetrol Cotreatment of Androgen Deprivation Therapy in Infiltrating or Metastatic, Castration-sensitive Prostate Cancer: A Randomized, Double-blind, Phase II Trial (PCombi) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. researchgate.net [researchgate.net]
- 16. Estetrol prevents and suppresses mammary tumors induced by DMBA in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of estrogens on DMBA induced breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
The Dawn of Eoxins: A Technical Guide to their Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eoxins are a class of pro-inflammatory lipid mediators derived from the enzymatic oxygenation of arachidonic acid. Their discovery has opened new avenues for understanding the complex signaling networks that govern inflammatory responses, particularly in the context of allergic diseases such as asthma. This technical guide provides an in-depth overview of the initial discovery, characterization, and biological functions of eoxins, with a focus on the experimental methodologies and quantitative data that have defined our initial understanding of these potent molecules.
Discovery and Nomenclature
Eoxins were first identified as novel metabolites of arachidonic acid produced by human eosinophils and mast cells.[1][2] Initial experiments involving the incubation of human eosinophils with arachidonic acid revealed the formation of a product with a characteristic UV absorbance maximum at 282 nm and a shorter retention time than leukotriene C4 (LTC4) in reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3] Subsequent analysis using positive-ion electrospray tandem mass spectrometry identified this metabolite as 14,15-leukotriene C4 (14,15-LTC4).[2][3] Further studies demonstrated that this initial product could be metabolized to 14,15-LTD4 and 14,15-LTE4 within eosinophils.[2][3]
To avoid confusion with the well-established 5-lipoxygenase-derived leukotrienes, and recognizing the prominent role of eosinophils in their production, the trivial names eoxin C4 (EXC4), eoxin D4 (EXD4), and eoxin E4 (EXE4) were proposed for 14,15-LTC4, 14,15-LTD4, and 14,15-LTE4, respectively.[2][3]
Biosynthesis of Eoxins
Eoxins are synthesized via the 15-lipoxygenase-1 (15-LO-1) pathway, distinguishing them from the 5-lipoxygenase pathway that produces classical leukotrienes.[1][2] The biosynthesis is initiated by the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE). This intermediate is then converted to an unstable epoxide, 14,15-epoxyeicosatrienoic acid, also known as eoxin A4 (EXA4).[2] EXA4 is subsequently conjugated with glutathione (B108866) to form EXC4, which can be further metabolized to EXD4 and EXE4 through sequential enzymatic cleavage.[2]
The production of eoxins can be stimulated by various pro-inflammatory agents. For instance, challenging eosinophils with LTC4, prostaglandin (B15479496) D2, or interleukin-5 (IL-5) leads to the synthesis of EXC4 from the endogenous pool of arachidonic acid.[2][3]
Initial Characterization of Biological Activity: Increased Vascular Permeability
A key feature of inflammation is the increase in vascular permeability, which allows for the leakage of plasma and the infiltration of immune cells into tissues. Initial characterization of eoxins revealed their potent ability to increase the permeability of endothelial cell monolayers in vitro.[2] This effect was quantified using an established in vitro permeability assay that measures changes in transendothelial electrical resistance (TEER).[2]
Data Presentation
The pro-inflammatory activity of eoxins, specifically their effect on vascular permeability, was compared to that of histamine (B1213489) and classical cysteinyl leukotrienes. The following table summarizes the key findings from these initial studies.
| Mediator | Concentration (M) | Maximal Decrease in TEER (%) | Potency Relative to Histamine | Potency Relative to LTC4/LTD4 |
| EXC4 | 10-7 | ~ -55% | ~ 100x | Nearly as potent |
| 10-8 | ~ -40% | |||
| EXD4 | 10-7 | ~ -60% | ~ 100x | Nearly as potent |
| 10-8 | ~ -50% | |||
| EXE4 | 10-7 | ~ -50% | ~ 100x | Nearly as potent |
| 10-8 | ~ -35% | |||
| LTC4 | 10-8 | ~ -65% | - | - |
| LTD4 | 10-8 | ~ -60% | - | - |
| Histamine | 10-6 | ~ -40% | - | - |
| 10-5 | ~ -60% |
Data extracted and synthesized from Feltenmark et al., 2008. The maximal decrease in TEER is an indicator of increased endothelial permeability.[2]
Experimental Protocols
Isolation of Human Eosinophils from Peripheral Blood
The discovery and characterization of eoxins were dependent on the ability to isolate pure and viable eosinophils. The following is a generalized protocol based on methods cited in the initial eoxin discovery papers.
Materials:
-
Anticoagulated (e.g., with sodium citrate) whole human blood
-
Dextran (B179266) solution
-
Ficoll-Paque density gradient medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Negative selection antibody cocktail (against CD16, CD14, CD2, CD56, glycophorin A)
-
Magnetic colloid
-
Separation column and magnet
Procedure:
-
Red Blood Cell Sedimentation: Mix whole blood with dextran solution and allow red blood cells to sediment by gravity.
-
Granulocyte Enrichment: Carefully layer the leukocyte-rich supernatant onto a Ficoll-Paque density gradient and centrifuge. Granulocytes will form a pellet at the bottom of the tube.
-
Red Blood Cell Lysis (if necessary): If the granulocyte pellet is contaminated with red blood cells, perform a brief hypotonic lysis.
-
Negative Selection: a. Resuspend the granulocyte pellet in a suitable buffer. b. Add the negative selection antibody cocktail to the cell suspension and incubate on ice. These antibodies will bind to non-eosinophil cells. c. Add the magnetic colloid and incubate on ice. The colloid will bind to the antibody-labeled cells.
-
Magnetic Separation: a. Place the separation column in the magnetic field. b. Apply the cell suspension to the column. The magnetically labeled cells (neutrophils, monocytes, etc.) will be retained in the column. c. Collect the flow-through, which contains the purified eosinophils.
-
Cell Counting and Viability: Wash the purified eosinophils and determine cell count and viability using a hemocytometer and trypan blue exclusion.
Eoxin Production and Extraction
Materials:
-
Purified human eosinophils
-
Arachidonic acid
-
Methanol
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Incubate purified eosinophils with arachidonic acid at 37°C for a specified time (e.g., 5-15 minutes).
-
Terminate the reaction by adding an excess of cold methanol.
-
Centrifuge to pellet the cell debris.
-
Subject the supernatant to solid-phase extraction for purification and concentration of the lipid mediators.
-
Elute the eoxins from the SPE cartridge using methanol.
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for analysis.
Analysis by RP-HPLC and Mass Spectrometry
Instrumentation:
-
Reverse-phase high-performance liquid chromatograph (RP-HPLC) with a C18 column.
-
UV detector.
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Inject the extracted sample onto the RP-HPLC system.
-
Use a suitable mobile phase gradient (e.g., a mixture of methanol, water, and acetic acid) to separate the lipid mediators.
-
Monitor the elution profile using a UV detector set to 282 nm, the characteristic absorbance maximum for the conjugated triene system of eoxins.
-
Introduce the column effluent into the ESI-MS/MS for identification and structural elucidation based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.
Transendothelial Electrical Resistance (TEER) Assay for Vascular Permeability
Materials:
-
Human endothelial cells (e.g., HUVEC)
-
Transwell inserts with a microporous membrane
-
Cell culture medium
-
TEER measurement system (e.g., EVOM™) with "chopstick" electrodes
-
Eoxins, histamine, and leukotrienes for stimulation
Procedure:
-
Seed human endothelial cells onto the Transwell inserts and culture until a confluent monolayer is formed. This can be verified by microscopic observation and stabilization of TEER readings.
-
Before the experiment, replace the culture medium in the apical and basolateral compartments with fresh, pre-warmed medium.
-
Measure the baseline TEER of the endothelial monolayer.
-
Add the desired concentrations of eoxins, histamine, or leukotrienes to the apical compartment.
-
Continuously or at specific time points, measure the TEER. A decrease in TEER indicates an increase in the permeability of the endothelial monolayer.
-
Calculate the percentage decrease in TEER relative to the baseline to quantify the effect of the mediators.
Signaling Pathways
The precise receptors and downstream signaling pathways for eoxins are still an active area of research. However, based on their structure and the known mechanisms of other lipid mediators, it is hypothesized that eoxins exert their effects through G-protein coupled receptors (GPCRs) on target cells, such as endothelial cells.
The binding of eoxins to their putative receptors is expected to initiate a signaling cascade that leads to the reorganization of the endothelial cell cytoskeleton, resulting in the formation of intercellular gaps and an increase in vascular permeability. This process is a hallmark of the inflammatory response.
Conclusion and Future Directions
The discovery and initial characterization of eoxins have identified a new family of potent pro-inflammatory lipid mediators. Their production by key allergic inflammatory cells, such as eosinophils and mast cells, and their profound effect on vascular permeability highlight their potential importance in the pathophysiology of allergic diseases. The experimental protocols detailed in this guide provide a foundation for further research into the biological roles of eoxins.
Future research should focus on the definitive identification of eoxin receptors and the elucidation of their downstream signaling pathways. A deeper understanding of these mechanisms will be crucial for the development of novel therapeutic strategies that target the eoxin pathway for the treatment of inflammatory disorders. Furthermore, the development of specific and sensitive assays for the quantification of eoxins in biological fluids will be essential for correlating their levels with disease activity and for assessing the efficacy of targeted therapies.
References
- 1. Identification of a mouse eosinophil receptor for the CC chemokine eotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Intracellular Signaling Pathways Activated by Eoxin E4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eoxin E4 (EXE4), also known as 14,15-leukotriene E4, is an eicosanoid lipid mediator synthesized from arachidonic acid via the 15-lipoxygenase pathway. While research specifically delineating the intracellular signaling pathways of this compound is emerging, significant insights can be drawn from its structural analog, leukotriene E4 (LTE4). This technical guide synthesizes the current understanding and strong hypotheses regarding the receptors and downstream signaling cascades activated by this compound. By activating specific G-protein coupled receptors (GPCRs), this compound is postulated to play a role in inflammatory responses and cellular homeostasis through the modulation of key signaling pathways, including intracellular calcium mobilization, the mitogen-activated protein kinase (MAPK) cascade, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. This document provides a comprehensive overview of these putative pathways, quantitative data from related ligands, and detailed experimental protocols to facilitate further investigation into the biological functions of this compound.
Introduction to this compound
This compound is a member of the eoxin family, a class of inflammatory mediators produced predominantly by eosinophils and mast cells. The biosynthesis of this compound follows a pathway parallel to that of the well-characterized leukotrienes, originating from the oxygenation of arachidonic acid. Given its structural similarity to leukotriene E4 (LTE4), this compound is presumed to share overlapping biological functions, particularly in the context of allergic inflammation and tissue remodeling. Understanding the intracellular signaling mechanisms of this compound is crucial for elucidating its precise physiological and pathological roles and for the development of novel therapeutic agents targeting eoxin-mediated pathways.
Putative Receptors for this compound
Direct receptor binding studies for this compound are currently limited. However, based on the extensive research on its structural analog LTE4, two G-protein coupled receptors (GPCRs) are the primary candidates for mediating the effects of this compound:
-
GPR99 (CysLT3R or OXGR1): Identified as a high-affinity receptor for LTE4, GPR99 is expressed in various tissues, including respiratory epithelial cells.[1][2] Activation of GPR99 by LTE4 has been shown to mediate vascular permeability and mucin release.[3][4]
-
P2Y12 Receptor: This purinergic receptor, primarily known for its role in platelet aggregation, has also been implicated in LTE4-mediated pulmonary inflammation.[5] As a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase.[6][7]
Core Intracellular Signaling Pathways
Activation of GPR99 and P2Y12 receptors by a ligand such as this compound is expected to trigger distinct downstream signaling cascades.
GPR99-Mediated Signaling
Activation of GPR99 is hypothesized to initiate signaling through Gq and/or other G-protein subtypes, leading to the activation of phospholipase C (PLC). This, in turn, generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in:
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can activate various calcium-dependent enzymes and transcription factors.
-
MAPK Pathway Activation: The elevation in intracellular calcium and the activation of protein kinase C (PKC) by DAG can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. Activated ERK can translocate to the nucleus and regulate gene expression related to cell proliferation, differentiation, and inflammation.
P2Y12-Mediated Signaling
The P2Y12 receptor is coupled to the inhibitory G-protein, Gi. Activation by this compound would therefore be expected to lead to:
-
Inhibition of Adenylyl Cyclase: The activated α subunit of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can impact the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
-
PI3K/Akt Pathway Activation: The βγ subunits of the dissociated Gi protein can activate phosphoinositide 3-kinase (PI3K).[8] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism.
Quantitative Data (from LTE4 studies)
Due to the limited availability of quantitative data for this compound, the following table summarizes key findings for its structural analog, LTE4, which can serve as a preliminary reference.
| Parameter | Receptor | Cell/System | Value/Effect | Reference |
| Mucin Release | GPR99 | Mouse nasal mucosa | Initiated at 0.01 nmol | [4] |
| Vascular Permeability | GPR99 | Mouse skin | Mediated by GPR99 | [3] |
| Calcium Flux | Not specified | LAD2 cells | Induced by 500 nM LTE4 | [5] |
| Adenylyl Cyclase Inhibition | P2Y12 | Transfected CHO cells | Downregulation by ADP (a P2Y12 agonist) | [9] |
| Akt Phosphorylation | P2Y12 | Human platelets | Dependent on P2Y12 activation | [10] |
Key Experimental Protocols
Investigating the intracellular signaling pathways of this compound requires a suite of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) upon stimulation with this compound.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
HEPES
-
Probenecid (optional, to prevent dye extrusion)
-
Cells of interest cultured on glass coverslips
-
Fluorescence microscopy system with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm.
Procedure:
-
Cell Preparation: Seed cells on glass coverslips and grow to the desired confluency.
-
Loading Solution Preparation: Prepare a loading buffer (e.g., HBSS with 20 mM HEPES). Prepare a stock solution of Fura-2 AM in anhydrous DMSO (e.g., 1 mM). For the final loading solution, dilute the Fura-2 AM stock to a final concentration of 2-5 µM in the loading buffer. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Cell Loading: Wash the cells once with the loading buffer. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
De-esterification: Wash the cells twice with the loading buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Imaging: Mount the coverslip onto the microscope stage. Perfuse the cells with the imaging buffer. Acquire a baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Stimulation: Add this compound at the desired concentration to the perfusion buffer and record the change in the 340/380 nm fluorescence ratio over time.
-
Calibration: At the end of each experiment, calibrate the Fura-2 signal by sequential addition of a calcium ionophore (e.g., ionomycin) in the presence of high extracellular Ca²⁺ (to obtain Rmax) and then a calcium chelator (e.g., EGTA) in a Ca²⁺-free buffer (to obtain Rmin). Calculate [Ca²⁺]i using the Grynkiewicz equation.[11][12][13]
Western Blotting for Phosphorylated ERK (p-ERK)
This protocol details the detection of the activated, phosphorylated form of ERK, a key component of the MAPK pathway.
Materials:
-
Cells of interest
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat cells with this compound for various time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.[14][15][16][17][18]
References
- 1. pnas.org [pnas.org]
- 2. Leukotriene E4 elicits respiratory epithelial cell mucin release through the G-protein-coupled receptor, GPR99 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of GPR99 Protein as a Potential Third Cysteinyl Leukotriene Receptor with a Preference for Leukotriene E4 Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene E4 elicits respiratory epithelial cell mucin release through the G-protein–coupled receptor, GPR99 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Gi-coupled P2Y12 Receptor Regulates Diacylglycerol-mediated Signaling in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Physical Association of the P2Y12 Receptor with PAR4 Regulates Arrestin-Mediated Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. hellobio.com [hellobio.com]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 17. dbbiotech.com [dbbiotech.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Prostaglandin E2 Receptor 4 (EP4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Prostaglandin (B15479496) E2 Receptor 4 (EP4), a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target in various pathological conditions, including inflammation, pain, and cancer. This document details the receptor's binding affinities with various ligands, its complex signaling pathways, and the experimental protocols utilized for its characterization.
Core Concepts: The EP4 Receptor
The EP4 receptor is one of four subtypes of receptors for Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase-2 (COX-2) enzyme.[1] It belongs to the class A family of GPCRs and is widely expressed in various tissues, including the intestines, lungs, kidneys, and immune cells.[2] Activation of the EP4 receptor by PGE2 initiates a cascade of intracellular signaling events that are implicated in a wide range of physiological and pathophysiological processes.
Ligand Binding Affinity
The interaction of various agonists and antagonists with the EP4 receptor has been quantified through binding affinity assays. The affinity is typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher binding affinity.
| Ligand | Ligand Type | Species | Assay Type | Value | Unit | Reference |
| Prostaglandin E2 (PGE2) | Agonist | Human | Radioligand Binding ([3H]-PGE2) | 1.12 (Kd) | nM | [3] |
| Prostaglandin E2 (PGE2) | Agonist | Human | Radioligand Binding ([3H]-PGE2) | 0.38 (IC50) | nM | [4] |
| Prostaglandin E2 (PGE2) | Agonist | Human | cAMP Functional Assay | 1.3 (EC50) | nM | [5] |
| Prostaglandin E1 (PGE1) | Agonist | Human | Radioligand Binding | Equal potency to PGE2 | - | [3] |
| Dinoprost (PGF2α) | Agonist | Human | Radioligand Binding | 725 (IC50) | nM | [4] |
| Thromboxane A2 | Agonist | Human | cAMP Functional Assay | 980 (EC50) | nM | [5] |
| 17-phenyl trinor PGE2 | Agonist | Human | cAMP Functional Assay | 680 (EC50) | nM | [5] |
| AH23848 | Antagonist | Human | Radioligand Binding | 6975 (IC50) | nM | [4] |
| AH13205 | Antagonist | Human | Radioligand Binding | 60750 (IC50) | nM | [4] |
| BDBM50012557 | Antagonist | Human | Radioligand Binding | 2000 (Ki) | nM | [6] |
| Gαi1 | G Protein | Human | Protein Interaction Assay | 50 (Kd) | nM | [1] |
| Gαs1 | G Protein | Human | Protein Interaction Assay | 88 (Kd) | nM | [1] |
| Gαi2 | G Protein | Human | Protein Interaction Assay | 175 (Kd) | nM | [1] |
| Gαi3 | G protein | Human | Protein Interaction Assay | 214 (Kd) | nM | [1] |
Signaling Pathways
The EP4 receptor is known for its diverse signaling capabilities, coupling to multiple G proteins to initiate distinct downstream effects. This signaling plasticity allows it to play varied roles in cellular function.
Canonical Gs-cAMP Pathway
The primary and most well-characterized signaling pathway for the EP4 receptor involves its coupling to the stimulatory G protein, Gαs.[7] Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), altering gene expression.[8]
Alternative Signaling Pathways
In addition to the canonical Gs pathway, the EP4 receptor can also couple to other signaling cascades, demonstrating its functional versatility.
-
Gi-Coupled Pathway: The EP4 receptor can couple to the inhibitory G protein, Gαi, which can lead to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[8] This pathway is often associated with cell survival and proliferation.
-
β-Arrestin Pathway: Upon agonist stimulation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), the EP4 receptor can recruit β-arrestin.[7][9] This interaction not only leads to receptor desensitization and internalization but can also initiate G protein-independent signaling, for instance, through the activation of the ERK (Extracellular signal-regulated kinase) pathway.
Experimental Protocols
Characterizing the binding and functional activity of ligands at the EP4 receptor involves a suite of in vitro assays. Below are detailed methodologies for key experiments.
Experimental Workflow for Ligand Characterization
A typical workflow for characterizing a novel compound targeting the EP4 receptor involves sequential assays to determine its binding affinity, functional potency, and potential for biased signaling.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the EP4 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of a test compound.
Materials:
-
Membrane preparations from cells expressing the human EP4 receptor.
-
Radioligand, e.g., [3H]-PGE2.
-
Test compound at various concentrations.
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/C filters, presoaked in 0.3% polyethyleneimine (PEI).[10]
-
96-well plates.
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the EP4 receptor in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the pellet in a buffer containing 10% sucrose (B13894) and store at -80°C. Protein concentration should be determined using a BCA assay.[10]
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of membrane preparation (e.g., 3-20 µg protein).[10]
-
50 µL of the test compound at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).[10]
-
50 µL of [3H]-PGE2 at a concentration near its Kd.[10]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]
-
Filtration: Stop the reaction by rapid vacuum filtration through PEI-presoaked GF/C filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[10]
cAMP Functional Assay
This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cAMP through the EP4 receptor's Gs-coupled pathway.
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound.
Materials:
-
HEK293 or CHO cells expressing the human EP4 receptor.
-
Test compound (agonist or antagonist).
-
A known EP4 agonist (e.g., PGE2) for antagonist assays.
-
Cell culture medium and reagents.
Protocol:
-
Cell Culture: Plate the EP4-expressing cells in a 96-well plate and grow to the desired confluency.
-
Agonist Mode:
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add the test compound at various concentrations to the wells.
-
Incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with various concentrations of the test compound for a short period.
-
Add a fixed concentration of an EP4 agonist (e.g., PGE2 at its EC80) to all wells.
-
Incubate for a specified time at 37°C.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a competitive ELISA. This typically involves incubating the cell lysate with a cAMP-HRP conjugate and a cAMP-specific antibody in a pre-coated plate. The colorimetric signal is inversely proportional to the cAMP concentration in the sample.[11][12]
-
Data Analysis: For agonist mode, plot the cAMP concentration against the log concentration of the test compound to determine the EC50. For antagonist mode, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
β-Arrestin Recruitment Assay (BRET)
This assay is used to measure the recruitment of β-arrestin to the EP4 receptor upon ligand stimulation, which is a key indicator of receptor activation and a potential pathway for biased signaling.
Objective: To quantify ligand-induced β-arrestin recruitment to the EP4 receptor.
Materials:
-
HEK293 cells.
-
Expression vectors for EP4 fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP or Venus).[13][14][15]
-
Transfection reagents.
-
Test compound.
-
Luciferase substrate (e.g., coelenterazine-h).
-
A microplate reader capable of detecting dual-emission luminescence.
Protocol:
-
Transfection: Co-transfect HEK293 cells with the EP4-Rluc and β-arrestin-YFP constructs. Plate the transfected cells in a white, clear-bottom 96-well plate.[13]
-
Compound Addition: After 24-48 hours, replace the medium with assay buffer. Add the test compound at various concentrations to the wells.
-
Substrate Addition and Incubation: Add the luciferase substrate (coelenterazine-h) to all wells and incubate for 5-10 minutes in the dark.[15]
-
BRET Measurement: Measure the luminescence at two wavelengths simultaneously using a BRET-compatible plate reader: one for the Rluc emission (donor) and one for the YFP emission (acceptor).[15]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. The net BRET signal is the BRET ratio in the presence of the ligand minus the BRET ratio in the absence of the ligand. Plot the net BRET signal against the log concentration of the test compound to generate a dose-response curve and determine the EC50.[15]
Western Blot for Downstream Signaling
Western blotting can be used to detect the phosphorylation and activation of key downstream signaling molecules following EP4 receptor stimulation.
Objective: To qualitatively or semi-quantitatively measure the activation of signaling proteins like Akt, ERK, and CREB.
General Protocol:
-
Cell Treatment: Culture EP4-expressing cells and starve them of serum for several hours. Treat the cells with the test compound for various time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-Akt, anti-p-ERK, or anti-p-CREB).[16][17][18]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.[16][17]
References
- 1. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Characterization of [3H]-prostaglandin E2 binding to prostaglandin EP4 receptors expressed with Semliki Forest virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Ki Summary [bindingdb.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting the E Prostanoid Receptor EP4 Mitigates Cardiac Fibrosis Induced by β‐Adrenergic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Prostaglandin E2 and an EP4 receptor agonist inhibit LPS-Induced monocyte chemotactic protein 5 production and secretion in mouse cardiac fibroblasts via Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Eoxin E4: A Technical Guide to its Physiological Significance and Measurement
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eoxin E4 (EXE4), a member of the eoxin family of lipid mediators, is an emerging molecule of interest in the study of inflammatory and allergic responses. As a downstream metabolite of the 15-lipoxygenase pathway, understanding its physiological concentrations, biosynthesis, and signaling is critical for elucidating its role in health and disease. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its biosynthetic pathway, the limited available data on its concentration in biological fluids, and detailed hypothetical protocols for its quantification in tissue samples. Furthermore, this guide outlines the putative signaling pathways of eoxins and presents visual workflows to aid in experimental design. While direct quantitative data for this compound in tissues remains elusive, this document consolidates the existing information on related compounds to provide a foundational resource for researchers in this field.
Introduction
This compound, also known as 14,15-leukotriene E4, is a cysteinyl-eoxin derived from the metabolism of arachidonic acid via the 15-lipoxygenase (15-LOX) pathway.[1] Eoxins, including Eoxin C4 (EXC4), Eoxin D4 (EXD4), and this compound (EXE4), are structurally related to the well-characterized cysteinyl leukotrienes (LTC4, LTD4, and LTE4) which are potent mediators of inflammation and allergic reactions. The biological functions of eoxins are still under investigation, but they are proposed to play a role in allergic responses and certain cancers.[1] This guide aims to provide a detailed technical overview of this compound, focusing on its physiological concentrations, measurement methodologies, and signaling pathways to support further research and drug development efforts.
Biosynthesis of this compound
This compound is synthesized from arachidonic acid through a series of enzymatic reactions initiated by 15-lipoxygenase-1 (15-LO-1). This pathway is analogous to the 5-lipoxygenase pathway that produces leukotrienes.
The key steps in the biosynthesis of this compound are:
-
Oxygenation of Arachidonic Acid: 15-LO-1 converts arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE).
-
Formation of Eoxin A4: 15-HpETE is then converted to the unstable epoxide intermediate, Eoxin A4 (EXA4).
-
Glutathione (B108866) Conjugation: Eoxin A4 is conjugated with glutathione by LTC4 synthase to form Eoxin C4 (EXC4).
-
Conversion to Eoxin D4: EXC4 is metabolized to Eoxin D4 (EXD4) by a gamma-glutamyltransferase.
-
Formation of this compound: Finally, EXD4 is converted to this compound (EXE4) by a dipeptidase.
Physiological Concentrations of Eoxins
Direct quantitative data on the physiological concentrations of this compound in human or animal tissues is currently not available in the published literature. However, studies on the related compound, Eoxin C4, and the structurally analogous Leukotriene E4 provide some context.
Table 1: Reported Concentrations of Eoxin C4 and Leukotriene E4 in Biological Fluids
| Analyte | Matrix | Species | Concentration Range | Reference |
| Eoxin C4 | Bronchoalveolar Lavage Fluid | Human | Median: 1.4 pg/mL (<1.12-6.7 pg/mL) | Ono et al., 2009 |
| Leukotriene E4 | Urine | Human (Healthy) | Geometric Mean: 23.8 ng/mmol creatinine (B1669602) (19.9-28.2) | Taylor et al., 1989 |
| Leukotriene E4 | Urine | Human (Asthmatic) | Mean: 78.3 ng/mmol creatinine (46.5-131.8) | Taylor et al., 1989 |
Disclaimer: The concentrations of Leukotriene E4 are provided for comparative purposes and may not directly reflect the physiological concentrations of this compound in tissues.
Experimental Protocols for this compound Quantification in Tissues
While no standardized protocols specifically for this compound quantification in tissues exist, methodologies developed for other eicosanoids, particularly cysteinyl leukotrienes, can be adapted. The following are detailed hypothetical protocols for the extraction and quantification of this compound from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Tissue Homogenization and Lipid Extraction
This protocol describes the initial steps of tissue processing to extract the lipid fraction containing this compound.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Homogenization buffer (e.g., PBS with antioxidant like butylated hydroxytoluene - BHT)
-
Dounce homogenizer
-
Organic solvent mixture (e.g., methanol:chloroform, 2:1, v/v)
-
Internal standard (e.g., deuterated this compound, if available, or a related deuterated leukotriene)
-
Centrifuge
Procedure:
-
Freeze the tissue sample in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a pre-chilled Dounce homogenizer.
-
Add 1 mL of ice-cold homogenization buffer and homogenize on ice until a uniform suspension is achieved.
-
Spike the homogenate with the internal standard.
-
Add 3 mL of the organic solvent mixture to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification
This protocol outlines the analytical method for the sensitive and specific detection of this compound.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions (Hypothetical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from low to high organic phase to elute this compound.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Hypothetical):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM):
-
Parent Ion (Q1): m/z corresponding to the [M-H]⁻ of this compound.
-
Product Ion (Q3): A specific fragment ion of this compound.
-
Note: The exact m/z transitions would need to be determined experimentally using an this compound standard.
-
-
Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.
Quantification:
-
A calibration curve is generated using known concentrations of an this compound standard.
-
The concentration of this compound in the tissue sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
This compound Signaling Pathway
The specific receptor and downstream signaling pathway for this compound have not been fully elucidated. However, given its structural similarity to Leukotriene E4, it is plausible that it may interact with receptors known to bind cysteinyl leukotrienes. For instance, LTE4 has been shown to signal through the P2Y12 receptor in some cell types.
Putative Signaling Cascade:
-
Receptor Binding: this compound may bind to a G-protein coupled receptor (GPCR) on the cell surface.
-
G-protein Activation: This binding could activate heterotrimeric G-proteins.
-
Second Messenger Generation: Activated G-proteins would then modulate the activity of downstream effectors, such as adenylyl cyclase or phospholipase C, leading to changes in the levels of second messengers like cAMP or inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Cellular Response: These second messengers would then trigger a cascade of intracellular events, leading to the final cellular response, which could include calcium mobilization, cell proliferation, or cytokine release.
Conclusion and Future Directions
This compound is a potentially important lipid mediator in inflammatory and allergic diseases, yet our understanding of its physiological roles is in its infancy. A major hurdle in the field is the lack of quantitative data on its concentrations in various tissues. The development and validation of sensitive and specific analytical methods, such as the LC-MS/MS protocol outlined in this guide, are crucial for advancing our knowledge. Future research should focus on:
-
Measuring this compound in various healthy and diseased tissues to establish its physiological and pathophysiological concentration ranges.
-
Identifying and characterizing the specific receptor(s) for this compound to elucidate its signaling mechanisms.
-
Investigating the functional consequences of this compound signaling in different cell types and in vivo models of disease.
This technical guide provides a framework for researchers to begin exploring the biology of this compound. By addressing the current knowledge gaps, the scientific community can better understand the significance of this eoxin and its potential as a therapeutic target.
References
Genetic Regulation of Eoxin E4 Production: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eoxins are a class of proinflammatory lipid mediators derived from the oxygenation of arachidonic acid by 15-lipoxygenase-1 (15-LO-1). Eoxin E4 (EXE4), the terminal product of this pathway, is implicated in the pathophysiology of allergic inflammation and other inflammatory diseases. Understanding the intricate genetic regulatory networks that govern EXE4 production is paramount for the development of novel therapeutic interventions targeting these conditions. This technical guide provides a comprehensive overview of the core genetic and molecular mechanisms controlling the biosynthesis of this compound, with a focus on the key enzymes and signaling pathways involved.
This compound Biosynthesis Pathway
The production of this compound is a multi-step enzymatic cascade that begins with the liberation of arachidonic acid from the cell membrane. This pathway is analogous to the well-characterized leukotriene synthesis pathway. The key enzymes involved are 15-lipoxygenase-1 (ALOX15), leukotriene C4 synthase (LTC4S), a gamma-glutamyltransferase (GGT), and a dipeptidase (DPEP). The primary cellular sources of eoxins are eosinophils and mast cells.[1]
The biosynthetic cascade proceeds as follows:
-
Arachidonic Acid is converted to 15-hydroperoxyeicosatetraenoic acid (15-HpETE) by 15-LO-1.
-
15-HpETE is then converted to the unstable epoxide intermediate Eoxin A4 (EXA4) .
-
Eoxin C4 (EXC4) is formed by the conjugation of EXA4 with reduced glutathione (B108866) (GSH), a reaction catalyzed by LTC4S.
-
EXC4 is subsequently metabolized to Eoxin D4 (EXD4) by a gamma-glutamyltransferase, which removes the glutamyl residue.
-
Finally, This compound (EXE4) is produced from EXD4 through the action of a dipeptidase, which cleaves the glycine (B1666218) residue.
Below is a diagram illustrating the this compound biosynthetic pathway.
Genetic Regulation of Key Biosynthetic Enzymes
The production of this compound is tightly controlled at the level of gene expression of the key biosynthetic enzymes. The most well-studied of these is the regulation of ALOX15, the gene encoding 15-lipoxygenase-1.
Transcriptional Regulation of ALOX15
The expression of the ALOX15 gene is primarily induced by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2] This induction is central to the production of eoxins in the context of allergic inflammation.
IL-4/IL-13 Signaling Pathway:
The binding of IL-4 or IL-13 to their respective receptors on the cell surface initiates a signaling cascade that culminates in the transcriptional activation of ALOX15. A key player in this pathway is the transcription factor Signal Transducer and Activator of Transcription 6 (STAT6) .
The signaling cascade proceeds as follows:
-
IL-4 or IL-13 binds to its receptor complex, leading to the activation of associated Janus kinases (JAKs).
-
Activated JAKs phosphorylate the receptor, creating docking sites for STAT6.
-
STAT6 is recruited to the receptor, where it is also phosphorylated by JAKs.
-
Phosphorylated STAT6 dimerizes and translocates to the nucleus.
-
In the nucleus, STAT6 dimers bind to specific DNA sequences in the promoter region of target genes, including ALOX15, to initiate transcription.[3]
The following diagram illustrates the IL-4/IL-13 signaling pathway leading to ALOX15 expression.
Other transcription factors also play a role in regulating ALOX15 expression. Early growth response-1 (Egr-1) and SPI1 have been shown to be involved in the transcriptional activation of ALOX15.[4][5]
Conversely, the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) has been shown to negatively regulate ALOX15 transcription.[6] Agonists of PPARγ can therefore suppress the production of 15-LO-1 and its downstream products.
Transcriptional Regulation of LTC4S
Leukotriene C4 synthase, encoded by the LTC4S gene, is another critical enzyme in the this compound pathway. The promoter region of the LTC4S gene contains consensus sequences for the transcription factors AP-1, AP-2, and SP-1 , suggesting their involvement in its regulation. Furthermore, expression of LTC4S mRNA has been shown to be upregulated by IL-4 and IL-13 in mast cells.[7]
Transcriptional Regulation of Downstream Enzymes
The final steps of this compound synthesis are catalyzed by a gamma-glutamyltransferase and a dipeptidase.
-
Gamma-Glutamyltransferase 1 (GGT1): GGT1 is a key enzyme in glutathione metabolism and is expressed on the cell surface of various tissues, including immune cells.[8][9] Its expression is known to be upregulated in response to oxidative stress.[10]
-
Dipeptidase 1 (DPEP1): DPEP1 is a renal dipeptidase that is also involved in the metabolism of leukotrienes. Its transcription can be activated by the transcription factors c-Myc and ASCL2 .[11][12]
Quantitative Data on Eoxin Production
While much of the research has focused on the regulation of the biosynthetic enzymes, some studies have provided quantitative data on the production of eoxins in response to various stimuli. The table below summarizes the key findings. Due to the limited availability of direct quantitative data for this compound, data for its precursor, Eoxin C4, is also included.
| Cell Type | Stimulus | Measured Eoxin | Fold Change / Concentration | Reference |
| Human Eosinophils | LTC4 (100 nM) | EXC4 | ~2-fold increase | [13] |
| Human Eosinophils | PGD2 (1 µM) | EXC4 | ~1.5-fold increase | [13] |
| Human Eosinophils | IL-5 (10 ng/mL) | EXC4 | ~1.5-fold increase | [13] |
| Human Mast Cells | IL-4 (20 ng/mL) | LTC4S mRNA | ~2-fold increase | [7] |
| Human Mast Cells | IL-13 (15 ng/mL) | LTC4S mRNA | ~1.5-fold increase | [7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the genetic regulation of this compound production.
Isolation of Human Eosinophils from Peripheral Blood
A common method for isolating eosinophils involves negative selection from whole blood.
-
Red Blood Cell Sedimentation: Whole blood is treated with dextran (B179266) to sediment red blood cells.
-
Density Gradient Centrifugation: The leukocyte-rich plasma is layered over a Percoll or Ficoll-Paque gradient to separate granulocytes from other leukocytes.
-
Negative Selection: The granulocyte fraction is incubated with a cocktail of antibodies against surface markers of other immune cells (e.g., CD16 for neutrophils). These antibody-bound cells are then removed using magnetic beads.
-
Purity Assessment: The purity of the isolated eosinophils is assessed by cytospin and staining (e.g., Diff-Quik), and viability is determined by trypan blue exclusion. Purity should routinely be >95%.[11]
The following diagram outlines the workflow for eosinophil isolation.
Quantification of Gene Expression by Northern Blotting
Northern blotting is a classic technique to measure the abundance of specific mRNA transcripts.
-
RNA Isolation: Total RNA is extracted from cells using methods such as guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.
-
Gel Electrophoresis: The RNA is denatured and separated by size on a formaldehyde-agarose gel.
-
Transfer: The separated RNA is transferred from the gel to a nylon membrane.
-
Hybridization: The membrane is incubated with a labeled probe (e.g., a radiolabeled cDNA fragment) that is complementary to the target mRNA (e.g., ALOX15 or LTC4S).
-
Detection: The signal from the bound probe is detected, typically by autoradiography for radiolabeled probes. The intensity of the signal is proportional to the amount of the target mRNA.[14][15]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if a specific protein (e.g., a transcription factor like STAT6) binds to a specific genomic region (e.g., the ALOX15 promoter) in vivo.
-
Cross-linking: Proteins are cross-linked to DNA in intact cells using formaldehyde.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes.
-
Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the genomic region of interest to determine the amount of DNA that was bound by the protein.[6][16]
The following diagram illustrates the ChIP workflow.
Quantification of Eoxins by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of lipid mediators like eoxins from biological samples.
-
Sample Preparation and Solid-Phase Extraction (SPE): Biological samples (e.g., cell culture supernatants) are acidified, and internal standards (deuterated analogs of the eoxins) are added. The lipids are then extracted and concentrated using a C18 solid-phase extraction cartridge.
-
Liquid Chromatography (LC): The extracted lipids are separated by reverse-phase high-performance liquid chromatography (RP-HPLC). This separation is crucial for distinguishing between isomeric lipid mediators.
-
Tandem Mass Spectrometry (MS/MS): The separated lipids are ionized (typically by electrospray ionization) and analyzed by a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for each eoxin and internal standard, a technique known as Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity.
-
Quantification: The amount of each eoxin is determined by comparing the peak area of the endogenous lipid to that of its corresponding deuterated internal standard.[12][17]
Conclusion
The genetic regulation of this compound production is a complex process orchestrated by a network of signaling pathways, transcription factors, and biosynthetic enzymes. The Th2 cytokines IL-4 and IL-13 play a central role in upregulating the expression of key enzymes, particularly 15-lipoxygenase-1, via the JAK/STAT6 signaling pathway. This guide has provided an in-depth overview of these regulatory mechanisms, along with quantitative data and detailed experimental protocols to aid researchers in this field. A thorough understanding of these processes is essential for the identification of novel therapeutic targets for the treatment of allergic and other inflammatory diseases where eoxins are implicated. Future research should focus on further elucidating the regulatory networks controlling the downstream enzymes in the pathway and on translating this knowledge into effective clinical strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional polymorphism in ALOX15 results in increased allele-specific transcription in macrophages through binding of the transcription factor SPI1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole-gene CRISPR/cas9 library screen revealed targeting STAT6 increased the sensitivity of liver cancer to celecoxib via inhibiting arachidonic acid shunting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GGT1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. sinobiological.com [sinobiological.com]
- 10. Targeting GGT1 Eliminates the Tumor-Promoting Effect and Enhanced Immunosuppressive Function of Myeloid-Derived Suppressor Cells Caused by G-CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insight into dipeptidase 1: structure, function, and mechanism in gastrointestinal cancer diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DPEP1 promotes the proliferation of colon cancer cells via the DPEP1/MYC feedback loop regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gladstone.org [gladstone.org]
- 15. Northern Blot [protocols.io]
- 16. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods of the Analysis of Oxylipins in Biological Samples | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Eoxin E4 in Biological Samples
Introduction
Eoxin E4 (EXE4), also known as 14,15-leukotriene E4 (14,15-LTE4), is a lipid mediator derived from the 15-lipoxygenase (15-LO) pathway of arachidonic acid metabolism.[1] Eoxins are implicated in inflammatory responses, particularly in allergic reactions and certain cancers.[1] Accurate and precise measurement of this compound levels in biological samples such as plasma, serum, urine, and tissue homogenates is crucial for understanding its physiological and pathological roles. These application notes provide detailed protocols for the quantification of this compound using two primary analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. This compound Biosynthesis Pathway
This compound is synthesized from arachidonic acid through a series of enzymatic reactions. The pathway begins with the action of 15-lipoxygenase, leading to the formation of 15-hydroperoxyeicosatetraenoic acid (15-HpETE). This is subsequently converted to Eoxin A4 (EXA4), which is then metabolized to Eoxin C4 (EXC4), Eoxin D4 (EXD4), and finally to this compound (EXE4).[1]
II. Quantitative Data Summary
The following tables summarize reported levels of Leukotriene E4 (LTE4), a closely related and often co-measured analyte, in human biological samples. Given that this compound is 14,15-LTE4, these values provide a reference range. It is important to note that specific this compound levels may differ.
Table 1: Reported Leukotriene E4 Levels in Human Plasma
| Population | Condition | Mean LTE4 Concentration (pg/mL) | Reference(s) |
| Healthy Controls | Baseline | 11.8 ± 4.49 | [2] |
| Asthmatic Patients | Remission | 11.8 ± 2.61 | [2] |
| Asthmatic Patients | Attack (without prednisolone) | 48.4 ± 18.2 | [2] |
| Asthmatic Patients | Attack (with prednisolone) | 32.6 ± 8.28 | [2] |
Table 2: Reported Leukotriene E4 Levels in Human Urine
| Population | Condition | Mean LTE4 Concentration (pg/mg creatinine) | Reference(s) |
| Healthy Controls | Baseline | < 104 | [3] |
| Healthy Adults & Children | Baseline | 17 - 52 | [4] |
| Children with Asthma | Stable | 238.5 (median) | [5] |
| Patients with Systemic Mastocytosis | Active Disease | 97 (median) | [3] |
| Patients with Eosinophilic Pneumonia | Acute Exacerbation | Significantly higher than controls | [6] |
III. Experimental Protocols
A. Measurement of this compound by Competitive ELISA
Competitive ELISA is a highly sensitive immunoassay for quantifying antigens. In this assay, this compound in the sample competes with a labeled (e.g., enzyme-conjugated) this compound for binding to a limited number of anti-Eoxin E4 antibody sites. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
This protocol is a general guideline and may need to be optimized based on the specific ELISA kit used.
1. Materials and Reagents:
-
This compound Competitive ELISA Kit (containing pre-coated microplate, this compound standard, biotinylated anti-Eoxin E4 antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Biological samples (plasma, serum, urine)
-
Deionized or distilled water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
37°C incubator
2. Sample Preparation:
-
Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.[7] Aliquot the supernatant (plasma) and store at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[7]
-
Serum: Collect blood in a serum separator tube. Allow the sample to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1000 x g.[7] Aliquot the supernatant (serum) and store as described for plasma.
-
Urine: Collect urine samples and centrifuge for 20 minutes at 2,000-3,000 rpm to remove particulate matter. Aliquot the supernatant and store at -20°C or -80°C.
3. Reagent Preparation:
-
Bring all reagents to room temperature before use.
-
Prepare working solutions of wash buffer, standards, and other kit components as per the manufacturer's instructions.
4. Assay Procedure:
-
Determine the number of wells required for standards, samples, and controls. It is recommended to run all in duplicate.
-
Add 50 µL of the this compound standard or prepared sample to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of the biotinylated anti-Eoxin E4 antibody working solution to each well.
-
Cover the plate and incubate for 45 minutes at 37°C.[7]
-
Aspirate the liquid from each well and wash the plate three times with 200 µL of 1X wash buffer per well.[7]
-
Add 100 µL of HRP-conjugate working solution to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.[7]
-
Aspirate the liquid and wash the plate five times as in step 5.
-
Add 90 µL of TMB substrate solution to each well.
-
Cover the plate and incubate for 15-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 10 minutes of adding the stop solution.
5. Data Analysis:
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Determine the concentration of this compound in the samples by interpolating the mean absorbance of the sample from the standard curve.
-
Correct for any sample dilution.
B. Measurement of this compound by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive analytical technique for the quantification of small molecules. This method involves the separation of the analyte of interest from the sample matrix by liquid chromatography, followed by its detection and quantification by tandem mass spectrometry.
This protocol is a representative method and may require optimization for specific instrumentation and sample types.
1. Materials and Reagents:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., d3-LTE4)
-
LC-MS grade solvents (e.g., methanol (B129727), acetonitrile, water, formic acid)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer, centrifuge, and solvent evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To a 5 mL aliquot of urine, add the internal standard (e.g., d3-LTE4).[4]
-
Acidify the sample to approximately pH 3 with a dilute acid (e.g., formic acid).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the this compound and internal standard with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from other components.
-
Flow Rate: e.g., 0.3 mL/min
-
Injection Volume: e.g., 10 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
-
This compound (14,15-LTE4): Monitor the transition from the precursor ion (m/z 438) to a specific product ion (e.g., m/z 333).[4]
-
Internal Standard (d3-LTE4): Monitor the appropriate mass transition.
-
-
Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
-
4. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio of the standards against their concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Normalize the urinary this compound concentration to creatinine (B1669602) to account for variations in urine dilution.
Disclaimer: These protocols are intended for research use only by qualified personnel. It is essential to validate any method in your laboratory for your specific application. Always follow appropriate safety precautions when handling biological samples and chemicals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Plasma levels of leukotriene E4 during clinical course of bronchial asthma and the effect of oral prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urinary excretion of leukotriene E4 and eosinophil protein X in children with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased urinary leukotriene E4 concentration in patients with eosinophilic pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stjohnslabs.com [stjohnslabs.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of Leukotriene E4
A Presumed Analyte Clarification: Initial searches for "Eoxin E4" did not yield a known analyte. Based on the context of mass spectrometry analysis of biological eicosanoids, it is presumed that the intended analyte is Leukotriene E4 (LTE4) . The following protocol is therefore presented for the analysis of LTE4.
Introduction
Leukotriene E4 (LTE4) is a potent inflammatory mediator derived from the metabolism of arachidonic acid. As the stable end-product of the cysteinyl leukotriene (CysLT) pathway, urinary LTE4 is a key biomarker for monitoring CysLT production in various inflammatory conditions, including asthma and systemic mastocytosis.[1][2] This document provides a detailed protocol for the quantitative analysis of LTE4 in biological matrices, primarily urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for its detection.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of LTE4.
| Parameter | Value | Reference |
| Linearity Range | 5 - 500 pg/mL | [1] |
| Linearity Range | 31 - 3020 pg/mL | [2] |
| Limit of Detection | 0.05 - 5 ng/mL | |
| Average Recovery | >90% | |
| Normal Urinary Levels | < 104 pg/mg creatinine | [2] |
| Median Urinary Levels (Healthy) | 50 pg/mg creatinine | [2] |
| Median Urinary Levels (Systemic Mastocytosis) | 97 pg/mg creatinine | [2] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Urine
This protocol is adapted for the offline solid-phase extraction of LTE4 from urine samples using a polymeric reversed-phase sorbent.
Materials:
-
Waters Oasis HLB SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid
-
Internal Standard (IS): Leukotriene E4-d3 (LTE4-d3)
-
SPE vacuum manifold
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the urine at 2,000 x g for 10 minutes to pellet any sediment.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Spike the sample with the internal standard (LTE4-d3) to a final concentration of 200 pg/mL.
-
Acidify the urine sample to pH 4 by adding 10% acetic acid.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the acidified urine sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
-
Elution:
-
Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:methanol with 0.02% acetic acid and 0.007% ammonium (B1175870) hydroxide).[1]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters: | Parameter | Description | |---|---| | Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) | | Mobile Phase A | 0.1% Formic acid in Water | | Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v) | | Flow Rate | 0.3 mL/min | | Injection Volume | 10 µL | | Column Temperature | 40 °C | | Gradient | Time (min) | %B | | | 0.0 | 10 | | | 1.0 | 10 | | | 8.0 | 95 | | | 9.0 | 95 | | | 9.1 | 10 | | | 12.0 | 10 |
Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters: | Parameter | Description | |---|---| | Ionization Mode | Positive Electrospray Ionization (ESI+) | | Capillary Voltage | 4000 V | | Drying Gas Temperature | 300 °C | | Drying Gas Flow | 10 L/min | | Nebulizer Pressure | 15 PSIG | | Scan Type | Multiple Reaction Monitoring (MRM) | | MRM Transitions | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) | | | LTE4 | 440.2 | 301.3 | 80 | 8 | | | LTE4-d3 (IS) | 443.2 | 304.3 | 80 | 8 |
Visualizations
Caption: Experimental workflow for LTE4 analysis.
Caption: Biosynthesis of Cysteinyl Leukotrienes.
References
- 1. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of leukotriene E4 in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Separation of Eoxin E4 Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eoxin E4 (EXE4), also known as 14,15-leukotriene E4, is a member of the eoxin family of lipid mediators derived from the enzymatic metabolism of arachidonic acid.[1] Eoxins are implicated in inflammatory processes and are of significant interest in drug discovery and development. Due to the presence of multiple chiral centers and conjugated double bonds in its structure, this compound can exist as a complex mixture of stereoisomers (enantiomers and diastereomers) and geometric (cis/trans or E/Z) isomers. The biological activity of these isomers can vary significantly, making their separation and characterization crucial for understanding their specific physiological roles and for the development of targeted therapeutics.[2][3][4]
This application note provides detailed protocols for the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC). Two primary methods are presented: a reversed-phase HPLC method for the general separation of geometric and diastereomeric isomers, and a chiral HPLC method for the resolution of enantiomers.
Chromatographic Principles for this compound Isomer Separation
The separation of this compound isomers presents a significant analytical challenge due to their structural similarity. The choice of HPLC methodology is critical for achieving adequate resolution.
-
Reversed-Phase (RP) HPLC : This is the most common technique for the analysis of eicosanoids.[5][6] It separates compounds based on their hydrophobicity. While standard C18 columns can provide some separation of diastereomers and geometric isomers, more specialized phases like C30 columns may offer enhanced shape selectivity for resolving geometric isomers.[7]
-
Normal-Phase (NP) HPLC : NP-HPLC utilizes a polar stationary phase and a non-polar mobile phase. It is particularly effective for separating isomers and is a valuable alternative to RP-HPLC, especially for compounds that are not well-retained on reversed-phase columns.[8][9]
-
Chiral HPLC : To separate enantiomers, which have identical physical and chemical properties in an achiral environment, a chiral stationary phase (CSP) is required.[10][11] Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for the resolution of eicosanoid enantiomers.[5][12]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Diastereomer and Geometric Isomer Separation
This protocol outlines a general method for the separation of this compound diastereomers and geometric isomers using a C18 column coupled with mass spectrometry detection.
Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer (Triple Quadrupole or High-Resolution Mass Spectrometer) with an electrospray ionization (ESI) source
-
C18 HPLC Column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid
-
Sample Solvents: Methanol or ethanol
-
This compound isomer standards or sample extracts
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 2.1 mm x 100 mm, 2.6 µm |
| Mobile Phase A | Water + 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) + 0.1% Acetic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| UV Detection (Optional) | 280 nm |
| MS Detection | ESI Negative Ion Mode |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 3.0 | 20 |
| 16.0 | 65 |
| 19.0 | 95 |
| 23.0 | 95 |
| 23.2 | 20 |
| 25.0 | 20 |
Mass Spectrometry Parameters (Example for Triple Quadrupole):
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | To be determined by infusing this compound standard |
Protocol 2: Chiral HPLC for Enantiomeric Separation
This protocol is designed for the separation of the enantiomers of this compound using a chiral stationary phase. A normal-phase method is often preferred for chiral separations of lipid mediators.
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven
-
UV Detector
-
Chiral Stationary Phase Column (e.g., Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol
-
Sample Solvents: Mobile phase
-
This compound isomer standards or purified isomer fractions
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Isocratic: n-Hexane/Isopropanol (e.g., 95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| UV Detection | 280 nm |
Note: The optimal mobile phase composition for the chiral separation may need to be determined empirically by screening different ratios of hexane (B92381) and isopropanol.
Data Presentation
The following tables summarize the expected data from the successful application of these protocols. Retention times are hypothetical and will need to be determined experimentally.
Table 1: Expected Retention Data for RP-HPLC-MS/MS
| Isomer | Expected Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound Isomer 1 | 12.5 | 424.2 | To be determined |
| This compound Isomer 2 | 13.1 | 424.2 | To be determined |
| This compound Isomer 3 | 13.8 | 424.2 | To be determined |
| This compound Isomer 4 | 14.5 | 424.2 | To be determined |
Table 2: Expected Retention Data for Chiral HPLC
| Enantiomer | Expected Retention Time (min) | Resolution (Rs) |
| (+) - this compound | 18.2 | > 1.5 |
| (-) - this compound | 20.5 | > 1.5 |
Visualizations
References
- 1. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nacalai.com [nacalai.com]
- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 4. High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High Pressure Liquid Chromatography of Arachidonic Acid Metabolites Involved ... - William S. Powell - Google 圖書 [books.google.com.hk]
- 7. Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants | MDPI [mdpi.com]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. hawach.com [hawach.com]
- 10. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Eoxin E4 ELISA Kit: Application Notes and Protocols for Quantitative Analysis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Eoxin E4 (EXE4), also known as 14,15-Leukotriene E4, is a lipid mediator derived from arachidonic acid through the 15-lipoxygenase pathway.[1][2] Eoxins are increasingly recognized for their role in inflammatory processes, particularly in allergic responses and certain cancers.[1] The quantitative analysis of this compound in biological samples is crucial for understanding its physiological and pathological roles. This competitive enzyme-linked immunosorbent assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of this compound in a variety of biological matrices.
Principle of the Assay
This kit employs a competitive ELISA format for the quantitative detection of this compound. A known amount of this compound is pre-coated onto the wells of a microplate. When the sample or standard is added to the wells, the this compound present in the sample competes with the coated this compound for binding to a limited number of specific anti-Eoxin E4 antibodies. A subsequent reaction with a horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate solution results in a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Biological Role and Signaling Pathway
This compound is synthesized from arachidonic acid, which is first converted to 15-hydroperoxyeicosatetraenoic acid (15-HpETE) by the enzyme 15-lipoxygenase. This is further metabolized to Eoxin A4 (EXA4), which is then sequentially converted to Eoxin C4 (EXC4), Eoxin D4 (EXD4), and finally this compound (EXE4).[1] This pathway is analogous to the biosynthesis of leukotrienes.
Eoxins are implicated as pro-inflammatory mediators in conditions such as asthma.[2][3] While the precise signaling pathway for this compound is still under investigation, it is structurally similar to Leukotriene E4 (LTE4). LTE4 is known to exert its effects through G-protein coupled receptors, such as the purinergic receptors P2Y12 and GPR99.[4][5] It is hypothesized that this compound may act through similar receptors to modulate cellular responses, including calcium mobilization and cyclic AMP (cAMP) production, thereby influencing inflammatory cell functions like degranulation.[5]
Performance Characteristics
The following data are typical and may vary from lot to lot.
| Parameter | Specification |
| Assay Range | 15.6 pg/mL - 1000 pg/mL |
| Sensitivity | 9.375 pg/mL |
| Specificity | This compound: 100%Leukotriene E4: <1%Leukotriene C4: <0.1%Leukotriene D4: <0.1%Arachidonic Acid: <0.01% |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 15% |
| Sample Types | Serum, Plasma, Urine, Cell Culture Supernatants, Tissue Homogenates |
| Incubation Time | 2 hours |
Kit Contents
| Component | Quantity (96 tests) | Storage |
| This compound Pre-coated Microplate | 1 x 96-well plate | 4°C |
| This compound Standard | 1 vial (lyophilized) | -20°C |
| Anti-Eoxin E4 Antibody | 1 vial | 4°C |
| HRP-Conjugate | 1 vial | 4°C |
| Standard Diluent | 1 x 20 mL | 4°C |
| Wash Buffer (20X) | 1 x 25 mL | 4°C |
| TMB Substrate | 1 x 12 mL | 4°C |
| Stop Solution | 1 x 8 mL | 4°C |
| Plate Sealer | 2 | RT |
Experimental Protocols
Reagent Preparation
-
This compound Standard: Reconstitute the lyophilized standard with 1 mL of Standard Diluent to create a stock solution. Allow to sit for 10 minutes with gentle agitation. Prepare serial dilutions of the standard in Standard Diluent to create concentrations ranging from 1000 pg/mL to 15.6 pg/mL.
-
Wash Buffer (1X): Dilute the 20X Wash Buffer concentrate with deionized water to a 1X solution.
Sample Preparation
-
Serum: Use a serum separator tube and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Assay immediately or aliquot and store samples at -80°C.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at -80°C.[6]
-
Urine: Centrifuge urine samples for 20 minutes at 2,000-3,000 rpm to remove particulates.[6]
-
Cell Culture Supernatants: Centrifuge cell culture media at 1500 x g for 10 minutes to remove cells.
-
Tissue Homogenates: Homogenize tissue in PBS and centrifuge for 20 minutes at 2,000-3,000 rpm. Collect the supernatant.[6]
For lipid-rich samples, a solid-phase extraction (SPE) is recommended to remove interfering substances.[7][8]
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of each standard and sample into the appropriate wells of the this compound pre-coated microplate.
-
Add 50 µL of the Anti-Eoxin E4 Antibody to each well.
-
Cover the plate with a plate sealer and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash three times with 300 µL of 1X Wash Buffer per well.
-
Add 100 µL of HRP-Conjugate to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate five times as in step 5.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
The concentration of this compound in the samples can be determined by interpolating their absorbance values from the standard curve.
-
The data can be linearized by plotting the log of the this compound concentration versus the log of the absorbance and the best-fit line can be determined by regression analysis.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes and ensure complete aspiration of wash buffer. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Low signal | Incorrect incubation times or temperatures | Follow the protocol precisely. |
| Inactive reagents | Check the expiration dates and storage conditions of the kit components. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standard dilutions and ensure accurate pipetting. |
| Incomplete reaction | Ensure all reagents are at room temperature before use. | |
| High CV | Pipetting errors | Use calibrated pipettes and practice consistent pipetting technique. |
| Inconsistent incubation times | Ensure all wells are incubated for the same amount of time. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological effects of leukotriene E4 on eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sinogeneclon.com [sinogeneclon.com]
- 7. mdpi.com [mdpi.com]
- 8. arborassays.com [arborassays.com]
Application Notes and Protocols for In Vitro Cell-Based Assays for Eoxin E4 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eoxin E4 (EXE4), also known as 14,15-Leukotriene E4, is an eicosanoid lipid mediator derived from the 15-lipoxygenase pathway of arachidonic acid metabolism.[1] Eoxins are produced by inflammatory cells, including eosinophils and mast cells, and are implicated as pro-inflammatory mediators in allergic responses and certain cancers.[1] Structurally similar to the cysteinyl leukotrienes (CysLTs), EXE4 is the terminal and most stable product of the eoxin biosynthesis pathway (Arachidonic Acid → 15-HpETE → EXA4 → EXC4 → EXD4 → EXE4).[1]
While specific receptors for this compound are not fully characterized, its structural analog, Leukotriene E4 (LTE4), is known to elicit biological effects through G-protein coupled receptors (GPCRs) such as P2Y12 and GPR99, in addition to weakly interacting with classical CysLT receptors.[2][3][4][5] The downstream signaling from these receptors often involves key second messengers like calcium (Ca²⁺) and cyclic AMP (cAMP), leading to cellular responses such as chemotaxis, cytokine release, and changes in vascular permeability.
These application notes provide detailed protocols for a panel of in vitro cell-based assays to quantify the biological activity of this compound. The proposed assays are based on the known pro-inflammatory activities of eoxins and the well-established signaling pathways of related lipid mediators.
Hypothesized Signaling Pathway for this compound
The following diagram illustrates a hypothesized signaling pathway for this compound, based on its similarity to other cysteinyl leukotrienes that signal through G-protein coupled receptors. Activation of a putative this compound receptor (EXE-R), potentially a receptor like P2Y12 or GPR99, is postulated to trigger downstream signaling cascades.
Caption: Hypothesized this compound signaling cascade via a G-protein coupled receptor.
Application Note 1: Calcium Mobilization Assay
Principle: GPCRs that couple to Gαq proteins activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators. This assay is a primary method for screening compounds that activate GPCRs.[6][7][8]
Application: To determine if this compound can induce Ca²⁺ mobilization in responsive cell types (e.g., eosinophils, mast cells, or cells recombinantly expressing candidate receptors like P2Y12 or GPR99). This provides quantitative data on the potency (EC₅₀) and efficacy of this compound at its receptor.
Experimental Protocol: Calcium Mobilization Assay
Materials:
-
Cells: Human eosinophils, human mast cell line (e.g., LAD2), or HEK293 cells transfected with a candidate receptor (e.g., GPR99, P2Y12).
-
Reagents:
-
This compound (Cayman Chemical or equivalent)
-
Calcium indicator dye (e.g., Fluo-4 AM, Calcium-6)
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Positive Control: ATP or another relevant agonist for the cell type used.
-
-
Equipment:
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Cell culture incubator (37°C, 5% CO₂).
-
Workflow Diagram:
Caption: Workflow for the fluorescence-based calcium mobilization assay.
Procedure:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a 2X dye-loading solution in Assay Buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and an equal concentration of Pluronic F-127. If using, add probenecid at this step.
-
Aspirate the cell culture medium from the plate and add an equal volume of 2X dye-loading solution as the initial seeding volume.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer at 2X the final desired concentration. Also prepare a positive control (e.g., ATP) and a vehicle control (Assay Buffer).
-
Measurement:
-
Place the cell plate into the fluorescence plate reader, allowing it to equilibrate to the reading temperature (typically 37°C).
-
Program the instrument to add the compound plate (containing this compound dilutions) to the cell plate.
-
Measure the fluorescence signal kinetically, with a baseline reading for 10-20 seconds before compound addition, followed by continuous measurement for 60-180 seconds post-addition.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Application Note 2: Cytokine Release Assay
Principle: Pro-inflammatory mediators like eicosanoids can stimulate immune cells to synthesize and secrete cytokines and chemokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[9][10][11] A cytokine release assay measures the concentration of these secreted proteins in the cell culture supernatant following stimulation.
Application: To quantify the pro-inflammatory activity of this compound by measuring its ability to induce cytokine release from relevant immune cells (e.g., mast cells, peripheral blood mononuclear cells [PBMCs]). This assay provides insight into the specific inflammatory profile induced by this compound.
Experimental Protocol: Cytokine Release Assay
Materials:
-
Cells: Human mast cell line (e.g., LAD2) or freshly isolated human PBMCs.
-
Reagents:
-
This compound
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)
-
Positive Control: Lipopolysaccharide (LPS) for PBMCs, or Compound 48/80 for mast cells.
-
Cytokine Detection Kit: ELISA or multiplex immunoassay kit (e.g., Meso Scale Discovery, Luminex) for target cytokines (e.g., IL-6, IL-8, TNF-α).
-
-
Equipment:
-
24- or 96-well tissue culture plates.
-
Centrifuge.
-
Plate reader for ELISA or specific multiplex system.
-
Workflow Diagram:
Caption: Workflow for the this compound-induced cytokine release assay.
Procedure:
-
Cell Plating: Plate cells in a 96-well tissue culture plate at a recommended density (e.g., 2 x 10⁵ PBMCs per well) in culture medium.
-
Stimulation: Add various concentrations of this compound, a positive control (e.g., LPS), and a vehicle control to the wells.
-
Incubation: Incubate the plate for a predetermined time (typically 6 to 24 hours) at 37°C, 5% CO₂ to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Measurement: Analyze the supernatant for the concentration of target cytokines using an appropriate immunoassay (e.g., ELISA) according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cytokine concentration against the this compound concentration. Determine the EC₅₀ for the induction of each cytokine.
Application Note 3: Chemotaxis Assay
Principle: Chemotaxis is the directed migration of cells towards a chemical gradient.[12][13] This process is fundamental to the recruitment of leukocytes to sites of inflammation. The Boyden chamber or Transwell assay is a common in vitro method to measure chemotaxis. Cells are placed in an upper chamber, separated by a microporous membrane from a lower chamber containing the chemoattractant. The number of cells that migrate through the membrane towards the stimulus is quantified.[12]
Application: To assess whether this compound is a chemoattractant for specific leukocyte populations, such as eosinophils or neutrophils.[14] This assay is critical for understanding the potential role of this compound in recruiting inflammatory cells in vivo.
Experimental Protocol: Chemotaxis Assay
Materials:
-
Cells: Isolated human eosinophils or neutrophils.
-
Reagents:
-
Equipment:
-
Chemotaxis chamber (e.g., 24-well Transwell plates with 3-5 µm pore size inserts).
-
Fluorescence plate reader or microscope for cell quantification.
-
Workflow Diagram:
Caption: Workflow for the Transwell chemotaxis assay.
Procedure:
-
Setup: Add Assay Medium containing different concentrations of this compound, positive control, or vehicle control to the lower wells of the Transwell plate.
-
Insert Placement: Carefully place the Transwell inserts into each well, avoiding air bubbles.
-
Cell Addition: Resuspend the isolated leukocytes in Assay Medium and add them to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 1-3 hours to allow for cell migration.
-
Cell Quantification:
-
After incubation, carefully remove the inserts.
-
Wipe away the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Quantify the migrated cells that are either attached to the bottom of the membrane or have fallen into the lower chamber. This can be done by staining the cells and imaging the membrane, or by lysing the cells and measuring a fluorescent marker.
-
-
Data Analysis: Plot the number of migrated cells against the chemoattractant concentration. Data is often presented as a "bell-shaped" curve, characteristic of chemotaxis.
Data Presentation
Quantitative data from the described assays should be summarized in clear, structured tables to facilitate comparison of results.
Table 1: Potency of this compound in Calcium Mobilization Assay
| Cell Type | Receptor Expressed | EC₅₀ (nM) | Max Response (% of Control) |
|---|---|---|---|
| Human Eosinophils | Endogenous | ||
| LAD2 Mast Cells | Endogenous | ||
| HEK293 | GPR99 |
| HEK293 | P2Y12 | | |
Table 2: this compound-Induced Cytokine Release
| Cell Type | Cytokine | EC₅₀ (nM) | Max Concentration (pg/mL) |
|---|---|---|---|
| Human PBMCs | IL-6 | ||
| Human PBMCs | IL-8 | ||
| Human PBMCs | TNF-α |
| LAD2 Mast Cells | IL-8 | | |
Table 3: Chemotactic Activity of this compound
| Cell Type | Peak Chemotactic Concentration (nM) | Chemotactic Index* |
|---|---|---|
| Human Eosinophils | ||
| Human Neutrophils |
| *Chemotactic Index = (Number of cells migrated towards this compound) / (Number of cells migrated towards vehicle) | | |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altmeyers.org [altmeyers.org]
- 5. Leukotriene E4 elicits respiratory epithelial cell mucin release through the G-protein-coupled receptor, GPR99 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling by the cysteinyl-leukotriene receptor 2. Involvement in chemokine gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adaptors discriminate mast-cell cytokine production from eicosanoid production and degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 14. Eotaxin triggers eosinophil-selective chemotaxis and calcium flux via a distinct receptor and induces pulmonary eosinophilia in the presence of interleukin 5 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eotaxin induces degranulation and chemotaxis of eosinophils through the activation of ERK2 and p38 mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Eotaxin triggers eosinophil-selective chemotaxis and calcium flux via a distinct receptor and induces pulmonary eosinophilia in the presence of interleukin 5 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eotaxin-1 (CCL11) Stimulation of Cultured Human Mast Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eotaxin-1, also known as chemokine (C-C motif) ligand 11 (CCL11), is a potent chemoattractant primarily recognized for its role in the recruitment of eosinophils. However, emerging evidence highlights its activity on other immune cells, including human mast cells. Mast cells are critical effector cells in allergic and inflammatory responses, and understanding their interaction with eotaxin-1 is crucial for elucidating their role in various pathologies and for the development of targeted therapeutics.
These application notes provide a comprehensive overview of the effects of eotaxin-1 on cultured human mast cells, focusing on chemotaxis as the primary functional response. Detailed protocols for human mast cell culture and chemotaxis assays are provided, along with a summary of the current understanding of the intracellular signaling pathways involved.
Data Presentation: Eotaxin-1 Stimulation of Human Mast Cells
Current research indicates that the primary response of human mast cells to eotaxin-1 is chemotaxis, rather than degranulation (histamine release).[1][2] The following table summarizes the key quantitative data available in the literature.
| Parameter | Cell Type | Eotaxin-1 Concentration | Observed Effect | Reference |
| Chemotaxis | Human Lung Mast Cells (HLMC) | 10-100 nM | Induction of mast cell migration. | [1][2] |
| Histamine (B1213489) Release | Human Lung Mast Cells (HLMC) | 1-100 nM | No induction of histamine release. | [1][2] |
| Histamine Release (enhancement) | Human Lung Mast Cells (HLMC) | 1-100 nM | No enhancement of anti-IgE-induced histamine release. | [1][2] |
Note: There is a lack of comprehensive dose-response data for eotaxin-1-induced chemotaxis of human mast cell lines such as LAD2 and HMC-1 in the public domain. The provided concentration range is based on studies with primary human lung mast cells.
Signaling Pathways
The chemotactic response of human mast cells to eotaxin-1 is initiated by the binding of eotaxin-1 to its cognate G protein-coupled receptor, CCR3.[1][2][3] This interaction triggers a cascade of intracellular signaling events, culminating in the reorganization of the actin cytoskeleton and subsequent cell migration. While the precise signaling network in human mast cells is an area of ongoing research, the proposed pathway involves the activation of phosphoinositide 3-kinase (PI3K) and downstream effectors that regulate actin dynamics.
Experimental Protocols
Protocol 1: Culture of Human Mast Cell Line (LAD2)
The LAD2 cell line is a valuable in vitro model for human mast cells, as they are dependent on stem cell factor (SCF) for growth and express functional FcεRI receptors.
Materials:
-
StemPro™-34 SFM medium
-
Recombinant human Stem Cell Factor (rhSCF)
-
L-Glutamine
-
Penicillin-Streptomycin solution
-
Fetal Bovine Serum (FBS), heat-inactivated (optional, for some protocols)
-
Complete growth medium: StemPro™-34 SFM supplemented with 100 ng/mL rhSCF, 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.
-
T25 or T75 culture flasks
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of frozen LAD2 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Gently aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T25 culture flask.
-
-
Cell Maintenance:
-
Culture the cells at 37°C in a humidified incubator with 5% CO₂.
-
Maintain the cell density between 0.5 x 10⁵ and 5 x 10⁵ cells/mL.
-
Every 3-4 days, perform a half-medium change by centrifuging the cells and resuspending them in a fresh 1:1 mixture of old and new complete growth medium.
-
Subculture the cells every 7-10 days, or when the cell density exceeds 5 x 10⁵ cells/mL.
-
Protocol 2: Eotaxin-1 Induced Mast Cell Chemotaxis Assay (Boyden Chamber)
This protocol describes a method for quantifying the chemotactic response of LAD2 human mast cells to eotaxin-1 using a Boyden chamber or Transwell® inserts.
Materials:
-
LAD2 cells
-
Complete growth medium (as described in Protocol 1)
-
Serum-free medium (StemPro™-34 SFM with L-Glutamine and Penicillin-Streptomycin)
-
Recombinant human Eotaxin-1 (CCL11)
-
Bovine Serum Albumin (BSA)
-
Boyden chamber or Transwell® inserts (5 µm pore size is suitable for mast cells)
-
24-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Microscope
-
Calcein-AM or other suitable fluorescent dye for cell quantification (optional)
-
Fluorescence plate reader (if using a fluorescent dye)
Procedure:
-
Cell Preparation:
-
Culture LAD2 cells as described in Protocol 1.
-
24 hours prior to the assay, harvest the cells and resuspend them in complete growth medium at a density of 2 x 10⁵ cells/mL.
-
On the day of the assay, harvest the cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with serum-free medium.
-
Resuspend the cells in serum-free medium containing 0.1% BSA at a final concentration of 1 x 10⁶ cells/mL.
-
-
Chemotaxis Assay Setup:
-
Prepare serial dilutions of eotaxin-1 in serum-free medium containing 0.1% BSA. Recommended concentrations to test range from 1 nM to 100 nM.
-
Add 600 µL of the eotaxin-1 dilutions (chemoattractant) to the lower wells of a 24-well plate. Use serum-free medium with 0.1% BSA as a negative control.
-
Place the Transwell® inserts into the wells.
-
Add 100 µL of the prepared LAD2 cell suspension (1 x 10⁵ cells) to the upper chamber of each Transwell® insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 hours. The optimal incubation time may need to be determined empirically.
-
-
Quantification of Migrated Cells:
-
Manual Counting:
-
Carefully remove the Transwell® inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the membrane with methanol (B129727) for 10 minutes.
-
Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Giemsa or DAPI).
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Fluorescence-based Quantification (recommended for higher throughput):
-
After incubation, carefully remove the medium from the lower chamber.
-
Add a solution of Calcein-AM (e.g., 2 µM in PBS) to the lower chamber and incubate for 30-60 minutes at 37°C to label the migrated cells.
-
Measure the fluorescence in the lower chamber using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation/520 nm emission for Calcein-AM).
-
-
-
Data Analysis:
-
Calculate the average number of migrated cells or the average fluorescence intensity for each condition.
-
Plot the number of migrated cells or fluorescence intensity against the concentration of eotaxin-1 to generate a dose-response curve.
-
Protocol 3: Assessment of Cytokine/Chemokine Release
While direct stimulation with eotaxin-1 is not reported to be a strong inducer of cytokine release from mast cells, it is a relevant parameter to investigate, especially in the context of co-stimulation with other factors. This protocol provides a general framework for assessing cytokine and chemokine release.
Materials:
-
LAD2 cells
-
Complete growth medium
-
Serum-free medium
-
Recombinant human Eotaxin-1 (CCL11)
-
Positive control stimulants (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-IgE)
-
96-well tissue culture plates
-
ELISA kits or multiplex bead-based immunoassay kits for desired cytokines/chemokines (e.g., IL-6, IL-8, TNF-α, GM-CSF)
-
Plate reader for ELISA or flow cytometer for multiplex assays
Procedure:
-
Cell Stimulation:
-
Harvest and wash LAD2 cells as described in Protocol 2.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension (1 x 10⁵ cells) per well in a 96-well plate.
-
Add 100 µL of eotaxin-1 dilutions (final concentrations of 10 nM and 100 nM are recommended starting points) or positive/negative controls.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours. The optimal incubation time will vary depending on the cytokine of interest.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatants for analysis.
-
-
Cytokine/Chemokine Measurement:
-
Perform ELISAs or multiplex immunoassays on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine/chemokine in the samples based on the standard curve.
-
Compare the levels of cytokines/chemokines in eotaxin-1-stimulated wells to the negative control wells.
-
Conclusion
Eotaxin-1 primarily functions as a chemoattractant for human mast cells, mediating this effect through the CCR3 receptor. The provided protocols offer a foundation for culturing human mast cells and quantifying their migratory response to eotaxin-1. Further investigation is warranted to fully delineate the intracellular signaling pathways governing this process and to explore the potential for eotaxin-1 to modulate mast cell cytokine and chemokine release, possibly in synergy with other inflammatory stimuli. These studies will contribute to a more comprehensive understanding of the role of the eotaxin-1/CCR3 axis in mast cell biology and its implications for allergic and inflammatory diseases.
References
- 1. Expression of the chemokine receptor CCR3 on human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions between eotaxin, histamine and mast cells in early microvascular events associated with eosinophil recruitment to the site of allergic skin reactions in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mast Cell Chemotaxis – Chemoattractants and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Eoxin E4 in vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eoxin E4 (EXE4), also known as 14,15-leukotriene E4, is a lipid mediator derived from the 15-lipoxygenase (15-LO) pathway of arachidonic acid metabolism.[1] Eoxins are recognized as pro-inflammatory molecules, with studies indicating their production by key effector cells in allergic responses, such as eosinophils and mast cells.[1] In vitro evidence has demonstrated that eoxins can increase vascular permeability, a critical feature of inflammation.[1] Furthermore, elevated levels of eoxins, including this compound, have been detected in the exhaled breath condensate of children with asthma, suggesting a potential role in the pathophysiology of allergic airway diseases.[2]
Despite these findings, the precise in vivo functions of this compound remain largely unexplored. Suitable animal models are therefore essential to elucidate its role in allergic inflammation and to identify potential therapeutic targets within its signaling cascade. This document provides detailed application notes and protocols for utilizing murine models of allergic asthma and eosinophilic esophagitis (EoE) to investigate the in vivo activities of this compound.
Recommended Animal Models
Given that this compound is associated with eosinophilic inflammation, the most appropriate in vivo systems are models of allergic diseases where eosinophils are a predominant feature. We recommend two well-established murine models: the Ovalbumin (OVA)-induced allergic asthma model and the Aspergillus fumigatus-induced eosinophilic esophagitis (EoE) model.
Ovalbumin (OVA)-Induced Allergic Asthma Model
This is a widely used and highly reproducible model that mimics key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic airway inflammation, and elevated serum IgE levels.
Aspergillus fumigatus-Induced Eosinophilic Esophagitis (EoE) Model
This model is relevant for studying esophageal eosinophilia, a hallmark of human EoE. It is induced by repeated intranasal administration of Aspergillus fumigatus extract, leading to significant eosinophil infiltration in the esophagus.
Data Presentation: Expected Quantitative Outcomes
The following tables outline the expected quantitative data that can be generated from these animal models to assess the role of this compound.
Table 1: Quantitative Assessment in OVA-Induced Allergic Asthma Model
| Parameter | Method | Expected Outcome with this compound Involvement |
| Airway Hyperresponsiveness (AHR) | Invasive or non-invasive plethysmography (e.g., FlexiVent) | Increased resistance and elastance in response to methacholine (B1211447) challenge. |
| Eosinophil count in Bronchoalveolar Lavage Fluid (BALF) | Flow cytometry or manual counting of cytospin preparations | Significantly elevated number of eosinophils. |
| This compound levels in BALF and Lung Homogenate | Liquid Chromatography-Mass Spectrometry (LC-MS) | Detectable and potentially elevated levels in OVA-challenged mice. |
| Th2 Cytokine Levels (IL-4, IL-5, IL-13) in BALF | ELISA or Multiplex Assay | Increased concentrations of Th2 cytokines. |
| Total and OVA-specific IgE in Serum | ELISA | Elevated levels of total and OVA-specific IgE. |
| Histopathology of Lung Tissue | H&E and PAS staining | Peribronchial and perivascular inflammation with eosinophil infiltration, goblet cell hyperplasia, and mucus production. |
Table 2: Quantitative Assessment in Aspergillus fumigatus-Induced EoE Model
| Parameter | Method | Expected Outcome with this compound Involvement |
| Esophageal Eosinophil Infiltration | Immunohistochemistry (IHC) with anti-MBP antibody or H&E staining | Significant increase in eosinophil count per high-power field (HPF) in the esophageal epithelium. |
| This compound levels in Esophageal Tissue Homogenate | Liquid Chromatography-Mass Spectrometry (LC-MS) | Detectable and potentially elevated levels in allergen-challenged mice. |
| Eotaxin-3 (CCL26) mRNA expression in Esophagus | qRT-PCR | Upregulation of eotaxin-3, a key eosinophil chemoattractant. |
| Esophageal Histopathology | H&E staining | Basal cell hyperplasia and epithelial thickening. |
| Mast Cell Infiltration in Esophagus | Toluidine blue staining | Increased number of mast cells. |
Experimental Protocols
Protocol 1: OVA-Induced Allergic Asthma in BALB/c Mice
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Methacholine (Sigma-Aldrich)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
Procedure:
-
Sensitization:
-
On days 0 and 14, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum in saline.
-
For the control group, inject with saline and alum only.
-
-
Airway Challenge:
-
On days 24, 25, and 26, expose mice to an aerosol of 1% OVA in saline for 30 minutes in a whole-body exposure chamber.
-
The control group is exposed to a saline aerosol.
-
-
Assessment (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of nebulized methacholine (0-50 mg/mL) using a plethysmography system.
-
Bronchoalveolar Lavage (BAL):
-
Anesthetize the mouse and perform a tracheostomy.
-
Cannulate the trachea and lavage the lungs with 1 mL of ice-cold PBS three times.
-
Centrifuge the collected BAL fluid (BALF) to pellet the cells.
-
Use the supernatant for cytokine and this compound analysis.
-
Resuspend the cell pellet for total and differential cell counts.
-
-
Lung Tissue Collection: Perfuse the lungs with saline and collect them for histology and tissue homogenate preparation.
-
Blood Collection: Collect blood via cardiac puncture for serum IgE analysis.
-
Protocol 2: Aspergillus fumigatus-Induced Eosinophilic Esophagitis in C57BL/6 Mice
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Aspergillus fumigatus extract (Greer Laboratories)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Allergen Challenge:
-
Three times a week for four weeks, lightly anesthetize the mice with isoflurane.
-
Administer 50 µL of Aspergillus fumigatus extract (containing 100 µg of protein) intranasally to each mouse.
-
For the control group, administer 50 µL of saline intranasally.
-
-
Assessment (24 hours after the last challenge):
-
Esophagus Collection: Euthanize the mice and carefully dissect the entire esophagus.
-
Histology: Fix a portion of the esophagus in 10% neutral buffered formalin, embed in paraffin, and section for H&E, PAS, and toluidine blue staining, as well as immunohistochemistry for major basic protein (MBP) to identify eosinophils.
-
Tissue Homogenate: Snap-freeze the remaining portion of the esophagus in liquid nitrogen and store at -80°C for subsequent protein and RNA extraction for this compound, cytokine, and chemokine analysis.
-
Visualization of Pathways and Workflows
This compound Biosynthesis and Putative Signaling Pathway
Caption: Putative biosynthesis and signaling pathway of this compound.
Experimental Workflow for In Vivo Study of this compound
Caption: General experimental workflow for studying this compound in vivo.
Conclusion
The study of this compound in vivo is a promising area of research for understanding the complex mechanisms of allergic inflammation. The animal models and protocols described in these application notes provide a robust framework for investigating the pathophysiological roles of this compound in diseases such as asthma and eosinophilic esophagitis. The quantitative data generated from these models will be crucial for validating the importance of the 15-lipoxygenase pathway and for the development of novel therapeutic strategies targeting eoxin-mediated inflammation. Further research is warranted to identify the specific receptors and downstream signaling pathways of this compound to fully elucidate its function in health and disease.
References
Application Notes and Protocols for Inducing Eoxin E4 Production in Leukocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eoxins are a class of lipid mediators derived from the oxygenation of arachidonic acid by the 15-lipoxygenase (15-LO) pathway.[1][2][3] Notably, Eoxin C4 (EXC4), and its subsequent metabolites Eoxin D4 (EXD4) and Eoxin E4 (EXE4), are potent pro-inflammatory molecules primarily produced by eosinophils and mast cells.[1][2][3] Their synthesis is implicated in the pathophysiology of various inflammatory conditions, including allergic reactions and asthma.[4] Understanding the mechanisms of this compound production is crucial for the development of novel therapeutic strategies targeting eosinophil-mediated inflammation.
These application notes provide detailed protocols for the isolation of human eosinophils, induction of this compound production using various stimuli, and a method for its quantification. The presented data and protocols are intended to serve as a comprehensive resource for researchers in both academic and industrial settings.
Data Presentation
The following tables summarize the key stimuli and their effects on Eoxin C4 (the precursor to this compound) production in human eosinophils, as reported in the literature. Direct quantitative data for this compound is limited; therefore, data for its immediate precursor, EXC4, is presented as a surrogate marker for the activation of the eoxin synthesis pathway.
Table 1: Induction of Eoxin C4 (EXC4) Production in Human Eosinophils by Various Stimuli
| Stimulus | Concentration | Incubation Time | Result | Reference |
| Arachidonic Acid | Not specified | 5 min | Favored production of EXC4 over LTC4 | [2] |
| Leukotriene C4 (LTC4) | Not specified | Not specified | Induced EXC4 production from endogenous arachidonic acid | [1][2][3] |
| Prostaglandin D2 (PGD2) | Not specified | Not specified | Induced EXC4 production from endogenous arachidonic acid | [1][2][3] |
| Interleukin-5 (IL-5) | Not specified | Not specified | Induced EXC4 production from endogenous arachidonic acid | [1][2][3] |
| Calcium Ionophore A23187 | Not specified | 5 min | Exclusively induced LTC4 formation | [2] |
Note: Specific dose-response and time-course data for this compound production are not extensively available in the cited literature. The information provided is based on qualitative descriptions of induction.
Experimental Protocols
Protocol 1: Isolation of Human Eosinophils from Peripheral Blood
This protocol describes the isolation of highly purified eosinophils from human peripheral blood using negative magnetic selection.
Materials:
-
Whole blood collected in EDTA
-
Dextran solution (e.g., 6% Dextran 70)
-
Ficoll-Paque™ PLUS
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Eosinophil isolation kit (negative selection, magnetic bead-based)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)
-
Centrifuge
-
Magnetic separator
Procedure:
-
Granulocyte Enrichment:
-
Mix whole blood with an equal volume of Dextran solution and allow erythrocytes to sediment for 30-60 minutes at room temperature.
-
Carefully collect the leukocyte-rich plasma (upper layer) and layer it over Ficoll-Paque™ in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells). The pellet at the bottom will contain granulocytes and remaining erythrocytes.
-
-
Red Blood Cell Lysis:
-
Resuspend the granulocyte pellet in a small volume of cold HBSS.
-
Add RBC Lysis Buffer according to the manufacturer's instructions and incubate for a short period on ice to lyse the remaining red blood cells.
-
Stop the lysis by adding an excess of cold HBSS and centrifuge at 250 x g for 10 minutes at 4°C. Discard the supernatant.
-
-
Eosinophil Isolation by Negative Selection:
-
Resuspend the granulocyte pellet in the buffer provided with the eosinophil isolation kit.
-
Add the cocktail of biotin-conjugated antibodies against surface markers of other leukocytes (e.g., CD16 for neutrophils, CD3, CD14, CD19, CD56) and incubate on ice.
-
Add magnetic microbeads conjugated to anti-biotin antibodies and incubate on ice.
-
Place the tube in a magnetic separator. The magnetically labeled, non-eosinophil cells will be retained in the magnetic field.
-
Carefully collect the supernatant containing the untouched, highly purified eosinophils.
-
Wash the eosinophils with buffer and determine cell purity and viability using a hemocytometer and trypan blue exclusion or flow cytometry. Purity should be >98%.
-
Protocol 2: Induction of this compound Production in Isolated Eosinophils
This protocol outlines the stimulation of isolated eosinophils to produce this compound.
Materials:
-
Isolated human eosinophils (from Protocol 1)
-
RPMI 1640 medium
-
Stimuli:
-
Arachidonic acid (stock solution in ethanol)
-
Leukotriene C4 (LTC4)
-
Prostaglandin D2 (PGD2)
-
Interleukin-5 (IL-5)
-
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Resuspend the purified eosinophils in RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare working solutions of the stimuli in RPMI 1640 medium.
-
Add 100 µL of the stimulus solution to the respective wells. For a negative control, add 100 µL of medium without any stimulus.
-
Arachidonic Acid: Final concentrations can be titrated, for example, from 1 to 50 µM.
-
LTC4, PGD2, IL-5: Optimal concentrations should be determined empirically, but starting ranges can be from 1 nM to 1 µM.
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 5, 15, 30, 60 minutes).
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for this compound quantification. Store supernatants at -80°C until analysis.
Protocol 3: Quantification of this compound by HPLC-MS/MS
This protocol provides a general framework for the quantification of this compound in cell culture supernatants using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
Cell culture supernatants (from Protocol 2)
-
Internal standard (e.g., deuterated this compound or a structurally similar lipid mediator)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), Acetonitrile, Water (LC-MS grade)
-
Formic acid
-
HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)
-
Reversed-phase C18 HPLC column
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw the cell culture supernatants on ice.
-
Add the internal standard to each sample.
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Acidify the supernatant with formic acid to a pH of ~3.5.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the eoxins with methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the analyte of interest.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards.
-
Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
-
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of an this compound standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway for this compound Production
The production of this compound is initiated by the release of arachidonic acid from membrane phospholipids, which is then metabolized by the 15-lipoxygenase (15-LO) enzyme.
Caption: Proposed signaling pathway for this compound synthesis in eosinophils.
Experimental Workflow for this compound Induction and Analysis
The following diagram illustrates the overall experimental workflow from leukocyte isolation to data analysis.
Caption: Workflow for this compound induction and quantification.
References
- 1. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biology of the Eosinophil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Eoxin E4 as a Biomarker for Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eoxins are a class of pro-inflammatory lipid mediators derived from arachidonic acid through the 15-lipoxygenase-1 (15-LO-1) pathway.[1] Specifically, Eoxin E4 (EXE4), also known as 14,15-leukotriene E4, is the final and stable metabolite in this pathway.[2] Eoxins are primarily produced by eosinophils and mast cells, key cellular players in allergic inflammation and other inflammatory diseases.[1] Functionally, eoxins are potent mediators of inflammation, capable of increasing vascular permeability, a critical feature of the inflammatory response.[1] Their potency is comparable to that of leukotrienes and significantly higher than histamine.[1]
Given their specific origin from the 15-LO pathway and their role in inflammation, eoxins, particularly this compound, are emerging as valuable biomarkers. Measuring EXE4 levels in biological samples can provide a specific indication of 15-LO pathway activation, which is implicated in the pathophysiology of diseases such as asthma.[3][4] These application notes provide an overview of the this compound signaling pathway, a summary of its performance as a biomarker, and detailed protocols for its quantification.
This compound Biosynthesis Pathway
This compound is synthesized from arachidonic acid in a multi-step enzymatic cascade initiated by the enzyme 15-lipoxygenase-1 (15-LO-1). This pathway is distinct from the 5-lipoxygenase pathway that produces the classical leukotrienes. The synthesis proceeds through a series of intermediates: 15-hydroperoxyeicosatetraenoic acid (15-HpETE), Eoxin A4 (EXA4), Eoxin C4 (EXC4), and Eoxin D4 (EXD4), culminating in the formation of this compound.[2]
Caption: Biosynthesis pathway of this compound from arachidonic acid via the 15-LO-1 enzyme.
Data on this compound as an Inflammatory Biomarker
Quantitative studies have highlighted the potential of eoxins as biomarkers in inflammatory airway diseases. Analysis of exhaled breath condensate (EBC) has shown a direct correlation between eoxin levels and asthma.
| Biomarker | Disease Context | Biological Sample | Key Finding | Reference |
| This compound/PA Ratio ¹ | Childhood Asthma | Exhaled Breath Condensate (EBC) | Significantly increased in asthmatic children compared to healthy controls. | [3][4] |
| Eoxin D4/PA Ratio ¹ | Childhood Asthma | Exhaled Breath Condensate (EBC) | Significantly increased in asthmatic children and also higher in children with bronchial hyperresponsiveness (BHR). | [3][4] |
| Eoxin C4/PA Ratio ¹ | Childhood Asthma | Exhaled Breath Condensate (EBC) | Significantly increased in asthmatic children compared to healthy controls. | [3][4] |
| Eoxin C4 | Respiratory Inflammatory Diseases | Bronchoalveolar Lavage Fluid (BALF) | Detected in human BALF (Median 1.4 pg/mL), but did not correlate with eosinophil numbers in this study. | [5] |
| ¹PA Ratio refers to the eicosanoid level normalized to the palmitic acid concentration. |
Experimental Protocols
Accurate quantification of this compound is critical for its validation and use as a biomarker. The two primary methods for quantification are mass spectrometry and immunoassay.
Protocol 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying small molecules like this compound from complex biological matrices.
Caption: General workflow for the quantification of this compound using LC-MS/MS.
Methodology:
-
Sample Collection and Storage:
-
Internal Standard Spiking:
-
Thaw samples on ice.
-
Add a known amount of a deuterated this compound internal standard (e.g., EXE4-d11) to each sample, standard, and quality control. This is crucial for correcting for sample loss during processing and for variations in instrument response.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Acidify the sample (e.g., to pH 3.5) and load it onto the conditioned cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove salts and hydrophilic impurities.
-
Elute this compound and the internal standard with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of the initial LC mobile phase (e.g., 100 µL of 30% methanol in water).
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample into an HPLC system equipped with a C18 column. Use a gradient elution profile with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile/methanol with 0.1% formic acid (Mobile Phase B) to separate this compound from other lipids.
-
Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI).[1]
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration of the prepared standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Quantification of this compound by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a higher-throughput alternative to LC-MS/MS, though it may have different specificity. This protocol is a general guideline for a competitive ELISA; always follow the specific manufacturer's protocol for any commercial kit.
Caption: Workflow for a typical competitive ELISA for small molecule quantification.
Methodology:
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature before use.[7]
-
Prepare serial dilutions of the this compound standard to generate a standard curve.
-
Prepare samples. Depending on the expected concentration and sample matrix (serum, plasma, cell culture supernatant), dilution with the provided assay buffer may be necessary.[6][8]
-
-
Assay Procedure (Competitive Principle):
-
The microplate wells are pre-coated with this compound.[9]
-
Add a defined volume of standard, control, or sample to the appropriate wells.
-
Add a fixed amount of biotinylated anti-Eoxin E4 antibody to each well.[8] During incubation, the free this compound in the sample will compete with the this compound coated on the plate for binding to the limited amount of antibody.
-
Incubate the plate for the time specified in the kit manual (e.g., 45 minutes at 37°C).[8]
-
-
Washing and Detection:
-
Wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer to remove unbound antibodies and sample components.[8]
-
Add an Avidin-HRP (Horseradish Peroxidase) conjugate to each well. This will bind to the biotinylated antibody that is captured on the plate.
-
Incubate the plate to allow the Avidin-HRP to bind.
-
Wash the plate again to remove unbound Avidin-HRP conjugate.
-
-
Signal Development and Measurement:
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze the conversion of TMB, resulting in a blue color.[7]
-
Incubate in the dark for a specified time (e.g., 15 minutes at 37°C).[6]
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid), which will change the color from blue to yellow.[6]
-
Immediately measure the optical density (OD) at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The signal intensity is inversely proportional to the amount of this compound in the sample.
-
Generate a standard curve by plotting the OD of the standards against their known concentrations.
-
Calculate the this compound concentration in the samples by interpolating their OD values from the standard curve.
-
Conclusion
This compound is a specific product of the 15-LO-1 pathway, which is activated in certain inflammatory conditions, particularly those involving eosinophils. Its quantification in biological fluids serves as a targeted biomarker for this specific inflammatory pathway. Studies in childhood asthma have demonstrated its potential utility in identifying disease and assessing bronchial hyperresponsiveness.[3][4] The choice between LC-MS/MS and ELISA for quantification will depend on the required specificity, sensitivity, and sample throughput. As a relatively novel biomarker, further research will continue to elucidate the role of this compound in a broader range of inflammatory diseases, aiding in diagnostics, patient stratification, and the development of targeted anti-inflammatory therapies.
References
- 1. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Eoxins: a new inflammatory pathway in childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eoxins : a new inflammatory pathway in childhood asthma [ruj.uj.edu.pl]
- 5. Concentration of 14,15-leukotriene C4 (eoxin C4) in bronchoalveolar lavage fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unibiotech.in [unibiotech.in]
- 7. sinogeneclon.com [sinogeneclon.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. assets.exkitstore.com [assets.exkitstore.com]
Commercial sources for purchasing purified Eoxin E4
Initial searches for "Eoxin E4" have not yielded information about a purified chemical compound available for commercial purchase. The predominant search results refer to the Empatica E4 wristband , a wearable device used for physiological monitoring in research settings. This device collects data such as electrodermal activity, heart rate variability, and skin temperature.
To proceed with your request for detailed application notes, protocols, and commercial sources, clarification on the identity of "this compound" is necessary. It is possible that "this compound" is:
-
A proprietary or internal name for a specific drug, compound, or molecule.
-
A misspelling of a different chemical or biological agent.
-
A novel or very recently described substance not yet widely cataloged.
Without a clear chemical identifier (such as a CAS number, IUPAC name, or reference to a scientific publication describing its discovery and structure), it is not possible to provide accurate information on its commercial availability, experimental protocols, or associated signaling pathways.
To enable the creation of the requested content, please provide additional details to identify "this compound," such as:
-
Chemical Structure or Formula: If available, the chemical structure or molecular formula would be invaluable.
-
CAS Number: The Chemical Abstracts Service (CAS) registry number is a unique identifier.
-
Source Publication: If "this compound" is described in a scientific paper, please provide the citation.
-
Therapeutic or Research Area: Information about the context in which "this compound" is being studied (e.g., oncology, neuroscience, immunology) can help narrow the search.
-
Alternative Names or Synonyms: Any other names used to refer to this substance.
Once "this compound" can be positively identified as a chemical or biological agent, the requested application notes, protocols, data tables, and diagrams can be developed.
Application Notes and Protocols for Eotaxin E4 Antagonist Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of in vitro assays designed to identify and characterize antagonists of the eotaxin-CCR3 signaling axis. Eotaxins, a group of chemokines including eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), are potent chemoattractants for eosinophils, basophils, and Th2 lymphocytes.[1][2][3] They exert their effects primarily through the C-C chemokine receptor 3 (CCR3), a G protein-coupled receptor.[1][3] Dysregulation of the eotaxin/CCR3 pathway is implicated in the pathogenesis of various inflammatory and allergic diseases, including asthma, allergic rhinitis, and atopic dermatitis, making it a key target for therapeutic intervention.[4][5]
Introduction to Eotaxin and CCR3 Signaling
Eotaxins selectively bind to CCR3, initiating a cascade of intracellular signaling events that lead to cellular responses such as chemotaxis, calcium mobilization, and the release of pro-inflammatory mediators.[1][3][6] Upon ligand binding, CCR3 couples to Gi proteins, leading to the activation of downstream pathways including the mitogen-activated protein kinase (MAPK) cascades (ERK1/2 and p38) and phospholipase C (PLC), which in turn mobilizes intracellular calcium.[7][8] Antagonists of this pathway can be small molecules or monoclonal antibodies that block the interaction between eotaxins and CCR3, thereby inhibiting these downstream effects.[3]
Eotaxin-CCR3 Signaling Pathway
Caption: Eotaxin-CCR3 Signaling Cascade.
Screening Assays for Eotaxin Antagonists
A hierarchical approach is recommended for screening potential eotaxin antagonists, starting with high-throughput binding assays to identify compounds that interact with CCR3, followed by a series of functional assays to determine their inhibitory activity on key cellular responses.
Caption: Eotaxin Antagonist Screening Workflow.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the ability of a test compound to compete with a radiolabeled eotaxin for binding to the CCR3 receptor.
Materials:
-
CCR3-expressing cells (e.g., HEK293-CCR3 or RBL-2H3-CCR3)[9][10]
-
[¹²⁵I]-Eotaxin-1
-
Test compounds
-
Binding Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash Buffer (Binding Buffer without BSA)
-
Scintillation fluid and counter
Protocol:
-
Cell Preparation: Culture CCR3-expressing cells to confluency. For adherent cells, they can be grown on polylysine-coated plates.[9] For suspension cells, harvest and resuspend in Binding Buffer to a concentration of approximately 3.3 x 10⁵ cells/mL.[11]
-
Assay Setup: In a 96-well plate, add 30 µL of serially diluted test compound.
-
Ligand Addition: Add 30 µL of [¹²⁵I]-Eotaxin-1 (at a concentration close to its Kd) to each well.
-
Cell Addition: Add 30 µL of the cell suspension to each well.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.[11]
-
Washing: For adherent cells, wash the wells twice with ice-cold Wash Buffer to remove unbound radioligand. For suspension cells, harvest the cells onto filter plates and wash.
-
Detection: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]-Eotaxin-1 (IC₅₀). The affinity of the unlabeled ligand (Ki) can be calculated from the IC₅₀ value.
Calcium Mobilization Assay
This functional assay measures the ability of a test compound to inhibit eotaxin-induced intracellular calcium release.
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Eotaxin-1
-
Test compounds
-
Assay Buffer (e.g., HBSS with 1 mM CaCl₂ and 1 mM MgCl₂)
Protocol:
-
Cell Loading: Incubate cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Washing: Wash the cells to remove excess dye and resuspend in Assay Buffer.
-
Assay Setup: Place the loaded cells in a fluorometric plate reader.
-
Compound Pre-incubation: Add the test compound at various concentrations and incubate for a short period.
-
Stimulation: Add eotaxin-1 to stimulate calcium mobilization.
-
Detection: Measure the fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Calculate the percentage of inhibition of the eotaxin-induced calcium flux by the test compound and determine the IC₅₀ value.
Chemotaxis Assay
This assay assesses the ability of a test compound to block the directed migration of cells towards an eotaxin gradient.
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5 µm pore size for eosinophils)
-
Eotaxin-1
-
Test compounds
-
Assay Medium (e.g., RPMI-1640 with 0.5% BSA)
Protocol:
-
Chamber Setup: Add Assay Medium containing eotaxin-1 to the lower wells of the chemotaxis chamber.
-
Cell Preparation: Pre-incubate the cells with the test compound or vehicle control.
-
Cell Addition: Place the cell suspension in the upper chamber (on top of the membrane).
-
Incubation: Incubate the chamber for 1-3 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
Cell Counting: Count the number of cells that have migrated to the lower chamber using a microscope or a cell counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the eotaxin-induced cell migration (IC₅₀).
Degranulation Assay
This assay measures the inhibition of eotaxin-induced release of granule proteins (e.g., eosinophil peroxidase [EPO] or eosinophil cationic protein [ECP]) from eosinophils.
Materials:
-
Eotaxin-1
-
Test compounds
-
Assay Medium (e.g., RPMI-1640 without phenol (B47542) red)
-
EPO or ECP detection kit (e.g., ELISA or enzymatic assay)
Protocol:
-
Cell Preparation: Isolate and purify human eosinophils. Pre-incubate the cells with the test compound or vehicle control.
-
Stimulation: Add eotaxin-1 to the cell suspension to induce degranulation.
-
Incubation: Incubate for 4 hours at 37°C in a 5% CO₂ incubator.[5]
-
Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.
-
Detection: Measure the amount of EPO or ECP in the supernatant using a suitable detection kit.
-
Data Analysis: Calculate the percentage of inhibition of eotaxin-induced degranulation by the test compound and determine the IC₅₀ value.
Data Presentation: Summary of CCR3 Antagonist Activity
The following table summarizes the inhibitory activities (IC₅₀ or Kᵢ values in nM) of several known CCR3 antagonists in the described screening assays.
| Compound | Binding Assay (IC₅₀/Kᵢ, nM) | Calcium Mobilization (IC₅₀, nM) | Chemotaxis (IC₅₀, nM) | Degranulation (IC₅₀, nM) | Reference |
| YM-355179 | 7.6 (vs CCL11) | 8.0 | 24 | 29 | [1] |
| UCB35625 | >1000 | - | 93.7 (vs eotaxin) | - | [12] |
| SB-328437 | 4.5 | Potent inhibitor | Inhibits eotaxin-induced migration | - | [10][13] |
| J-113863 | 0.58 | - | - | - | [13] |
| ALK4290 | 3.2 (Kᵢ) | - | - | - | [13] |
| BMS-639623 | 0.3 | - | 0.038 | - | [13] |
| YM-344031 | 3.0 (vs Eotaxin-1) | Inhibits ligand-induced rise | Inhibits ligand-induced chemotaxis | - | [13] |
Note: "-" indicates data not available in the cited sources. The specific conditions for each assay may vary between studies.
Conclusion
The protocols and data presented provide a comprehensive framework for the screening and characterization of eotaxin E4 antagonists. By employing a combination of binding and functional assays, researchers can effectively identify and validate novel therapeutic candidates targeting the eotaxin-CCR3 pathway for the treatment of eosinophilic inflammatory diseases.
References
- 1. A novel, selective, and orally available antagonist for CC chemokine receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mesoscale.com [mesoscale.com]
- 3. What are CCR3 antagonists and how do they work? [synapse.patsnap.com]
- 4. Small molecule antagonists for chemokine CCR3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human eosinophil adhesion and degranulation stimulated with eotaxin and RANTES in vitro: Lack of interaction with nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eotaxin triggers eosinophil-selective chemotaxis and calcium flux via a distinct receptor and induces pulmonary eosinophilia in the presence of interleukin 5 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification and characterization of novel antagonists of the CCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of potent, selective non-peptide CC chemokine receptor-3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Eoxin E4 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Eoxin E4.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term stability, this compound should be stored at -80°C.[1]
Q2: What is the expected stability of this compound under recommended storage conditions?
A2: When stored at -80°C, this compound is stable for at least one year.[1]
Q3: How is this compound supplied?
A3: this compound is typically supplied as a solution in methanol.[1]
Q4: What are the recommended solvents for reconstituting or diluting this compound?
A4: this compound is soluble in several organic solvents. For experimental purposes, it can be dissolved in DMF, DMSO, and ethanol. It is also soluble in aqueous buffers like PBS (pH 7.2).[1]
Q5: How should I handle this compound upon receipt?
A5: this compound is shipped on dry ice. Upon receipt, it should be immediately stored at -80°C in its original packaging to protect it from light and temperature fluctuations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage leading to degradation. | Ensure this compound is stored at -80°C immediately upon receipt. Avoid repeated freeze-thaw cycles. Aliquot the solution into smaller, single-use vials if frequent use is anticipated. |
| Contamination of the stock solution. | Use sterile pipette tips and tubes when handling the this compound solution. Prepare dilutions in a clean and controlled environment, such as a laminar flow hood. | |
| Inaccurate concentration of the working solution. | Due to the small quantities typically used, minor pipetting errors can significantly impact the final concentration. Use calibrated micropipettes and perform serial dilutions carefully. | |
| Loss of biological activity | Degradation due to exposure to light or non-optimal pH. | Protect this compound solutions from direct light by using amber vials or by wrapping tubes in foil. Prepare aqueous solutions immediately before use and maintain a neutral pH (around 7.2) unless the experimental protocol specifies otherwise. Eicosanoids, in general, are susceptible to degradation at acidic or basic pH. |
| Oxidation of the molecule. | While specific data for this compound is limited, eicosanoids are prone to oxidation. After opening, it is advisable to purge the vial with an inert gas like argon or nitrogen before resealing to minimize contact with air. | |
| Precipitation of this compound in aqueous buffer | Exceeding the solubility limit. | While this compound is soluble in PBS (pH 7.2), its solubility is lower than in organic solvents.[1] If you observe precipitation, consider preparing a more concentrated stock in an organic solvent (like DMSO or ethanol) and then diluting it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Data Summary
Storage and Stability
| Parameter | Condition | Recommendation |
| Storage Temperature | Long-term | -80°C[1] |
| Stability | at -80°C | ≥ 1 year[1] |
| Shipping | Dry Ice[1] |
Solubility
| Solvent | Approximate Solubility |
| DMF | >50 mg/ml[1] |
| DMSO | >50 mg/ml[1] |
| Ethanol | >50 mg/ml[1] |
| PBS (pH 7.2) | >100 µg/ml[1] |
Experimental Protocols
General Handling of this compound
Given that this compound is a lipid mediator, it is crucial to handle it with care to avoid degradation and ensure the accuracy of experimental results. The following is a general protocol for its handling:
-
Preparation of Stock Solution: this compound is often supplied in a solvent like methanol. If you need to prepare a stock solution of a different concentration, use an appropriate solvent such as DMSO or ethanol.
-
Aliquoting: To avoid repeated freeze-thaw cycles of the main stock, it is highly recommended to prepare single-use aliquots.
-
Storage of Aliquots: Store the aliquots at -80°C in tightly sealed vials to prevent solvent evaporation and protect from moisture.
-
Preparation of Working Solutions:
-
Allow the aliquot to warm to room temperature before opening to prevent condensation from entering the vial.
-
Dilute the stock solution in the appropriate experimental buffer (e.g., PBS, cell culture medium) immediately before use.
-
As eicosanoids can adhere to plastic surfaces, it is advisable to use polypropylene (B1209903) tubes and pipette tips. Some researchers also recommend pre-coating pipette tips with the experimental buffer.
-
-
Protection from Degradation:
-
Light: Protect all solutions containing this compound from light by using amber vials or by covering the containers with aluminum foil.
-
Oxidation: For long-term storage of stock solutions in organic solvents, it is good practice to overlay the solution with an inert gas (argon or nitrogen) before sealing the vial.
-
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of this compound from arachidonic acid.
Experimental Workflow for this compound Handling
Caption: Recommended workflow for handling this compound in a laboratory setting.
References
How to prevent degradation of Eoxin E4 in samples?
This guide provides researchers, scientists, and drug development professionals with detailed information and protocols to prevent the degradation of Eoxin E4 in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound (EXE4), also known as 14,15-leukotriene E4, is a lipid mediator derived from arachidonic acid via the 15-lipoxygenase pathway.[1][2][3] As a polyunsaturated fatty acid derivative, its structure contains multiple double bonds, making it highly susceptible to oxidation. This inherent chemical instability means that improper sample handling and storage can lead to rapid degradation, compromising experimental results. The primary degradation pathways for eicosanoids like this compound are enzymatic and non-enzymatic oxidation.[4]
Q2: What is the optimal storage temperature for samples containing this compound?
A2: The recommended storage temperature for long-term stability of this compound and related lipid mediators is -80°C.[5] Storing samples at higher temperatures, such as -20°C or 4°C, can lead to significant degradation over a shorter period. For any storage duration, -80°C is the gold standard for preserving the integrity of eicosanoids.
Q3: How can I minimize the artificial generation of this compound during sample collection?
A3: Eicosanoids can be artificially generated by cellular activation during sample collection and processing. To minimize this, it is crucial to work quickly and keep samples on ice whenever possible. For blood samples, the addition of anticoagulants like EDTA is standard. Furthermore, the addition of enzyme inhibitors, such as a general antioxidant like butylated hydroxytoluene (BHT) and a cyclooxygenase inhibitor like indomethacin (B1671933), to the collection tubes can prevent unwanted enzymatic activity.
Q4: Should I use antioxidants? If so, which ones and at what concentration?
A4: Yes, using antioxidants is highly recommended. Butylated hydroxytoluene (BHT) is a widely used antioxidant for preserving lipid-based molecules.[6][7][8] It functions by inhibiting lipid peroxidation.[6] A typical working concentration for BHT in sample preparations is in the micromolar range, though the optimal concentration may depend on the specific sample matrix.
Q5: How many times can I freeze and thaw my samples?
A5: It is critical to minimize freeze-thaw cycles. Each cycle can introduce variability and lead to degradation of sensitive analytes like this compound. Ideally, samples should be aliquoted into single-use vials after collection and before the initial freezing to avoid the need for repeated thawing of the entire sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable this compound levels in stored samples | Sample degradation due to improper storage temperature. | Store all samples intended for this compound analysis at -80°C immediately after processing. Avoid storage at -20°C or 4°C. |
| Oxidative degradation from exposure to air. | Flush sample vials with an inert gas like argon or nitrogen before capping and freezing. Use antioxidants such as BHT during sample preparation. | |
| High variability between replicate samples | Inconsistent sample handling and processing. | Standardize your sample collection and processing protocol. Ensure all samples are handled identically and for the same duration on ice. |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use tubes after the initial processing to avoid repeated freezing and thawing. | |
| Artificially high this compound levels | Exogenous formation during sample collection and clotting. | Use plasma instead of serum for measurements. Add enzyme inhibitors (e.g., indomethacin) and antioxidants (e.g., BHT) to collection tubes. Process samples quickly and on ice. |
Quantitative Data on Stability of Related Compounds
Direct quantitative stability data for this compound is limited. The following table presents stability data for closely related cysteinyl leukotrienes (CysLTs) in exhaled breath condensate, which demonstrates the importance of proper storage conditions. These findings are considered indicative of the stability behavior of this compound.
Table 1: Stability of Cysteinyl Leukotrienes (CysLTs) Over 6 Months Under Different Storage Conditions at -80°C
| Storage Condition | Mean Recovery of Spiked LTC4 after 6 months | Stability of Endogenous CysLTs after 6 months |
| Stored at -80°C | ~60% | Significant degradation observed |
| Layered with Argon, then stored at -80°C | ~80% | Improved stability, but some degradation still present |
| Solid-Phase Extraction (SPE) then stored in 0.2% formic acid in methanol (B129727) at -80°C | ~100% | High stability, minimal degradation |
Data adapted from a study on cysteinyl leukotrienes in exhaled breath condensate. The principles of preventing oxidative degradation and ensuring stability are broadly applicable to this compound in various biological matrices.[9]
Experimental Protocols
Protocol: Blood Sample Collection and Processing for this compound Analysis
This protocol outlines the best practices for collecting and processing blood plasma to ensure the stability of this compound.
-
Preparation:
-
Prepare collection tubes (e.g., EDTA-containing vacutainers) on ice.
-
Prepare a stock solution of an antioxidant cocktail (e.g., BHT and indomethacin in ethanol) to be added to the collection tubes immediately after blood draw.
-
-
Blood Collection:
-
Collect whole blood into the pre-chilled EDTA tubes.
-
Immediately after collection, gently invert the tubes 8-10 times to mix with the anticoagulant.
-
Add the antioxidant cocktail to the whole blood and mix gently.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C. This should be done as soon as possible after collection.
-
-
Aliquoting and Storage:
-
Carefully collect the plasma supernatant, avoiding the buffy coat.
-
Transfer the plasma to pre-chilled, labeled cryovials.
-
To minimize oxidation, flush the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Immediately snap-freeze the aliquots in dry ice or liquid nitrogen.
-
Transfer the frozen aliquots to a -80°C freezer for long-term storage.
-
Protocol: Extraction of this compound from Cell Culture Supernatants
-
Sample Collection:
-
After cell stimulation, place the culture plates on ice.
-
Collect the supernatant and transfer to a conical tube on ice.
-
Centrifuge at 500 x g for 5 minutes at 4°C to pellet any remaining cells.
-
-
Sample Preparation:
-
Transfer the clear supernatant to a new tube.
-
Add an appropriate internal standard for quantification.
-
Acidify the sample to a pH of ~3.5 with a dilute acid (e.g., 1M HCl).
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the this compound with methanol or another suitable organic solvent.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for your analytical method (e.g., LC-MS/MS).
-
Store the final extract at -80°C until analysis.
-
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the enzymatic pathway for the synthesis of this compound from arachidonic acid.
Caption: Biosynthesis of this compound from Arachidonic Acid.
Experimental Workflow for Sample Preservation
This diagram outlines the critical steps for preserving this compound in biological samples.
Caption: Workflow for optimal preservation of this compound in samples.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene B4, C4, D4 and E4 inactivation by hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The antioxidant effects of butylated hydroxytoluene on cryopreserved goat sperm from a proteomic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 8. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 9. Effects of sample processing, time and storage condition on cysteinyl leukotrienes in exhaled breath condensate - PMC [pmc.ncbi.nlm.nih.gov]
Solubility issues with Eoxin E4 in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Eoxin E4 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound (EXE4), also known as 14,15-leukotriene E4, is a lipid mediator derived from arachidonic acid via the 15-lipoxygenase pathway.[1][2] It is classified as an eoxin, a family of pro-inflammatory metabolites.[3] Like many lipid-based molecules, this compound is hydrophobic, leading to poor solubility in aqueous solutions. This can pose a significant challenge in biological assays, as inefficient dissolution can lead to underestimated biological activity, high variability in results, and inaccurate structure-activity relationships.[4][5]
Q2: What are the reported solubility limits of this compound?
Quantitative solubility data for this compound is available from suppliers. The solubility varies drastically between organic solvents and aqueous buffers. A summary of available data is presented below.
Data Presentation: Solubility of this compound
| Solvent | Concentration |
| Dimethylformamide (DMF) | >50 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | >50 mg/mL |
| Ethanol (B145695) | >50 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | >100 µg/mL |
| Data sourced from Cayman Chemical[3] |
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why does this happen and what can I do?
This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent (DMSO) that keeps the hydrophobic this compound in solution is significantly lowered when added to the aqueous buffer. To mitigate this, it is crucial to ensure that the final concentration of the organic solvent in your assay is as low as possible while still maintaining the solubility of this compound.[6] Strategies to address this are detailed in the Troubleshooting Guide below.
Q4: Are there alternative solvents to DMSO for preparing this compound stock solutions?
Yes, based on solubility data, ethanol and DMF can also be used to prepare high-concentration stock solutions of this compound.[3] The choice of solvent may depend on the specific requirements and tolerance of your experimental system. For cell-based assays, it is important to consider the potential toxicity of the solvent at its final concentration.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Issue 1: Precipitation Observed When Diluting Stock Solution in Aqueous Buffer
If you observe cloudiness or precipitate after adding your this compound stock solution to the aqueous buffer, follow this troubleshooting workflow.
References
Optimizing Eoxin E4 concentration for cell culture experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Eoxin E4 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
For initial experiments, a concentration range of 1 µM to 10 µM is recommended for most cell lines. However, the optimal concentration is highly cell-type dependent and should be determined empirically. We advise performing a dose-response curve to identify the ideal concentration for your specific model system.
Q2: I am observing significant cell death even at low concentrations of this compound. What should I do?
High levels of cytotoxicity can indicate that your cell line is particularly sensitive to this compound or that the compound is affecting off-target pathways essential for cell survival.
-
Actionable Steps:
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a broader, lower range of this compound concentrations (e.g., 1 nM to 1 µM) to determine the toxicity threshold.
-
Reduce the incubation time with this compound.
-
Ensure the DMSO concentration in your final culture medium is below 0.1%, as the solvent itself can be cytotoxic.
-
Q3: this compound does not seem to be inhibiting its target pathway in my cells. What could be the reason?
Several factors can contribute to a lack of efficacy:
-
Suboptimal Concentration: The concentration of this compound may be too low to achieve significant inhibition. Refer to the dose-response data to select a more appropriate concentration.
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms.
-
Compound Instability: Ensure that the this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Sensitivity: The downstream assay used to measure pathway inhibition may not be sensitive enough to detect subtle changes.
Q4: How long should I incubate my cells with this compound before observing an effect?
The optimal incubation time can vary depending on the specific biological question and the cell line being used. For signaling pathway studies, a shorter incubation time (e.g., 1-6 hours) may be sufficient. For experiments assessing long-term effects like changes in cell proliferation or gene expression, a longer incubation period (e.g., 24-72 hours) may be necessary. We recommend a time-course experiment to determine the optimal duration for your specific assay.
Data & Protocols
Table 1: this compound Dose-Response Effect on Cell Viability and Target Phosphorylation in HEK293 Cells
| This compound Concentration (µM) | Cell Viability (%) (48h Incubation) | p-TARGET/TARGET Ratio (Normalized to Control) |
| 0 (Control) | 100 ± 4.5 | 1.00 |
| 0.1 | 98 ± 5.1 | 0.85 |
| 0.5 | 95 ± 4.2 | 0.62 |
| 1.0 | 91 ± 3.8 | 0.48 |
| 5.0 | 75 ± 6.3 | 0.21 |
| 10.0 | 52 ± 5.9 | 0.09 |
| 25.0 | 21 ± 7.1 | 0.02 |
Experimental Protocol: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assay: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.
Visual Guides
Caption: A typical experimental workflow for determining the optimal concentration of this compound.
Troubleshooting low signal in Eoxin E4 mass spec analysis
Welcome to the technical support center for Eoxin E4 mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, such as low signal intensity, during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing a consistently low signal or no signal at all for our this compound sample. What are the potential causes and how can we troubleshoot this?
A1: Low or no signal for this compound can stem from several factors, broadly categorized into sample preparation, instrument parameters, and hardware issues. Follow this step-by-step troubleshooting guide to identify and resolve the issue.
Troubleshooting Workflow for Low this compound Signal
Caption: Troubleshooting workflow for low this compound signal.
Step 1: Sample and Mobile Phase Considerations
Low signal is often related to the sample itself or the liquid chromatography mobile phase.
Q2: What is the optimal concentration for this compound analysis, and how can I confirm my sample's integrity?
A2: For initial analyses, a concentration range of 1-10 µg/mL is typically recommended for small molecules like this compound.
Protocol: Sample Preparation and Verification
-
Prepare a fresh dilution of your this compound stock solution to a final concentration of 5 µg/mL in a compatible solvent (e.g., 50:50 acetonitrile (B52724):water).
-
Confirm the theoretical m/z of this compound in both positive and negative ionization modes.
-
Analyze a standard solution of a known compound (e.g., reserpine (B192253) at 1 µg/mL) to ensure the system is performing as expected.
Q3: How does the mobile phase composition affect the this compound signal?
A3: The mobile phase pH and organic solvent content are critical for efficient ionization. This compound, being a novel compound, may require specific conditions.
-
pH: The pH of the mobile phase should be approximately 2 units away from the pKa of this compound to ensure it is in its ionized form. For basic compounds, an acidic mobile phase (e.g., with 0.1% formic acid) is often used for positive ion mode. For acidic compounds, a basic mobile phase (e.g., with 0.1% ammonium (B1175870) hydroxide) is used for negative ion mode.
-
Organic Content: Higher organic solvent percentages (e.g., acetonitrile or methanol) can improve desolvation efficiency in the ESI source, but this needs to be balanced with chromatographic retention.
Table 1: Recommended Starting Mobile Phase Compositions
| Ionization Mode | Mobile Phase Additive (Aqueous) | Organic Phase |
| Positive | 0.1% Formic Acid | Acetonitrile |
| Negative | 0.1% Ammonium Hydroxide | Methanol |
Q4: Could ion suppression be the cause of my low signal?
A4: Yes, ion suppression is a common cause of low signal, where other components in your sample co-elute with this compound and interfere with its ionization.
Protocol: Investigating Ion Suppression
-
Post-column Infusion: Continuously infuse a standard solution of this compound post-column while injecting a blank matrix sample (your sample without this compound). A dip in the this compound signal at its expected retention time indicates ion suppression.
-
Dilution Series: Analyze a dilution series of your sample. If the signal does not increase linearly with concentration, ion suppression may be occurring.
Step 2: Instrument Parameter Optimization
If sample and mobile phase issues are ruled out, the next step is to optimize the mass spectrometer's source and analyzer parameters.
Q5: What are the key ESI source parameters to optimize for this compound?
A5: The ESI source settings control the efficiency of droplet formation and ion desolvation.
Table 2: Typical ESI Source Parameters for Small Molecules
| Parameter | Typical Starting Value | Troubleshooting Action |
| Capillary Voltage | 3.5 - 4.5 kV | Adjust in 0.5 kV increments. |
| Nebulizing Gas Pressure | 30 - 40 psi | Increase for better nebulization. |
| Drying Gas Flow | 8 - 12 L/min | Optimize for efficient desolvation. |
| Drying Gas Temperature | 300 - 350 °C | Increase to aid solvent evaporation. |
Protocol: ESI Source Optimization
-
Flow Injection Analysis (FIA): Infuse a 1 µg/mL solution of this compound directly into the mass spectrometer using a syringe pump (bypassing the LC column).
-
Manual Tuning: While infusing, manually adjust one parameter at a time (e.g., capillary voltage) and observe the effect on the this compound signal intensity.
-
Record Optimal Values: Note the settings that provide the highest and most stable signal.
Q6: How do I ensure my mass analyzer settings are correct for this compound?
A6: Incorrect mass analyzer settings can lead to the instrument not detecting your ion of interest.
-
Polarity: Ensure you are in the correct ionization mode (positive or negative) based on the expected adducts of this compound (e.g., [M+H]+ or [M-H]-).
-
Mass Range: The scan range of the mass analyzer must include the m/z of this compound. Set a range of at least +/- 50 m/z around your target ion.
Step 3: Hardware and Maintenance
If the signal is still low after addressing sample and instrument parameters, a hardware or maintenance issue may be the culprit.
Q7: How can I confirm the overall health of my mass spectrometer?
A7: A system suitability test using a known standard is the best way to assess instrument performance.
Protocol: System Suitability Test
-
Prepare a Standard: Use a well-characterized standard compound like reserpine (e.g., 100 pg/µL in 50:50 acetonitrile:water with 0.1% formic acid).
-
Perform FIA: Infuse the standard solution and check for the expected m/z (609.28 for [M+H]+ of reserpine).
-
Evaluate Performance: The signal intensity and stability should be within the manufacturer's specified range. A poor signal for the standard indicates a system-wide problem.
Q8: What are the common hardware components that require cleaning?
A8: Contamination of the ESI source components is a frequent cause of signal degradation over time.
-
ESI Probe/Needle: Can become clogged or contaminated.
-
Capillary/Inlet: Accumulation of non-volatile salts or sample matrix.
-
Ion Optics (Cones/Lenses): Can become coated with contaminants, leading to reduced ion transmission.
Refer to your instrument's manual for specific cleaning procedures for these components.
Logical Relationship for Hardware Troubleshooting
Caption: Hardware troubleshooting decision tree.
Avoiding non-specific binding in Eoxin E4 receptor assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during Eoxin E4 (EP4) receptor binding assays, with a specific focus on mitigating non-specific binding (NSB).
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it problematic in this compound receptor assays?
A1: Non-specific binding refers to the adherence of a radioligand to components other than the target this compound receptor, such as the filter membrane, assay plate plastic, or other proteins in the membrane preparation.[1] This is problematic because it contributes to the background signal, which can mask the true specific binding signal to the receptor. High NSB reduces the assay's signal-to-noise ratio, making it difficult to accurately determine key parameters like the ligand's affinity (Kd) and the receptor density (Bmax).[2] In many assay systems, NSB should ideally be less than 20% of the total binding; if it exceeds 50%, the data quality is severely compromised.[1]
Q2: How is non-specific binding typically determined in an this compound receptor assay?
A2: Non-specific binding is measured by adding a high concentration of an unlabeled "cold" ligand that also binds to the this compound receptor into a parallel set of assay tubes. This unlabeled ligand occupies nearly all the specific receptor sites, meaning any measured radioactivity is due to the radioligand binding to non-receptor sites.[1] For this compound assays using [3H]-PGE2, NSB is determined in the presence of a saturating concentration of unlabeled PGE2.[3] The specific binding is then calculated by subtracting this non-specific binding value from the total binding (measured in the absence of the unlabeled competitor).[4]
Q3: What is a suitable concentration of unlabeled competitor to define NSB?
A3: A common rule of thumb is to use the unlabeled competitor at a concentration 100 times its Kd (dissociation constant) for the receptor, or 100 times the highest concentration of the radioligand being used, whichever is greater.[1] For Prostaglandin (B15479496) E2 (PGE2), which has a high affinity for the EP4 receptor (Ki ≈ 0.75 nM), a concentration of 1-10 µM unlabeled PGE2 is typically used to define NSB.
Q4: What are the primary signaling pathways activated by the this compound receptor?
A4: The this compound receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[5][6] However, it can also couple to the Gi alpha subunit (Gαi), which can activate the PI3K/Akt and ERK signaling pathways.[5][7] Furthermore, upon phosphorylation by GPCR kinases (GRKs), the receptor can recruit β-arrestin, which can mediate receptor internalization and initiate distinct signaling cascades.[8]
This compound Receptor Signaling Pathway
Caption: this compound receptor signaling pathways.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) can obscure your results. The following table outlines potential causes and step-by-step solutions to troubleshoot and reduce unwanted background signal in your this compound receptor assays.
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Buffer Composition | 1. Optimize pH: The pH of the binding buffer can influence charge-based NSB.[9] For [3H]-PGE2 binding to the human EP4 receptor, a pH of 6.0 (e.g., using MES buffer) has been shown to be optimal, yielding very high specific binding (>98%).[3] 2. Adjust Ionic Strength: Increase the salt concentration (e.g., NaCl) in the binding and wash buffers. Higher salt concentrations can shield charged interactions that contribute to NSB.[9] 3. Include Divalent Cations: The addition of divalent cations like MgCl2 can significantly increase specific binding to the EP4 receptor.[10] A common concentration is 5-10 mM. |
| Inadequate Blocking | 1. Add a Blocking Agent: Use protein-based blockers in your assay buffer to saturate non-specific sites on the membrane preparation and assay hardware. Bovine Serum Albumin (BSA) is commonly used at concentrations ranging from 0.1% to 1%.[9] 2. Optimize Blocker Concentration: If NSB is still high, test a range of BSA concentrations (e.g., 0.1%, 0.5%, 1%, 2%). In some cases, other blockers like non-fat dry milk can be effective, but compatibility with your specific assay should be verified. |
| Excessive Radioligand Concentration | 1. Perform a Saturation Binding Experiment: Determine the Kd of your radioligand. For competition assays, use a radioligand concentration at or below its Kd.[4] 2. Reduce Radioligand Amount: Since NSB is often non-saturable and proportional to the radioligand concentration, lowering the amount of radioligand used can directly decrease the non-specific signal.[1] |
| Radioligand Sticking to Filters/Plates | 1. Pre-treat Filters: Pre-soak your glass fiber filters in a solution of 0.3% polyethyleneimine (PEI) before use. PEI is a cationic polymer that reduces the binding of labeled ligands to the negatively charged glass fiber filter.[11] 2. Test Different Consumables: If NSB persists, consider testing different types of filter plates or low-adhesion microplates. |
| Inefficient Washing | 1. Increase Wash Steps: Increase the number and/or volume of washes after incubation to more effectively remove unbound and non-specifically bound radioligand.[1] 2. Use Ice-Cold Wash Buffer: Perform washes with ice-cold buffer to minimize the dissociation of the specifically bound ligand from the receptor during the wash steps.[11] |
| High Receptor/Membrane Concentration | 1. Optimize Protein Concentration: Use the lowest concentration of membrane protein that still provides a robust specific binding signal. This minimizes the total surface area available for non-specific interactions.[4] 2. Check for Ligand Depletion: Ensure that the total amount of radioligand bound is less than 10% of the total amount added to avoid ligand depletion, which can affect binding parameters. If binding exceeds 10%, reduce the receptor concentration.[4] |
Quantitative Data Summary
The following tables provide key quantitative parameters for this compound receptor binding assays.
Table 1: Binding Affinities for the Human this compound Receptor
| Ligand | Radioligand | Parameter | Value (nM) | Cell System |
| PGE2 | [3H]-PGE2 | K_d_ | 0.72 ± 0.12[3] | HEK-293 |
| PGE2 | [3H]-PGE2 | K_d_ | 1.12 ± 0.3[10] | CHO (via Semliki Forest Virus) |
| PGE2 | [3H]-PGE2 | K_i_ | 0.75 ± 0.03[3] | HEK-293 |
| PGE1 | [3H]-PGE2 | K_i_ | 1.45 ± 0.24[3] | HEK-293 |
| AH23848 (Antagonist) | [3H]-PGE2 | K_i_ | 2690 ± 232[3] | HEK-293 |
Table 2: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v)[9] | Well-characterized, reduces hydrophobic interactions, readily available. | Can have lot-to-lot variability; may contain impurities. |
| Non-fat Dry Milk | 5% (w/v) | Inexpensive, effective for many applications. | Contains phosphoproteins which can interfere with certain assays; may contain endogenous biotin. |
| Normal Serum | 5% - 10% (v/v) | Can be very effective, especially in immunoassays. | Can be expensive; may contain cross-reactive components. |
| Polyethyleneimine (PEI) | 0.3% (for filter pre-soak)[11] | Specifically reduces ligand binding to glass fiber filters. | Used as a pre-treatment, not typically included in the assay buffer itself. |
Experimental Protocols
Protocol: Radioligand Binding Assay for this compound Receptor (Filtration Method)
This protocol is a representative method for a competitive radioligand binding assay using cell membranes expressing the this compound receptor, [3H]-PGE2 as the radioligand, and a filtration-based separation of bound and free ligand.
1. Materials and Reagents:
-
Cell Membranes: Membrane preparation from cells overexpressing the human this compound receptor.
-
Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2).
-
Unlabeled Competitor: Prostaglandin E2 (for NSB determination).
-
Test Compounds: Unlabeled ligands to be evaluated.
-
Binding Buffer: 50 mM MES, pH 6.0, 5 mM MgCl2, 0.1% BSA.[3][11]
-
Wash Buffer: Ice-cold 50 mM MES, pH 6.0, 5 mM MgCl2.
-
Filter Plates: 96-well glass fiber (GF/C) filter plates.
-
PEI Solution: 0.3% Polyethyleneimine in deionized water.
-
Scintillation Fluid.
-
Filtration Manifold (Cell Harvester).
-
Microplate Scintillation Counter.
2. Experimental Workflow Diagram:
Caption: Workflow for an this compound receptor binding assay.
3. Detailed Procedure:
-
Filter Plate Preparation: Pre-treat the 96-well GF/C filter plate by adding 100 µL of 0.3% PEI solution to each well. Incubate for 30 minutes at room temperature, then aspirate the solution using the vacuum manifold. Wash the plate once with binding buffer.[11]
-
Assay Plate Setup: In a 96-well incubation plate (or directly in the filter plate), perform additions in a final volume of 250 µL:
-
Total Binding Wells: Add 50 µL of binding buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of unlabeled PGE2 (final concentration 1-10 µM).
-
Test Compound Wells: Add 50 µL of the test compound at various concentrations.
-
-
Radioligand Addition: Add 50 µL of the diluted [3H]-PGE2 solution to all wells. A final concentration at or near the Kd (e.g., 0.7 nM) is recommended.[3][4]
-
Reaction Initiation: Add 150 µL of the diluted this compound receptor membrane preparation (e.g., 4-20 µg protein/well) to all wells to start the binding reaction.[3][11]
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[11]
-
Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the pre-treated GF/C filter plate using a vacuum manifold.
-
Washing: Wash the filters 3-4 times with 200 µL/well of ice-cold wash buffer to remove unbound radioligand.
-
Drying and Counting: Dry the filter plate for 30-60 minutes at 50°C. Once dry, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total binding cpm) - (NSB cpm).
-
For competition assays, determine the IC50 value by fitting the specific binding data to a sigmoidal dose-response curve using non-linear regression software.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of radioligand used and Kd is the affinity of the radioligand for the receptor.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting high NSB.
References
- 1. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 2. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 3. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Prostaglandin E Receptor Subtype 4 Signaling in the Heart: Role in Ischemia/Reperfusion Injury and Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. Characterization of [3H]-prostaglandin E2 binding to prostaglandin EP4 receptors expressed with Semliki Forest virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Interpreting unexpected results in Eoxin E4 functional assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Eoxin E4 functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (EXE4), also known as 14,15-leukotriene E4, is a lipid mediator derived from the metabolism of arachidonic acid through the 15-lipoxygenase pathway. [1]It is the most stable and abundant cysteinyl leukotriene in the body. [2]While its precise biological functions are still under investigation, it is proposed to play a role in regulating allergic inflammation and the development of certain cancers. [1] Q2: What is the proposed mechanism of action for this compound?
This compound is believed to exert its effects through a complex signaling mechanism. Evidence suggests it acts as an agonist, albeit a weak one, on established G protein-coupled receptors (GPCRs) for cysteinyl leukotrienes. [2]Furthermore, studies on the related molecule leukotriene E4 (LTE4) show that it can activate human mast cells through a cooperative pathway involving both a GPCR and the nuclear receptor, peroxisome proliferator-activated receptor gamma (PPARγ). [2]This dual-receptor activity may explain some of the unique physiological responses to molecules in this class.
Q3: What are the common types of functional assays used to study this compound?
Given its proposed mechanism of action, functional assays for this compound typically focus on measuring downstream events following receptor activation. Common cell-based assays include:
-
Second Messenger Assays: Measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) or calcium (Ca2+) mobilization. [2][3]* Reporter Gene Assays: Quantifying the activation of specific transcription factors and signaling pathways (e.g., NF-κB, CREB) by measuring the expression of a reporter gene like luciferase or β-galactosidase. [4]* Protein Phosphorylation Assays: Detecting the phosphorylation status of key signaling proteins, such as ERK or Akt, via Western Blot, ELISA, or flow cytometry. [2][5]* Cell Proliferation and Viability Assays: Assessing the impact of this compound on cell growth or cytotoxicity using methods like MTT or resazurin (B115843) reduction. [6][7]* Chemokine/Cytokine Release Assays: Measuring the secretion of inflammatory mediators from immune cells using multiplex assays or ELISA. [2][8]
Troubleshooting Guides
This section addresses specific unexpected results you may encounter during your this compound functional assays.
Problem 1: High background or no detectable signal in my cell-based assay.
A high background or a complete lack of signal can invalidate an experiment. This issue often stems from problems with the cells, reagents, or assay conditions.
-
Potential Cause: Poor Cell Health or Low Receptor Expression
-
Solution: Ensure cells are healthy, within a low passage number, and harvested during the logarithmic growth phase. Verify the expression of the target receptor (e.g., CysLT receptors, PPARγ) using qPCR or Western blot. Cell density is a critical parameter that requires optimization. [3]
-
-
Potential Cause: Reagent Degradation or Improper Concentration
-
Solution: this compound is a lipid, which can be unstable. Prepare fresh dilutions from a validated stock for each experiment. Avoid repeated freeze-thaw cycles. Confirm the activity of all other critical reagents, such as antibodies or substrates.
-
-
Potential Cause: Suboptimal Assay Parameters
-
Solution: The stimulation time with this compound can significantly impact the result; a time-course experiment is essential to determine the optimal endpoint. [3]Also, optimize buffer components; for instance, in cAMP assays, using a phosphodiesterase (PDE) inhibitor like IBMX is crucial to prevent the degradation of the second messenger. [3] Troubleshooting Workflow: No Signal/High Background
-
Caption: Troubleshooting logic for high background or no signal.
Problem 2: My results are inconsistent and not reproducible.
Poor reproducibility can arise from subtle variations in experimental execution or the inherent biological variability of the system.
-
Potential Cause: Inconsistent Cell Culture Practices
-
Solution: Standardize cell culture conditions, including media, supplements, seeding density, and passage number. Inconsistencies can lead to phenotypic drift and altered receptor expression or signaling capacity.
-
-
Potential Cause: Protocol Deviations
-
Solution: Use detailed, standardized protocols. Pay close attention to incubation times, temperatures, and pipetting techniques. Automated liquid handlers can improve precision for high-throughput assays.
-
-
Potential Cause: Reagent Variability
-
Solution: Use single lots of critical reagents (e.g., FBS, this compound) for a set of comparative experiments. If changing lots, perform a bridging study to ensure consistency.
-
Table 1: Effect of Cell Passage Number on this compound-Induced Calcium Flux
| Cell Passage Number | Basal Fluorescence (RFU) | Peak Fluorescence (RFU) after this compound | Signal-to-Background Ratio |
| 5 | 10,500 | 42,000 | 4.0 |
| 10 | 11,200 | 45,100 | 4.0 |
| 15 | 12,300 | 38,100 | 3.1 |
| 20 | 14,800 | 25,100 | 1.7 |
| 25 | 16,000 | 17,500 | 1.1 |
| This table illustrates how increasing cell passage number can lead to a decrease in assay performance, a common source of irreproducibility. |
Problem 3: I am seeing a weak or unexpected response to this compound.
The complexity of GPCR signaling means that the cellular response can be nuanced and assay-dependent. [9]
-
Potential Cause: Measuring the "Wrong" Pathway
-
Potential Cause: Receptor Desensitization or Internalization
-
Solution: Prolonged exposure to an agonist can cause receptors to desensitize. A time-course experiment is critical to capture the peak signal before it diminishes.
-
-
Potential Cause: Dual Signaling Mechanism
-
Solution: The biological activity of this compound may require the coordinated action of both a GPCR and a nuclear receptor like PPARγ. [2]Ensure your cell model expresses all necessary components. The kinetics of nuclear receptor activation are typically much slower (hours) than GPCR signaling (seconds to minutes), which may require a different experimental design to detect.
-
Proposed this compound Signaling Pathway
Caption: Proposed dual signaling pathway for this compound.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol measures intracellular calcium changes following receptor activation, a common downstream event for many GPCRs.
-
Cell Preparation: Seed cells (e.g., HEK293 expressing a CysLT receptor or LAD2 mast cells) in a black, clear-bottom 96-well plate at an optimized density and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium. Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C.
-
Wash: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye.
-
Compound Addition: Place the plate into a fluorescence plate reader equipped with an injector. Read baseline fluorescence for 15-30 seconds.
-
Measurement: Inject a 5X concentration of this compound (or control compounds) and immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.
-
Data Analysis: Calculate the response as the difference between the peak fluorescence and the baseline fluorescence. Plot dose-response curves to determine EC50 values.
Protocol 2: CREB Reporter Gene Assay
This protocol measures the activation of the cAMP-response element-binding protein (CREB), a common transcription factor downstream of Gs-coupled GPCRs.
-
Cell Transfection: Co-transfect cells with a plasmid encoding the target receptor and a reporter plasmid containing a luciferase gene under the control of a promoter with cAMP response elements (CRE). A constitutively expressed control plasmid (e.g., Renilla luciferase) should also be included to normalize for transfection efficiency.
-
Seeding: After 24 hours, seed the transfected cells into a white, opaque 96-well plate.
-
Stimulation: After another 24 hours, replace the medium with serum-free medium containing various concentrations of this compound. Incubate for 6-8 hours.
-
Lysis: Aspirate the medium and add passive lysis buffer.
-
Luminescence Reading: Add the luciferase assay substrate to the lysate and measure firefly luminescence. Then, add the Stop & Glo® reagent and measure Renilla luminescence.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change relative to the vehicle-treated control.
Table 2: Example Data from CREB Reporter Assay
| This compound Conc. (nM) | Normalized Luminescence (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 150 ± 12 | 1.0 |
| 0.1 | 180 ± 15 | 1.2 |
| 1 | 350 ± 25 | 2.3 |
| 10 | 890 ± 60 | 5.9 |
| 100 | 1450 ± 110 | 9.7 |
| 1000 | 1520 ± 130 | 10.1 |
| Representative data showing a dose-dependent increase in CREB-mediated transcription upon this compound stimulation. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Cell-based Assays | MuriGenics [murigenics.com]
- 8. Search for Assay Kits | Meso Scale Discovery [mesoscale.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Commercial Eoxin E4 Preparations
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purity assessment of commercial Eoxin E4 preparations. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound preparations?
A1: Common impurities in commercially synthesized small molecules like this compound can include starting materials, by-products of the synthesis, residual solvents, and degradation products. The specific impurities will be dependent on the synthetic route used by the manufacturer.
Q2: What is the recommended method for assessing the purity of this compound?
A2: The most common and recommended method for assessing the purity of a small molecule like this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS). HPLC allows for the separation of this compound from its impurities, while MS helps in their identification.
Q3: I am seeing unexpected peaks in my HPLC chromatogram for this compound. What could they be?
A3: Unexpected peaks in your HPLC chromatogram can be due to several factors:
-
Contamination: The sample, solvent, or HPLC system may be contaminated.
-
Degradation: this compound may be degrading under the analytical conditions (e.g., exposure to light, temperature, or incompatible solvent).
-
Impurities: The peaks could be previously unidentified impurities from the commercial preparation.
-
System Peaks: The peaks could be artifacts from the HPLC system itself (e.g., from the injection solvent or mobile phase).
Q4: How can I troubleshoot peak tailing or fronting in my this compound HPLC analysis?
A4: Peak tailing or fronting can be caused by several issues:
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Secondary Interactions: The analyte may be interacting with the stationary phase in undesirable ways. Consider adjusting the mobile phase pH or ionic strength.
-
Column Degradation: The HPLC column may be old or damaged. Try cleaning or replacing the column.
-
Inappropriate Solvent: The sample may not be fully dissolved in the mobile phase. Ensure your sample solvent is compatible with the mobile phase.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues during the purity assessment of this compound.
Issue 1: Poor Peak Resolution in HPLC
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Optimize the mobile phase gradient and composition. |
| Incorrect flow rate | Adjust the flow rate. A lower flow rate often improves resolution. |
| Column temperature is not optimal | Optimize the column temperature. |
| Column is old or contaminated | Flush the column with a strong solvent or replace it. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Leak in the HPLC system | Check for leaks in the pump, injector, and column fittings. |
| Inconsistent mobile phase preparation | Prepare fresh mobile phase and ensure accurate mixing. |
| Fluctuations in column temperature | Ensure the column oven is maintaining a stable temperature. |
| Air bubbles in the pump | Degas the mobile phase and prime the pump. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment
This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific batch and instrumentation.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or as determined by UV-Vis scan of this compound) |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizations
Caption: Workflow for this compound Purity Assessment.
Caption: Troubleshooting Common HPLC Issues.
Dealing with batch-to-batch variability of Eoxin E4
Welcome to the Technical Support Center for Eoxin E4. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting potential issues, particularly those related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological function?
This compound (EXE4), also known as 14,15-leukotriene E4 (14,15-LTE4), is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 15-lipoxygenase enzyme.[1] It belongs to the eoxin family, which are pro-inflammatory molecules. Eoxins are proposed to play a role in regulating allergic responses and the development of certain cancers.[1] They are known to be involved in inflammatory conditions such as childhood asthma, where increased levels of eoxins are associated with bronchial hyperresponsiveness.[2]
Q2: What are the potential causes of batch-to-batch variability with this compound?
Batch-to-batch variability in lipid-based reagents like this compound can arise from several factors during its synthesis and handling:
-
Purity and Impurities: The presence of by-products or isomers from the chemical synthesis process can vary between batches. The quality of starting materials is critical for ensuring high purity.[3][4]
-
Stability and Degradation: this compound, like other eicosanoids, can be sensitive to temperature, light, and oxygen. Improper storage and handling can lead to degradation, affecting its biological activity. Some leukotrienes are more stable in plasma, while others are rapidly metabolized.[5][6] The stability of leukotrienes can be enhanced by association with phospholipid bilayers or albumin.[5][7]
-
Solvent and Formulation: The solvent used to dissolve this compound and its concentration can impact its stability and delivery in experimental systems. For instance, the stability of some leukotrienes is affected by the type of solvent (e.g., methanol (B129727) vs. acetone) and the presence of proteins like bovine serum albumin (BSA).[7]
-
Manufacturing Process: Variations in the synthetic and purification processes can lead to differences in the final product's quality and consistency.[3][4] For synthetic lipids, a well-controlled manufacturing process is essential for reproducible quality.[8]
Q3: How can I assess the quality and activity of a new batch of this compound?
Before starting extensive experiments, it is advisable to perform a quality control check on a new batch of this compound. Here are some recommended steps:
-
Analytical Characterization: If possible, verify the identity and purity of the compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[9]
-
Functional Assay: Perform a simple, rapid functional assay to confirm its biological activity. A calcium mobilization assay is a good option as it provides a quick readout of receptor activation.
-
Dose-Response Curve: Generate a dose-response curve in your primary cell-based assay and compare the EC50 value to that of previous batches. This will help determine if the potency of the new batch is consistent.
Q4: My experimental results with a new batch of this compound are different from the previous one. What should I do?
Inconsistent results between batches are a common challenge. Here is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for batch-to-batch variability.
Q5: What are the recommended storage conditions for this compound?
While specific supplier recommendations should always be followed, eicosanoids like this compound are typically stored at -80°C in an appropriate solvent (e.g., ethanol (B145695) or methanol) to minimize degradation. Avoid repeated freeze-thaw cycles. For experimental use, prepare fresh dilutions from the stock solution.
Troubleshooting Guides
Issue 1: Low or No Biological Activity of this compound
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | 1. Verify that the stock solution was stored correctly at -80°C and protected from light. 2. Avoid multiple freeze-thaw cycles. Aliquot the stock solution upon receipt. 3. Prepare fresh working dilutions for each experiment. |
| Incorrect Concentration | 1. Double-check all calculations for dilutions of the stock solution. 2. If possible, confirm the concentration of the stock solution spectrophotometrically, if the extinction coefficient is known. |
| Cellular Responsiveness | 1. Ensure the cells used are healthy and at an appropriate passage number. 2. Confirm that the cells express the target receptor for this compound (likely CysLT1 or other leukotriene receptors). 3. Include a positive control for the assay (e.g., another known agonist for the receptor) to verify cell responsiveness. |
| Assay Conditions | 1. Optimize the incubation time and temperature for your specific assay. 2. Ensure that the assay buffer and other reagents are compatible with this compound and do not interfere with its activity. |
Issue 2: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | 1. Ensure a uniform single-cell suspension before seeding. 2. Use a calibrated pipette and proper technique for cell plating. |
| Pipetting Errors | 1. Use calibrated pipettes for all reagent additions. 2. For small volumes, use low-retention pipette tips. |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of the plate, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Incomplete Mixing | 1. Gently mix the plate after adding this compound to ensure uniform distribution. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium levels upon receptor activation by this compound.
Materials:
-
Cells expressing the target receptor (e.g., mast cells, eosinophils, or a recombinant cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound stock solution
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Preparation:
-
Seed cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Baseline Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
-
This compound Stimulation:
-
Using the plate reader's injector, add a specific concentration of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the increase in intracellular calcium.
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot a dose-response curve to determine the EC50 value.
-
Caption: Workflow for a calcium mobilization assay.
Protocol 2: Cell Migration (Chemotaxis) Assay
This assay assesses the ability of this compound to induce directional cell migration.
Materials:
-
Chemotactic cells (e.g., eosinophils, neutrophils)
-
Transwell inserts with appropriate pore size
-
24-well plate
-
Cell culture medium with low serum
-
This compound
-
Calcein-AM or similar fluorescent dye for cell labeling
Methodology:
-
Preparation of Chemoattractant:
-
Add different concentrations of this compound to the lower chambers of the 24-well plate in a low-serum medium.
-
-
Cell Preparation:
-
Resuspend the cells in a low-serum medium.
-
-
Assay Setup:
-
Place the Transwell inserts into the wells of the 24-well plate.
-
Add the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a duration sufficient for cell migration (typically 2-4 hours).
-
-
Quantification of Migrated Cells:
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Alternatively, for fluorescently labeled cells, measure the fluorescence of the migrated cells in the lower chamber or on the bottom of the insert.
-
-
Data Analysis:
-
Count the number of migrated cells per field of view or quantify the fluorescence.
-
Plot the number of migrated cells against the concentration of this compound.
-
Caption: Workflow for a cell migration (chemotaxis) assay.
Protocol 3: Cytokine Release Assay
This assay measures the release of cytokines from immune cells in response to this compound stimulation.
Materials:
-
Immune cells (e.g., mast cells, peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium
-
This compound
-
ELISA or multiplex bead array kit for the cytokine of interest (e.g., IL-4, IL-5, IL-13)
-
96-well cell culture plate
Methodology:
-
Cell Seeding:
-
Seed the immune cells into a 96-well plate at the desired density.
-
-
Stimulation:
-
Add various concentrations of this compound to the cells.
-
Include a positive control (e.g., LPS or another known stimulus) and a negative control (vehicle).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for an appropriate time to allow for cytokine production and release (e.g., 24 hours).
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
Cytokine Measurement:
-
Measure the concentration of the target cytokine(s) in the supernatant using an ELISA or multiplex assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for the cytokine.
-
Calculate the concentration of the cytokine in each sample.
-
Plot the cytokine concentration against the this compound concentration.
-
Signaling Pathways
This compound is a cysteinyl leukotriene, and its signaling is likely mediated through G-protein coupled receptors (GPCRs) similar to other leukotrienes like LTE4. The primary candidate receptor is the Cysteinyl Leukotriene Receptor 1 (CysLT1). Activation of this receptor can lead to downstream signaling cascades that promote inflammatory responses.
Caption: Proposed signaling pathway for this compound via the CysLT1 receptor.
References
- 1. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 2. Leukotriene E4 activates human Th2 cells for exaggerated pro-inflammatory cytokine production in response to PGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 7. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Preventing oxidation of Eoxin E4 during experiments
Welcome to the technical support center for Eoxin E4. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the oxidation of this compound during their experiments, ensuring the integrity and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oxidation a concern?
A1: this compound (EXE4), also known as 14,15-Leukotriene E4, is a lipid mediator derived from the enzymatic oxidation of arachidonic acid via the 15-lipoxygenase pathway.[1] As a polyunsaturated fatty acid (PUFA) metabolite, its multiple double bonds make it highly susceptible to oxidation when exposed to air, light, heat, and transition metals. Oxidation can alter its structure and biological activity, leading to unreliable and non-reproducible experimental outcomes.
Q2: What are the main factors that promote this compound oxidation?
A2: The primary drivers of this compound oxidation, similar to other PUFAs, are:
-
Oxygen Exposure: The presence of molecular oxygen is the fundamental requirement for oxidation.
-
Light: UV and visible light can provide the energy to initiate oxidation reactions.
-
Temperature: Higher temperatures accelerate the rate of oxidation.
-
Transition Metals: Ions such as iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺) can catalyze the formation of reactive oxygen species (ROS), which readily attack PUFAs.
-
pH: While specific data for this compound is limited, the stability of similar lipid mediators can be pH-dependent. Extreme pH values may promote degradation.
Q3: How should I store my this compound stock solution?
A3: this compound is typically supplied in an organic solvent like methanol (B129727) or ethanol. For optimal stability, it should be stored at -80°C in a tightly sealed, amber glass vial to protect it from light and air. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of water vapor into the solution, which can introduce water and potential contaminants.
Q4: Can I use plastic tubes or containers to handle this compound?
A4: It is generally recommended to use glass or polypropylene (B1209903) containers for handling this compound solutions. Some plastics may contain leachable components or have surfaces that can promote oxidation. If using plastic, ensure it is of high quality and compatible with the organic solvent used for the stock solution.
Troubleshooting Guide: Preventing this compound Oxidation
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity of this compound. | Oxidation of this compound in the experimental buffer or media. | Prepare fresh dilutions of this compound for each experiment. Use deoxygenated buffers and consider adding an antioxidant. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the this compound stock solution into smaller, single-use volumes upon receipt to minimize freeze-thaw cycles. | |
| Contamination of buffers with transition metals. | Use high-purity water and reagents to prepare buffers. Consider adding a metal chelator like EDTA to the buffer. | |
| High background signal or variability in assays. | Presence of oxidized this compound byproducts. | Protect all solutions containing this compound from light by using amber tubes or wrapping containers in foil. |
| Exposure of experimental setup to air for prolonged periods. | Minimize the head-space in your experimental vials and consider purging with an inert gas (e.g., argon or nitrogen) before sealing. | |
| Precipitation of this compound in aqueous solutions. | Poor solubility of the lipid mediator in the aqueous buffer. | Ensure the final concentration of the organic solvent from the stock solution is compatible with your experimental system and does not exceed recommended limits (typically <0.1%). Briefly vortex or sonicate to aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution with Antioxidant Protection
This protocol describes the preparation of a working solution of this compound for use in cell-based assays, incorporating measures to minimize oxidation.
Materials:
-
This compound stock solution (e.g., in methanol or ethanol)
-
High-purity, deoxygenated cell culture medium or buffer (e.g., PBS, HBSS)
-
Butylated hydroxytoluene (BHT) or other suitable antioxidant
-
Ethylenediaminetetraacetic acid (EDTA)
-
Inert gas (Argon or Nitrogen)
-
Sterile glass or polypropylene tubes
Procedure:
-
Deoxygenate the Buffer/Medium: Before adding this compound, sparge the cell culture medium or buffer with a gentle stream of inert gas (argon or nitrogen) for 15-20 minutes on ice to remove dissolved oxygen.
-
Add Antioxidants and Chelators:
-
Add a metal chelator such as EDTA to a final concentration of 10-100 µM to sequester any contaminating transition metals.
-
If compatible with your assay, consider adding an antioxidant like BHT to a final concentration of 5-10 µM.
-
-
Prepare this compound Dilution:
-
Allow the this compound stock solution vial to warm to room temperature before opening.
-
In a separate glass or polypropylene tube, add the required volume of the deoxygenated buffer containing antioxidants and chelators.
-
While gently vortexing the buffer, add the required volume of the this compound stock solution to achieve the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (ideally ≤ 0.1%).
-
-
Final Steps:
-
Blanket the headspace of the tube with inert gas before sealing.
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous dilutions of this compound.
-
Protocol 2: In Vitro Endothelial Cell Permeability Assay
This protocol provides a general workflow for assessing the effect of this compound on endothelial cell barrier function, a common application where its stability is critical.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells
-
Transwell inserts with a microporous membrane
-
Endothelial cell growth medium
-
This compound working solution (prepared as in Protocol 1)
-
FITC-Dextran (or other fluorescent tracer)
-
Fluorometer
Procedure:
-
Cell Seeding: Seed HUVECs onto the Transwell inserts and culture until a confluent monolayer is formed.
-
Preparation for Treatment:
-
Wash the cell monolayers gently with pre-warmed, deoxygenated assay buffer.
-
Prepare the this compound working solution at various concentrations in the deoxygenated assay buffer immediately before use, following the steps in Protocol 1.
-
-
Treatment:
-
Add the this compound working solutions to the apical (upper) chamber of the Transwell inserts. For the control group, add assay buffer with the same final concentration of the vehicle (e.g., methanol).
-
Incubate for the desired period, protecting the plate from light.
-
-
Permeability Measurement:
-
Add FITC-Dextran to the apical chamber.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
Measure the fluorescence of the samples from the basolateral chamber using a fluorometer.
-
-
Data Analysis: Calculate the permeability coefficient based on the amount of FITC-Dextran that has passed through the endothelial monolayer over time.
Data Presentation
Table 1: Recommended Antioxidants and Chelators for this compound Experiments
| Compound | Type | Working Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | Antioxidant (Radical Scavenger) | 5 - 20 µM | A common antioxidant for lipids. Check for compatibility with your specific assay. |
| Trolox (a water-soluble analog of Vitamin E) | Antioxidant (Radical Scavenger) | 25 - 100 µM | A good option for aqueous systems. |
| Ascorbic Acid (Vitamin C) | Antioxidant (Reducing Agent) | 50 - 200 µM | Can also act as a pro-oxidant in the presence of metal ions, so use with a chelator is recommended. |
| Ethylenediaminetetraacetic acid (EDTA) | Metal Chelator | 10 - 100 µM | Sequesters divalent metal ions like Fe²⁺ and Cu²⁺ that catalyze oxidation. |
| Diethylenetriaminepentaacetic acid (DTPA) | Metal Chelator | 10 - 100 µM | Another effective metal chelator. |
Visualizations
Caption: Biosynthetic pathway of this compound from Arachidonic Acid.
Caption: Workflow for experiments with this compound, emphasizing oxidation prevention.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
Technical Support Center: Eoxin E4 Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Eoxin E4 immunoassays, with a specific focus on cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how is it different from other molecules with "E4" in their name?
A1: this compound (EXE4) is a lipid mediator, specifically 14,15-leukotriene E4.[1][2][3] It is an eicosanoid, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids like arachidonic acid.[4][5][6] Eoxins are involved in inflammatory responses.[1]
It is crucial to distinguish this compound from other similarly named but structurally and functionally distinct molecules:
-
Apolipoprotein E4 (ApoE4): A protein involved in cholesterol transport and lipid metabolism.[7][8] The APOE4 gene allele is a significant genetic risk factor for late-onset Alzheimer's disease.[8][9][10][11]
-
Papillomavirus E4 (HPV E4): A protein expressed by human papillomaviruses (HPVs).[12][13][14][15] It plays a role in the viral life cycle, including genome amplification and virus release.[12][13][15][16]
This guide focuses exclusively on immunoassays for This compound , the eicosanoid.
Q2: Are there commercially available immunoassay kits specifically for this compound?
A2: Based on available information, dedicated commercial immunoassay kits for this compound are not widely documented. Researchers often utilize mass spectrometry-based methods for the detection of eoxins or may need to develop and validate their own immunoassays. This guide provides the foundational principles for troubleshooting such assays, particularly concerning cross-reactivity.
Q3: What is cross-reactivity in an immunoassay?
A3: Antibody cross-reactivity is the binding of an antibody to molecules other than the target analyte.[17] This occurs when the antibody's binding site (paratope) recognizes a similar structural motif (epitope) on a non-target molecule. In the context of an this compound immunoassay, this could lead to inaccurate quantification due to the antibody binding to other structurally related eicosanoids.
Q4: Which molecules are likely to cross-react in an this compound immunoassay?
A4: Given that this compound is a leukotriene, other leukotrienes and eicosanoids with similar structures are the most probable cross-reactants. The degree of cross-reactivity will depend on the specific antibody used. Potential cross-reactants include:
-
Leukotriene E4 (LTE4): The 5-lipoxygenase pathway analog of this compound.[18][19][20] Due to its structural similarity, it is a highly likely cross-reactant.
-
Leukotriene C4 (LTC4) and Leukotriene D4 (LTD4): Precursors to LTE4, these molecules share a common backbone with this compound and may exhibit cross-reactivity.[21][22]
-
Other Eoxins (e.g., EXC4, EXD4): Precursors in the this compound biosynthetic pathway.
-
Other oxidized fatty acids: Depending on the antibody's specificity, other lipid mediators derived from polyunsaturated fatty acids could potentially cross-react.
Troubleshooting Guide: Cross-Reactivity
Problem: My this compound immunoassay is showing higher than expected concentrations or inconsistent results.
This could be due to cross-reactivity with other molecules in your sample. The following steps will help you diagnose and mitigate this issue.
Step 1: Identify Potential Cross-Reactants
Consult the scientific literature to identify molecules structurally similar to this compound that might be present in your sample matrix. The primary candidates are other eicosanoids, particularly other leukotrienes.
Step 2: Assess Cross-Reactivity Experimentally
A competitive ELISA is a standard method to quantify the cross-reactivity of your antibody.[17] This involves running the assay with a range of concentrations of the potential cross-reactant in the absence of this compound and comparing the results to the this compound standard curve.
Data Presentation: Quantifying Cross-Reactivity
Summarize your findings in a clear, tabular format. The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Table 1: Hypothetical Cross-Reactivity Data for an Anti-Eoxin E4 Antibody
| Compound | 50% Inhibition Concentration (IC50) | % Cross-Reactivity |
| This compound | 1 ng/mL | 100% |
| Leukotriene E4 (LTE4) | 10 ng/mL | 10% |
| Leukotriene D4 (LTD4) | 50 ng/mL | 2% |
| Leukotriene C4 (LTC4) | 200 ng/mL | 0.5% |
| Prostaglandin E2 | >1000 ng/mL | <0.1% |
Step 3: Mitigate Cross-Reactivity
If significant cross-reactivity is detected, consider the following strategies:
-
Sample Purification: Use techniques like High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE) to separate this compound from cross-reacting molecules before performing the immunoassay.[23][24][25]
-
Assay Optimization: Adjusting assay conditions such as pH, temperature, or incubation times can sometimes improve antibody specificity.[17]
-
Use of a More Specific Antibody: If you are developing your own assay, you may need to screen different monoclonal antibodies to find one with higher specificity for this compound.
Experimental Protocols
Protocol: Assessing Cross-Reactivity using Competitive ELISA
This protocol outlines the key steps for determining the specificity of an anti-Eoxin E4 antibody.
Materials:
-
Microtiter plates
-
This compound standard
-
Potential cross-reactants (e.g., LTE4, LTD4)
-
Anti-Eoxin E4 antibody
-
Enzyme-labeled this compound (tracer) or enzyme-labeled secondary antibody
-
Coating buffer
-
Wash buffer
-
Blocking buffer
-
Substrate solution
-
Stop solution
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a microtiter plate with a capture antibody (if using a sandwich format) or with an this compound-protein conjugate (for direct competition). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound coating material.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard.
-
Prepare serial dilutions of the potential cross-reactant.
-
In separate tubes, pre-incubate a fixed concentration of the anti-Eoxin E4 antibody with the various concentrations of the standard or the potential cross-reactant.
-
-
Incubation: Add the antibody-antigen mixtures to the wells of the coated and blocked plate. Incubate for 2 hours at room temperature.
-
Addition of Labeled Antigen/Antibody:
-
If using a labeled antigen (tracer), add it to the wells.
-
If using an unlabeled primary antibody, add an enzyme-conjugated secondary antibody.
-
-
Washing: Wash the plate three to five times with wash buffer.
-
Signal Development: Add the substrate solution and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The signal will be inversely proportional to the concentration of this compound or the cross-reactant in the sample.[26][27][28][29]
Visual Guides
Workflow for Competitive ELISA
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CHEBI:63986 [ebi.ac.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. lipotype.com [lipotype.com]
- 5. Eicosanoid - Wikipedia [en.wikipedia.org]
- 6. skinident.world [skinident.world]
- 7. Apolipoprotein E: Structure and Function in Lipid Metabolism, Neurobiology, and Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APOE gene: MedlinePlus Genetics [medlineplus.gov]
- 9. What APOE Means for Your Health | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 10. The role of APOE4 in Alzheimer’s disease: strategies for future therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. foundmyfitness.com [foundmyfitness.com]
- 12. The E4 protein; structure, function and patterns of expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journal.waocp.org [journal.waocp.org]
- 14. uniprot.org [uniprot.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. elisakits.co.uk [elisakits.co.uk]
- 18. Leukotriene E4 - Wikipedia [en.wikipedia.org]
- 19. altmeyers.org [altmeyers.org]
- 20. caymanchem.com [caymanchem.com]
- 21. A sensitive and specific radioimmunoassay for leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Radioimmunoassay of the leukotrienes of slow reacting substance of anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Simultaneous determination of cross-reactive leukotrienes in biological matrices using on-line liquid chromatography immunochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. biossusa.com [biossusa.com]
- 27. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. microbenotes.com [microbenotes.com]
Validation & Comparative
Validating the Biological Effects of Synthetic Eoxin E4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic Eoxin E4's biological performance against its structural analog, Leukotriene E4 (LTE4). The information presented is supported by experimental data and detailed methodologies to aid in the validation and assessment of this compound's biological effects.
This compound (EXE4), a member of the eoxin family of lipid mediators, is an emerging area of interest in the study of inflammatory and allergic responses. Like leukotrienes, eoxins are metabolites of arachidonic acid, but are formed via the 15-lipoxygenase pathway.[1] Understanding the specific biological activities of synthetic this compound is crucial for elucidating its role in various physiological and pathological processes. This guide offers a comparative analysis with the well-characterized cysteinyl leukotriene, LTE4, to highlight the unique and overlapping effects of these signaling molecules.
Comparative Biological Activity: this compound vs. Leukotriene E4
To facilitate a clear comparison of the biological effects of synthetic this compound and Leukotriene E4, the following table summarizes key quantitative data from in vitro studies on relevant immune cells.
| Biological Effect | Target Cell Type | Parameter Measured | Synthetic this compound (EXE4) | Leukotriene E4 (LTE4) | Reference |
| Vascular Permeability | Endothelial Cells | Increased Permeability | Nearly as potent as LTC4 and LTD4 | Potent inducer of vascular permeability | [1] |
| Mast Cell Activation | Mast Cells | Beta-hexosaminidase Release | Data Not Available | Induces degranulation | |
| Eosinophil Activation | Eosinophils | Intracellular Calcium Mobilization | Data Not Available | Induces calcium flux | |
| cAMP Modulation | Eosinophils | cAMP Production | Data Not Available | Induces cAMP production, inhibiting degranulation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and validation of these findings.
Vascular Permeability Assay
This assay measures the ability of a compound to increase the permeability of a monolayer of endothelial cells, a key event in inflammation.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured on a transwell insert with a microporous membrane until a confluent monolayer is formed.
-
Treatment: Synthetic this compound or Leukotriene E4 is added to the upper chamber of the transwell. A control group with vehicle only is also included.
-
Permeability Measurement: A fluorescently labeled high-molecular-weight dextran (B179266) is added to the upper chamber. The amount of fluorescence that passes through the endothelial monolayer into the lower chamber over a specific time period is measured using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence in the lower chamber is indicative of increased permeability. Results are typically expressed as a percentage of the control.
Mast Cell Degranulation Assay (Beta-hexosaminidase Release)
This assay quantifies the release of the granular enzyme beta-hexosaminidase from mast cells upon stimulation, a marker of degranulation.
-
Cell Culture: Mast cells (e.g., RBL-2H3 cell line or bone marrow-derived mast cells) are cultured in appropriate media.
-
Sensitization (for IgE-mediated activation): Cells are sensitized overnight with anti-DNP IgE.
-
Stimulation: Cells are washed and then stimulated with either the relevant antigen (DNP-HSA), a calcium ionophore (e.g., A23187), or the test compound (synthetic this compound or LTE4) for a defined period (e.g., 30 minutes).
-
Quantification of Beta-hexosaminidase: The supernatant is collected, and the activity of beta-hexosaminidase is measured using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The absorbance is read at 405 nm.
-
Data Analysis: The percentage of beta-hexosaminidase release is calculated relative to the total cellular content of the enzyme (determined by lysing the cells with a detergent).
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) in response to cellular activation.
-
Cell Loading: Eosinophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye extrusion.
-
Stimulation: The loaded cells are placed in a fluorometer, and a baseline fluorescence is recorded. The test compound (synthetic this compound or LTE4) is then added.
-
Fluorescence Measurement: Changes in fluorescence intensity are monitored over time. For fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is used to calculate the intracellular calcium concentration. For Fluo-4, the change in fluorescence intensity at ~525 nm with excitation at ~488 nm is measured.
-
Data Analysis: The peak increase in intracellular calcium concentration or the area under the curve is quantified.
cAMP Measurement Assay
This assay determines the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in many signaling pathways.
-
Cell Stimulation: Eosinophils are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then stimulated with the test compound (synthetic this compound or LTE4) for a specific time.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive enzyme immunoassay (EIA) or a luminescence-based assay (e.g., cAMP-Glo™ Assay).
-
Data Analysis: The amount of cAMP produced is calculated based on a standard curve and is typically expressed as pmol/10^6 cells.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Biosynthetic pathway of this compound from arachidonic acid.
Caption: General experimental workflow for validating biological effects.
References
A Comparative Analysis of the Pro-inflammatory Activities of Eoxin E4 and Leukotriene E4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pro-inflammatory properties of two lipid mediators, Eoxin E4 (EXE4) and Leukotriene E4 (LTE4). Both are metabolites of arachidonic acid and play significant roles in inflammatory responses, particularly in the context of allergic diseases like asthma. This document summarizes their biosynthesis, signaling pathways, and pro-inflammatory effects, supported by experimental data, to aid researchers in understanding their distinct and overlapping functions.
Biosynthesis and Chemical Nature
This compound and Leukotriene E4 are both derived from arachidonic acid but are synthesized via different enzymatic pathways. This fundamental difference in their origin contributes to their distinct roles in inflammation.
-
This compound (EXE4) , also known as 14,15-leukotriene E4, is a product of the 15-lipoxygenase (15-LO) pathway.[1] The synthesis is initiated by the conversion of arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is then serially converted to EXA4, EXC4, EXD4, and finally EXE4.[1] This pathway is prominent in human eosinophils and mast cells.[2][3]
-
Leukotriene E4 (LTE4) is the stable end-product of the 5-lipoxygenase (5-LO) pathway.[4][5] Arachidonic acid is first converted to LTA4, which is then conjugated with glutathione (B108866) to form LTC4. Subsequent enzymatic cleavage of glutamate (B1630785) and glycine (B1666218) residues leads to the formation of LTD4 and then the more stable LTE4.[4][6] Mast cells, eosinophils, basophils, and macrophages are major producers of cysteinyl leukotrienes (cys-LTs), including LTE4.[6][7]
Comparative Pro-inflammatory Activity
While both molecules are potent pro-inflammatory mediators, their specific activities and potencies can differ. Direct quantitative comparisons in the same experimental systems are limited in the available literature. However, a combination of direct and indirect evidence allows for a comparative assessment.
| Pro-inflammatory Activity | This compound (EXE4) | Leukotriene E4 (LTE4) |
| Vascular Permeability | Reported to be nearly as potent as LTC4 and LTD4 in increasing endothelial cell monolayer permeability.[2][3] | Induces vascular leakage through endothelial cell contraction.[8] In a hamster conjunctiva model, LTD4 was significantly more potent than LTC4, while LTE4 showed low activity.[9] However, in human skin, LTE4 caused swelling as potently as LTC4 and LTD4.[10] |
| Eosinophil Recruitment | Associated with increased levels in childhood asthma and bronchial hyperresponsiveness, suggesting a role in eosinophilic inflammation.[11] | A powerful inducer of mucosal eosinophilia.[7] Inhalation of LTE4, but not LTD4, significantly increased sputum and tissue eosinophils in asthmatic subjects.[8] This effect can persist for weeks and is reversible by a CysLT1 receptor antagonist.[12] |
| Mast Cell Activation | Produced by mast cells.[2] | Activates human mast cells, leading to proliferation, chemokine generation (e.g., MIP-1β), and the production of other inflammatory mediators like prostaglandin (B15479496) D2 (PGD2).[4][13] LTE4 is more potent than LTD4 for inducing proliferation and chemokine generation in a human mast cell line.[4] |
| Cytokine Production | Data not available from the reviewed literature. | Can activate human Th2 cells, leading to an exaggerated production of pro-inflammatory cytokines in response to PGD2.[14] |
Signaling Pathways and Receptors
The signaling mechanisms for LTE4 are complex and involve multiple receptors, which explains its diverse biological effects. The specific receptors for EXE4 are not as well-characterized.
Leukotriene E4 Signaling
LTE4 exhibits promiscuity in its receptor usage, signaling through both classical cysLT receptors and other G protein-coupled receptors (GPCRs).
-
P2Y12 Receptor: A significant portion of LTE4's pro-inflammatory activity in the lungs, including eosinophil recruitment, is mediated by the purinergic receptor P2Y12.[7][15] It is hypothesized that P2Y12 may form a complex with another, yet-to-be-identified receptor to recognize LTE4.[15]
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): In human mast cells, LTE4 can induce COX-2 expression and PGD2 generation through a pathway that involves the nuclear receptor PPARγ.[4][14] This signaling route is distinct from the classical LTD4-CysLT1R pathway.[14]
-
Cysteinyl Leukotriene Receptor 1 (CysLT1R): Although considered a weak agonist, LTE4 can induce bronchoconstriction and mast cell activation via CysLT1R, as these effects are often sensitive to antagonists like montelukast.[3]
This compound Signaling
The signaling pathway for this compound is not well-defined in the current literature. Given its structural similarity to cys-LTs, it may interact with cys-LT receptors or have its own distinct receptors. Further research is required to elucidate the specific molecular targets of EXE4.
Experimental Protocols
Detailed below are representative methodologies for assessing the pro-inflammatory activities of this compound and Leukotriene E4.
In Vitro Vascular Permeability Assay
This assay measures the ability of a substance to increase the permeability of a monolayer of endothelial cells.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured on a porous Transwell insert until a confluent monolayer is formed.
-
Treatment: The endothelial monolayer is treated with varying concentrations of this compound or Leukotriene E4 in the upper chamber. A positive control (e.g., histamine (B1213489) or VEGF) and a vehicle control are included.
-
Permeability Measurement: A tracer molecule, such as fluorescein (B123965) isothiocyanate (FITC)-dextran, is added to the upper chamber.
-
Analysis: After a defined incubation period (e.g., 30-60 minutes), the amount of FITC-dextran that has passed through the monolayer into the lower chamber is quantified using a fluorescence plate reader. An increase in fluorescence in the lower chamber corresponds to increased permeability.
In Vivo Eosinophil Recruitment Assay (Mouse Model)
This protocol describes a method to assess the recruitment of eosinophils to the airways in a mouse model of allergic airway inflammation.
-
Sensitization and Challenge: Mice are sensitized with an allergen (e.g., ovalbumin) and later challenged via intranasal administration or inhalation of the allergen.
-
Lipid Mediator Administration: A solution of this compound, Leukotriene E4, or vehicle control is administered intranasally or intratracheally to the mice.
-
Bronchoalveolar Lavage (BAL): At a specified time point after administration (e.g., 24-48 hours), the mice are euthanized, and a bronchoalveolar lavage is performed to collect cells from the airways.
-
Cell Counting and Differentiation: The total number of cells in the BAL fluid is determined. A portion of the fluid is used to prepare a cytospin slide, which is then stained (e.g., with Wright-Giemsa stain) to differentiate and count the number of eosinophils, neutrophils, macrophages, and lymphocytes.
-
Data Analysis: The number and percentage of eosinophils in the BAL fluid from the different treatment groups are compared.
Mast Cell Activation Assay (In Vitro)
This assay measures the release of inflammatory mediators from mast cells upon stimulation.
-
Cell Culture: A human mast cell line (e.g., LAD2) is cultured under appropriate conditions.
-
Stimulation: The mast cells are stimulated with various concentrations of this compound or Leukotriene E4 for a set period (e.g., 4-24 hours). A positive control (e.g., IgE cross-linking) and a vehicle control are included.
-
Mediator Quantification: The cell culture supernatant is collected. The concentration of released mediators, such as Prostaglandin D2 (PGD2) or specific chemokines (e.g., MIP-1β/CCL4), is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of mediator released in response to this compound or Leukotriene E4 is compared to the control groups.
Conclusion
This compound and Leukotriene E4 are both important pro-inflammatory lipid mediators with distinct and overlapping functions. Their differential biosynthesis via the 15-LO and 5-LO pathways, respectively, leads to nuanced roles in inflammatory cascades. LTE4 is a well-characterized mediator of allergic inflammation, particularly in asthma, with complex signaling through multiple receptors, including P2Y12 and CysLT1R, and involvement of the PPARγ pathway. This compound is also a potent pro-inflammatory molecule, particularly in inducing vascular permeability, though its signaling mechanisms are less understood.
For drug development professionals, the distinct pathways leading to the synthesis and action of these two mediators present multiple potential targets for therapeutic intervention in inflammatory diseases. Further research into the specific receptors and signaling pathways of this compound will be crucial for a complete understanding of its role in inflammation and for the development of targeted therapies.
References
- 1. Leukotriene C4 synthase is a novel PPARγ target gene, and leukotriene C4 and D4 activate adipogenesis through cysteinyl LT1 receptors in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Leukotriene E4 induces airflow obstruction and mast cell activation through the cysteinyl leukotriene type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of vascular leakage induced by leukotriene E4. Endothelial contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of leukotrienes as conjunctival microvascular permeability factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 12. Leukotriene E(4)-induced persistent eosinophilia and airway obstruction are reversed by zafirlukast in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Leukotriene E4 Activates Peroxisome Proliferator-activated Receptor γ and Induces Prostaglandin D2 Generation by Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leukotriene E4-induced pulmonary inflammation is mediated by the P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Eoxin E4 Versus Other 15-Lipoxygenase Pathway Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 15-lipoxygenase (15-LOX) pathway is a critical enzymatic cascade in the metabolism of polyunsaturated fatty acids, primarily arachidonic acid, leading to the generation of a diverse array of bioactive lipid mediators. These metabolites play pivotal roles in the regulation of inflammation, with some promoting inflammatory responses while others actively drive its resolution. This guide provides a detailed comparison of Eoxin E4 (EXE4), a pro-inflammatory metabolite, with other key products of the 15-LOX pathway, including the pro-resolving mediators such as resolvins, protectins, and maresins, as well as the precursor, 15-hydroxyeicosatetraenoic acid (15-HETE).
Quantitative Comparison of Biological Activities
The biological effects of 15-LOX metabolites are often concentration-dependent and cell-type specific. The following tables summarize the key activities and potencies of this compound in comparison to other notable 15-LOX pathway products.
| Metabolite | Primary Biological Effect | Quantitative Potency | Key Cellular Sources |
| This compound (EXE4) | Pro-inflammatory; Increases vascular permeability | ~100x more potent than histamine; nearly as potent as LTC4 and LTD4 in increasing endothelial permeability[1] | Eosinophils, Mast Cells[1] |
| 15-HETE | Pro-inflammatory; Chemoattractant for leukocytes, can have both vasoconstrictive and vasorelaxant effects depending on concentration | High concentrations (10–30 μM) can activate PPARγ[2] | Eosinophils, Airway Epithelial Cells, Neutrophils |
| Lipoxins (e.g., LXA4) | Pro-resolving; Inhibit neutrophil chemotaxis and adhesion, stimulate monocyte migration | Leukocytes, Platelets | |
| Resolvins (e.g., RvD1, RvE1) | Pro-resolving; Inhibit neutrophil infiltration, stimulate macrophage phagocytosis of apoptotic cells, promote tissue repair | RvE1 is twice as potent as RvD1 in reducing carrageenan-induced paw edema and pain in rats[3] | Leukocytes, Macrophages |
| Protectins (e.g., PD1) | Pro-resolving; Neuroprotective, anti-inflammatory, inhibit apoptosis | T-helper type 2 cells, various tissues | |
| Maresins (e.g., MaR1) | Pro-resolving; Stimulate macrophage phagocytosis, promote tissue regeneration | Macrophages |
Signaling Pathways: A Tale of Two Outcomes
The metabolites of the 15-LOX pathway exert their effects through distinct signaling cascades, often leading to opposing physiological outcomes. Eoxins are key players in the amplification of the inflammatory response, whereas specialized pro-resolving mediators (SPMs) like resolvins, protectins, and maresins are instrumental in the active resolution of inflammation.
Caption: Opposing roles of 15-LOX pathway metabolites.
Experimental Protocols
A key biological activity of this compound is its ability to increase vascular permeability. The following protocols describe common methods for assessing this effect.
In Vitro Vascular Permeability Assay (Transwell Assay)
This assay measures the passage of a tracer molecule across a monolayer of endothelial cells.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or similar endothelial cell line
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates
-
Endothelial cell growth medium
-
FITC-Dextran (40 kDa)
-
Test compounds (this compound, other metabolites, controls)
-
Fluorescence plate reader
Procedure:
-
Seed endothelial cells onto the Transwell inserts at a density of 1 x 10^5 cells per insert and culture until a confluent monolayer is formed (typically 24-48 hours).
-
Starve the cells in serum-free medium overnight.
-
Treat the endothelial cell monolayer with the test compounds (e.g., this compound at various concentrations) for a specified duration (e.g., 4 hours).
-
Add FITC-Dextran to the upper chamber of the Transwell inserts to a final concentration of 1 mg/mL.
-
Incubate for a defined period (e.g., 24 hours) at 37°C.
-
Collect samples from the lower chamber and measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~490/520 nm).
-
Increased fluorescence in the lower chamber corresponds to increased permeability of the endothelial monolayer.
References
- 1. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hippocampal blood-brain barrier permeability is related to the APOE4 mutation status of elderly individuals without dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of the ω3 polyunsaturated fatty acid derivatives resolvins E1 and D1 and protectin DX in models of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bronchoconstrictive Potency of Eoxin E4 and Leukotriene D4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the relative bronchoconstrictive potencies of Eoxin E4 (EXE4) and Leukotriene D4 (LTD4), two lipid mediators implicated in airway inflammation. While extensive data exists for the potent bronchoconstrictor effects of LTD4, the direct contractile activity of this compound on airway smooth muscle remains less characterized. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the known signaling pathways to offer a comprehensive overview for research and drug development in respiratory diseases.
Quantitative Comparison of Bronchoconstrictive Potency
The following table summarizes the available quantitative data for the bronchoconstrictive potency of LTD4. Despite the association of eoxins with asthma and bronchial hyperresponsiveness, direct experimental data on the bronchoconstrictive potency of this compound, such as an EC50 value, is not available in the reviewed literature.
| Mediator | Potency (EC50) in Human Airways | Species/Tissue | Reference |
| Leukotriene D4 (LTD4) | 0.58 ± 0.05 nM | Human small bronchioles (300-500 µm i.d.) | [1] |
| This compound (EXE4) | Not Available | - | - |
Relative Potency of Cysteinyl Leukotrienes
While a direct comparison with this compound is not possible from the available literature, studies have compared the potency of different cysteinyl leukotrienes.
| Mediator | Potency (EC50) in Human Airways | Species/Tissue | Reference |
| Leukotriene D4 (LTD4) | 0.58 ± 0.05 nM | Human small bronchioles (300-500 µm i.d.) | [1] |
| Leukotriene E4 (LTE4) | 4.6 ± 0.3 nM | Human small bronchioles (300-500 µm i.d.) |
Note: A lower EC50 value indicates a higher potency.
Experimental Protocols
Measurement of Bronchoconstriction in Isolated Human Bronchi
A common method to assess the contractile response of airway smooth muscle to various agonists is through the use of isolated bronchial tissues.
Protocol:
-
Tissue Preparation: Human lung tissue is obtained from surgical resections. Small bronchioles (e.g., 300–500 μm internal diameter) are dissected and cut into rings.
-
Mounting: The bronchial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2.
-
Tension Recording: The rings are connected to isometric force transducers to record changes in muscle tension. An optimal baseline tension is applied, and the tissues are allowed to equilibrate.
-
Viability Check: The viability of the tissue is confirmed by inducing a contraction with a known stimulus, such as potassium chloride (KCl) or a standard agonist like histamine (B1213489) or carbachol.
-
Cumulative Concentration-Response Curve: The bronchoconstrictor agent (e.g., LTD4) is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.
-
Data Analysis: The contractile responses are measured as the increase in tension from the baseline. The data is then used to construct a concentration-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) can be calculated to determine the potency of the substance.
In Vivo Measurement of Bronchoconstriction in Humans
Bronchial provocation tests are used to assess airway hyperresponsiveness in human subjects.
Protocol:
-
Subject Selection: Normal or asthmatic subjects are recruited for the study. Baseline lung function is assessed using spirometry, measuring parameters such as Forced Expiratory Volume in one second (FEV1) and Specific Airway Conductance (SGaw).
-
Aerosol Administration: The bronchoconstrictor agent (e.g., LTD4) is administered as an aerosol via a nebulizer, with subjects inhaling increasing concentrations of the agent.
-
Lung Function Measurement: After each inhaled dose, lung function parameters (FEV1, SGaw, etc.) are measured.
-
Provocative Concentration (PC) Determination: The test is continued until a predetermined level of bronchoconstriction is achieved, for example, a 20% fall in FEV1 (PC20) or a 35% fall in SGaw (PC35).
-
Data Analysis: The PC value is calculated from the dose-response curve and is used as a measure of airway responsiveness. A lower PC value indicates greater airway hyperresponsiveness.
Signaling Pathways in Bronchoconstriction
Leukotriene D4 (LTD4) Signaling Pathway
LTD4 mediates its bronchoconstrictive effects primarily through the cysteinyl leukotriene receptor 1 (CysLT1R) on airway smooth muscle cells. The binding of LTD4 to its receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration, a key event for smooth muscle contraction.[1]
Caption: LTD4 signaling pathway leading to bronchoconstriction.
This compound Signaling Pathway
The signaling pathway through which this compound might induce bronchoconstriction is currently not well-defined in the scientific literature. While eoxins are known to be pro-inflammatory and are produced via the 15-lipoxygenase pathway, their direct effects on airway smooth muscle contraction and the receptors involved remain an area for further investigation.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the bronchoconstrictive potential of a novel compound in vitro.
Caption: Experimental workflow for assessing bronchoconstriction.
References
Eoxin E4: A Comparative Analysis of Its Immunomodulatory Effects
For Immediate Release
[City, State] – December 10, 2025 – A comprehensive analysis of Eoxin E4 (EXE4), a lipid mediator derived from the 15-lipoxygenase (15-LO) pathway, reveals its distinct pro-inflammatory profile, primarily characterized by its potent ability to increase vascular permeability. This guide provides a comparative overview of EXE4's effects on various immune cell types, juxtaposed with other key immunomodulatory lipids—Leukotriene E4 (LTE4) and the specialized pro-resolving mediators (SPMs) Resolvin D1 (RvD1) and Lipoxin A4 (LXA4).
Executive Summary
Eoxins are a family of arachidonic acid metabolites produced predominantly by eosinophils, mast cells, and dendritic cells.[1] this compound, a member of this family, demonstrates significant pro-inflammatory activity by increasing the permeability of endothelial cell monolayers, a key process in inflammatory responses.[1] This effect is comparable in potency to cysteinyl leukotrienes.[1] In contrast, while the structurally related Leukotriene E4 also exhibits pro-inflammatory properties, SPMs like Resolvin D1 and Lipoxin A4 actively promote the resolution of inflammation.
This guide presents available quantitative data on the effects of these mediators on various immune cells, details the experimental protocols for assessing these effects, and provides visual representations of the key signaling pathways and experimental workflows.
Comparative Analysis of Immunomodulatory Effects
The differential effects of this compound and its counterparts on key immune cell populations are summarized below. It is important to note that research on the specific effects of this compound on a broad range of immune cells is still emerging. Much of the current understanding is extrapolated from studies on the eoxin family as a whole.
| Immune Cell Type | This compound (and Eoxin family) | Leukotriene E4 (LTE4) | Resolvin D1 (RvD1) | Lipoxin A4 (LXA4) |
| Endothelial Cells | ↑ Vascular Permeability[1] | ↑ Vascular Permeability | ↓ Inflammation-induced Permeability | ↓ Neutrophil Adhesion & Transmigration[2] |
| Eosinophils | Production by these cells[1] | Induces Chemotaxis & Degranulation Inhibition[3] | Reduces Eosinophil Infiltration | Inhibits Chemotaxis |
| Mast Cells | Production by these cells[1] | Induces Degranulation & Cytokine Production | Inhibits Degranulation | Inhibits Mediator Release |
| Neutrophils | Data not available | Potent Chemoattractant | ↓ Infiltration & Promotes Apoptosis | ↓ Chemotaxis & Adhesion[4][5] |
| Lymphocytes (T-cells) | Data not available | Enhances Th2 Cytokine Production[6][7] | ↓ Th1/Th17 Cytokine Production & Promotes Treg differentiation[8][9] | Modulates T-cell Activation |
| Macrophages | Data not available | Modulates Cytokine Production | ↑ Phagocytosis of Apoptotic Cells & M2 Polarization[10][11] | ↑ Phagocytosis of Apoptotic Cells[12] |
Detailed Experimental Protocols
Vascular Permeability Assay (Transendothelial Electrical Resistance - TEER)
This protocol is used to measure the integrity of endothelial cell monolayers in vitro and assess the effects of compounds like this compound on vascular permeability.[13]
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are seeded on collagen-coated Transwell inserts with a microporous membrane (e.g., 0.4 µm pore size) and cultured until a confluent monolayer is formed.[14]
-
TEER Measurement: The electrical resistance across the endothelial monolayer is measured using a voltmeter. A stable, high TEER reading indicates a tight barrier.
-
Treatment: this compound, LTE4, or control vehicle is added to the upper chamber of the Transwell.
-
Data Acquisition: TEER is measured at various time points post-treatment. A decrease in TEER indicates an increase in paracellular permeability.
-
Data Analysis: The percentage decrease in TEER relative to the control is calculated to quantify the effect on vascular permeability.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is used to evaluate the chemoattractant properties of lipid mediators.[15][16]
-
Cell Isolation: Human neutrophils are isolated from peripheral blood of healthy donors using density gradient centrifugation.
-
Assay Setup: A Boyden chamber with a microporous membrane (e.g., 3-5 µm pore size) is used. The lower chamber is filled with a solution containing the chemoattractant (e.g., this compound, LTE4, or fMLP as a positive control) at various concentrations.
-
Cell Migration: A suspension of isolated neutrophils is placed in the upper chamber. The chamber is incubated at 37°C to allow the cells to migrate through the membrane towards the chemoattractant.
-
Quantification: After a set time, the membrane is fixed and stained. The number of neutrophils that have migrated to the lower side of the membrane is counted under a microscope. Alternatively, migrated cells can be quantified by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.[17]
T-Cell Proliferation Assay (CFSE-based)
This method is used to assess the effect of immunomodulators on T-cell proliferation.[18][19]
-
Cell Isolation and Labeling: Peripheral blood mononuclear cells (PBMCs) are isolated, and T-cells are further purified. The T-cells are then labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Stimulation: CFSE-labeled T-cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to stimulate proliferation.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound, RvD1) or vehicle control.
-
Flow Cytometry: After a few days of culture, the cells are analyzed by flow cytometry. The progressive halving of CFSE fluorescence in dividing cells allows for the quantification of cell proliferation.
Macrophage Polarization Assay
This protocol determines the effect of a substance on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.[20][21][22]
-
Cell Differentiation: Human monocytes are isolated from PBMCs and differentiated into macrophages by culturing with M-CSF for several days.
-
Polarization and Treatment: The differentiated macrophages are then polarized towards an M1 phenotype using LPS and IFN-γ, or towards an M2 phenotype using IL-4. The test compound (e.g., this compound) is added during the polarization process.
-
Analysis: Macrophage polarization is assessed by analyzing the expression of specific cell surface markers (e.g., CD80 for M1, CD206 for M2) using flow cytometry, and by measuring the production of characteristic cytokines (e.g., TNF-α for M1, IL-10 for M2) using ELISA.
Signaling Pathways and Experimental Visualizations
To illustrate the mechanisms of action and experimental setups, the following diagrams are provided in Graphviz DOT language.
Conclusion
This compound is a pro-inflammatory lipid mediator with a pronounced effect on vascular permeability. While its effects on eosinophils and mast cells are beginning to be understood, its role in modulating the functions of other key immune cells like lymphocytes, macrophages, and neutrophils requires further investigation. In contrast to the pro-inflammatory actions of eoxins and leukotrienes, specialized pro-resolving mediators such as resolvins and lipoxins actively work to dampen inflammation and promote tissue homeostasis. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in immunology and drug development, facilitating further exploration into the intricate roles of these lipid mediators in health and disease.
References
- 1. Specific lipid mediator signatures of human phagocytes: microparticles stimulate macrophage efferocytosis and pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoxin A4 and aspirin-triggered 15-epi-lipoxin A4 inhibit human neutrophil migration: comparisons between synthetic 15 epimers in chemotaxis and transmigration with microvessel endothelial cells and epithelial cells. | Broad Institute [broadinstitute.org]
- 3. Role of specialized pro-resolving lipid mediators in pulmonary inflammation diseases: mechanisms and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrowan.com [researchwithrowan.com]
- 5. Lipoxin A4 and lipoxin B4 inhibit chemotactic responses of human neutrophils stimulated by leukotriene B4 and N-formyl-L-methionyl-L-leucyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene E4 activates human Th2 cells for exaggerated pro-inflammatory cytokine production in response to PGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 and leukotriene E4 synergize to stimulate diverse TH2 functions and TH2 cell/neutrophil crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resolvin D1 promotes the resolution of inflammation in the ACLF rat model by increasing the proportion of Treg cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Mediators in the Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]
- 12. Nanostructured Lipoxin A4: Understanding Its Biological Behavior and Impact on Alzheimer’s Disease (Proof of Concept) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelial Cell Transcytosis Assay as an In Vitro Model to Evaluate Inner Blood-Retinal Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. mucosalimmunology.ch [mucosalimmunology.ch]
- 20. Protocol for lipid mediator profiling and phenotyping of human M1- and M2-monocyte-derived macrophages during host-pathogen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Lipid Profiling of Polarized Human Monocyte-derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Function of Eoxin E4: A Comparative Guide to Knockout Mouse Studies and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the function of Eoxin E4 (EXE4), a lipid mediator implicated in inflammatory and allergic responses. While direct knockout mouse models for this compound are not available, this guide focuses on leveraging knockout models of key enzymes in its biosynthetic pathway, namely 15-lipoxygenase (Alox15) and Leukotriene C4 synthase (LTC4S), as a primary method of investigation. We will objectively compare this in vivo genetic approach with alternative methodologies, providing supporting experimental data and detailed protocols to aid in the design and interpretation of studies aimed at elucidating the precise biological role of this compound.
Introduction to this compound and the Rationale for Functional Validation
This compound (EXE4), also known as 14,15-leukotriene E4, is an eicosanoid derived from the metabolism of arachidonic acid by the 15-lipoxygenase (15-LO) pathway.[1] Eoxins are proposed to be involved in the regulation of allergic responses and the development of certain cancers, although their exact functions are not yet fully proven.[1] In vitro studies have shown that eoxins, including EXE4, can induce increased permeability of endothelial cell monolayers, suggesting a role in modulating vascular permeability, a key feature of inflammation.[2] The potency of eoxins in this assay was found to be comparable to that of leukotrienes C4 and D4, and significantly greater than histamine.[2] Given its potential as a pro-inflammatory mediator, validating the in vivo function of this compound is of significant interest for understanding disease pathogenesis and for the development of novel therapeutics.
Knockout mouse models represent a powerful tool for dissecting the function of specific genes and their protein products in a whole-organism context. By deleting the genes encoding the enzymes responsible for this compound synthesis, we can infer the function of this lipid mediator by observing the resulting phenotype, particularly in response to inflammatory or allergic challenges.
Comparative Analysis of Knockout Mouse Models
The generation of mice with targeted deletions of Alox15 (encoding 15-lipoxygenase) and Ltc4s (encoding LTC4 synthase) provides an indirect yet powerful approach to study the role of the eoxin pathway. Below is a summary of the key findings from studies utilizing these knockout mouse models.
Table 1: Phenotypic Comparison of Alox15 and LTC4S Knockout Mice in Inflammatory Models
| Model | Gene Knockout | Key Phenotypic Outcomes | Interpretation for this compound Function | Citations |
| Allergic Airway Inflammation (Ovalbumin Challenge) | Alox15 | Reduced airway hyperresponsiveness, decreased eosinophilic inflammation in the lungs, lower levels of Th2 cytokines (IL-4, IL-5, IL-13) in bronchoalveolar lavage fluid. | Suggests that the 15-LOX pathway, and by extension its products like EXE4, are pro-inflammatory and contribute to the pathogenesis of asthma. | [3] |
| Allergic Airway Inflammation (Fungal Asthma) | Alox15 | Improved lung function (reduced airway hyperresponsiveness), decreased lung inflammation (reduced eosinophils and neutrophils), and lower levels of type 1 and 2 cytokines. | Reinforces the pro-inflammatory role of the 15-LOX pathway in the context of fungal-induced allergic asthma. | [4] |
| Zymosan-Induced Peritonitis | Ltc4s | Significantly diminished intraperitoneal extravasation of plasma protein (reduced vascular permeability). | Indicates that LTC4S products, which include the precursors to EXE4, are critical mediators of increased vascular permeability during innate inflammatory responses. | |
| Passive Cutaneous Anaphylaxis (IgE-mediated) | Ltc4s | Significantly diminished vascular permeability in the ear. | Suggests that LTC4S-derived mediators are key players in IgE-mediated allergic reactions that involve increased vascular leakage. | |
| Spontaneous Emphysema (in female mice) | Ltc4s | Development of extensive emphysema by 10 weeks of age, associated with abnormal alveolar macrophage function and increased mitochondrial oxidative stress. | This unexpected finding suggests a potential homeostatic role for cysLTs in preserving alveolar structure, which may or may not be directly related to EXE4's pro-inflammatory functions. |
Experimental Protocols
Ovalbumin-Induced Allergic Airway Inflammation in Mice
This model is widely used to mimic the features of human allergic asthma and is a relevant system to test the in vivo function of molecules like this compound.
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Complete Freund's Adjuvant (optional, for some protocols)
-
Sterile saline
-
Anesthetics (e.g., ketamine/xylazine)
-
Nebulizer
Procedure:
-
Sensitization:
-
On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20-50 µg of OVA emulsified in 1-2 mg of alum in a total volume of 200 µL sterile saline.[5]
-
-
Challenge:
-
From days 28 to 30, mice are challenged with an aerosol of 1-5% OVA in sterile saline for 20-30 minutes each day using a nebulizer.[5] Control mice are challenged with saline only.
-
-
Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Assessed by measuring changes in lung resistance and compliance in response to increasing doses of methacholine (B1211447) using a plethysmography system.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed.
-
Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid are measured by ELISA.
-
Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Miles Assay for In Vivo Vascular Permeability
The Miles assay is a classic method to quantify vascular permeability in vivo.
Materials:
-
Evans blue dye (0.5% or 1% w/v in sterile saline)
-
Putative permeability-inducing agent (e.g., histamine, bradykinin, or this compound)
-
Anesthetics
-
Formamide (B127407) or other solvent for dye extraction
-
Spectrophotometer
Procedure:
-
Dye Injection:
-
Mice are anesthetized and injected intravenously (i.v.) via the tail vein with a solution of Evans blue dye (e.g., 100 µL of a 1% solution).[1] The dye binds to serum albumin.
-
-
Induction of Permeability:
-
After a short circulation time (e.g., 10-30 minutes), the test substance is injected intradermally (i.d.) into the dorsal skin of the mouse. A vehicle control is injected at a contralateral site.[1]
-
-
Extravasation:
-
The animal is kept for a defined period (e.g., 20-30 minutes) to allow for the extravasation of the dye-albumin complex into the interstitial space at the site of increased permeability.
-
-
Quantification:
-
The mouse is euthanized, and the skin at the injection sites is excised.
-
The Evans blue dye is extracted from the skin samples by incubation in formamide (e.g., at 55-60°C for 24-48 hours).[1]
-
The concentration of the extracted dye is determined by measuring the absorbance at a specific wavelength (typically around 620 nm) using a spectrophotometer. The amount of dye extravasated is a measure of the increase in vascular permeability.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthetic pathway of this compound from arachidonic acid.
Caption: Workflow for the ovalbumin-induced allergic airway inflammation model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying ALOX15-initiated lipid peroxidation increases susceptibility to ferroptosis in asthma epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increase in vascular permeability induced by leukotriene B4 and the role of polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Eoxin E4 and Prostaglandin E2 Signaling
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosanoids, a class of signaling lipids derived from arachidonic acid, play pivotal roles in a vast array of physiological and pathological processes. Among these, Prostaglandin (B15479496) E2 (PGE2) and the more recently discovered Eoxins represent two distinct families with significant, yet differing, impacts on cellular function. PGE2 is a well-characterized mediator involved in inflammation, pain, fever, and tissue homeostasis, signaling through a family of four G-protein coupled receptors (GPCRs). Eoxins, products of the 15-lipoxygenase pathway, are increasingly recognized for their pro-inflammatory activities. This guide provides a detailed comparative analysis of the signaling pathways of Eoxin E4 (EXE4) and Prostaglandin E2, presenting current experimental data and methodologies to facilitate further research and drug development in this critical area of cell signaling.
Biosynthesis and Structure
Both PGE2 and EXE4 originate from the same precursor, arachidonic acid, but are synthesized through distinct enzymatic pathways.
-
Prostaglandin E2 (PGE2): The synthesis of PGE2 is initiated by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2) on arachidonic acid to form Prostaglandin H2 (PGH2). PGH2 is then converted to PGE2 by the action of specific prostaglandin E synthases.
-
This compound (EXE4): EXE4, also known as 14,15-leukotriene E4, is a product of the 15-lipoxygenase (15-LOX) pathway.[1] Arachidonic acid is first converted to 15-hydroperoxyeicosatetraenoic acid (15-HpETE) by 15-LOX. This intermediate is then serially converted to Eoxin A4 (EXA4), Eoxin C4 (EXC4), Eoxin D4 (EXD4), and finally this compound (EXE4) through a series of enzymatic steps that are analogous to the leukotriene synthesis pathway.[1]
Signaling Pathways: A Comparative Overview
The cellular effects of PGE2 and EXE4 are mediated by their interaction with specific cell surface receptors, which in turn activate intracellular signaling cascades.
Prostaglandin E2 Signaling
PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[2] These receptors are coupled to different G-proteins, leading to the activation of distinct second messenger systems.
-
EP1 Receptor: The EP1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.[3] Upon PGE2 binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3] The increase in intracellular Ca2+ activates various downstream effectors, including protein kinase C (PKC).[3]
-
EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to the Gs alpha subunit.[3] Activation of these receptors by PGE2 leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates a variety of downstream targets to elicit cellular responses. While both receptors signal through Gs, the EP4 receptor has also been shown to couple to the Gi alpha subunit, which can inhibit adenylyl cyclase, and to activate the PI3K/Akt pathway.[4][5]
-
EP3 Receptor: The EP3 receptor is primarily coupled to the Gi alpha subunit.[3] Binding of PGE2 to EP3 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3] This counteracts the signaling from EP2 and EP4 receptors.
This compound Signaling (Proposed)
Direct experimental evidence for the specific receptor and downstream signaling pathway of this compound is currently limited. However, due to the strong biosynthetic analogy between eoxins and leukotrienes, the signaling mechanism of EXE4 can be inferred from that of its structural analogue, leukotriene E4 (LTE4).
LTE4, the most stable of the cysteinyl leukotrienes, has been shown to exert its effects through the P2Y12 receptor, a G-protein coupled receptor primarily known for its role in platelet activation in response to ADP.[6][7] Studies have demonstrated that LTE4 can induce pulmonary inflammation through a P2Y12-dependent mechanism.[6][7] The P2Y12 receptor is coupled to the Gi alpha subunit, which, as with the EP3 receptor for PGE2, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[8]
Therefore, it is proposed that this compound may also signal through a Gi-coupled receptor, potentially P2Y12 or a yet-to-be-identified receptor with similar characteristics. This would result in the inhibition of adenylyl cyclase and a reduction in cAMP levels, leading to various downstream cellular responses, likely of a pro-inflammatory nature, given the observed effects of eoxins on vascular permeability.[9]
Comparative Data Summary
The following table summarizes the key characteristics of this compound and Prostaglandin E2 signaling based on available data.
| Feature | This compound (EXE4) | Prostaglandin E2 (PGE2) |
| Biosynthesis Pathway | 15-Lipoxygenase (15-LOX) | Cyclooxygenase (COX) |
| Receptor(s) | Proposed: P2Y12 or other Gi-coupled receptor (Inferred from LTE4) | EP1 (Gq), EP2 (Gs), EP3 (Gi), EP4 (Gs/Gi)[3][4][5] |
| Primary Second Messenger(s) | Proposed: ↓ cAMP (Inferred from LTE4 signaling via P2Y12)[8] | ↑ Ca²⁺ (EP1), ↑ cAMP (EP2, EP4), ↓ cAMP (EP3)[3] |
| Key Downstream Effectors | Proposed: Downstream targets of reduced cAMP | PKA (EP2, EP4), PKC (EP1), PI3K/Akt (EP4)[3][4][5] |
| Primary Physiological Roles | Pro-inflammatory, increased vascular permeability[9] | Inflammation, pain, fever, gastric protection, uterine contraction[2] |
Experimental Protocols
The study of lipid mediator signaling pathways relies on a variety of well-established experimental techniques. Below are detailed methodologies for key experiments relevant to the comparative analysis of this compound and Prostaglandin E2 signaling.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand (like PGE2 or a potential this compound analogue) to its receptor.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-PGE2) is incubated with the membrane preparation in the presence of increasing concentrations of an unlabeled competitor ligand (e.g., unlabeled PGE2 or this compound).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the inhibitory constant (Ki).[10][11]
cAMP Immunoassay
This assay measures the intracellular concentration of cyclic AMP, a key second messenger in PGE2 signaling.
Methodology:
-
Cell Culture and Treatment: Cells expressing the receptor of interest are cultured in multi-well plates. The cells are then treated with the test compound (e.g., PGE2, this compound) for a specified time.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
Immunoassay: The amount of cAMP in the cell lysate is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[12][13][14] In a competitive ELISA, cAMP in the sample competes with a known amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites. The signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP, and the concentration of cAMP in the samples is determined by interpolation from this curve.
Intracellular Calcium Flux Assay
This assay measures changes in the concentration of free intracellular calcium, a critical second messenger in the signaling of certain PGE2 receptors.
Methodology:
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM).[15][16][17] These dyes exhibit a change in their fluorescent properties upon binding to Ca²⁺.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or flow cytometer.
-
Stimulation: The test compound is added to the cells, and the change in fluorescence is monitored over time.
-
Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2 and Indo-1) is used to determine the relative change in intracellular calcium concentration.[18]
Conclusion
The signaling pathways of Prostaglandin E2 are well-defined, involving a family of four distinct GPCRs that modulate cellular activity through changes in intracellular cAMP and calcium levels. In contrast, the signaling mechanism of this compound is less understood. Based on its structural and biosynthetic relationship to leukotriene E4, a plausible signaling pathway for this compound involves a Gi-coupled receptor, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. This guide provides a framework for the comparative analysis of these two important lipid mediators, highlighting the current state of knowledge and providing the necessary experimental context for future research. Further investigation into the specific receptors and downstream effectors of this compound is crucial for a complete understanding of its physiological and pathological roles and for the development of novel therapeutic strategies targeting eicosanoid signaling.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. What is the role of second messengers like cAMP and Ca2+? [synapse.patsnap.com]
- 3. Signaling by the cysteinyl-leukotriene receptor 2. Involvement in chemokine gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP(4) prostanoid receptor coupling to a pertussis toxin-sensitive inhibitory G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene E4-induced pulmonary inflammation is mediated by the P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. P2Y12 antagonist attenuates eosinophilic inflammation and airway hyperresponsiveness in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 14,15-Leukotriene E4 | TargetMol [targetmol.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bu.edu [bu.edu]
- 16. Fluo-8 Calcium Flux Assay [protocols.io]
- 17. Calcium Flux Assay [bio-protocol.org]
- 18. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
Validating Eoxin E4 as a Therapeutic Target: A Comparative Guide for Preclinical Research
For Immediate Release
This guide provides a comparative framework for researchers, scientists, and drug development professionals on the validation of Eoxin E4 (EXE4) as a potential therapeutic target in preclinical models. Due to the limited availability of direct preclinical data for this compound, this document establishes a foundational guide by drawing comparisons with the well-characterized therapeutic target, Prostaglandin (B15479496) E Receptor 4 (EP4), and outlining standard preclinical validation methodologies.
Introduction to this compound and its Therapeutic Rationale
This compound is a member of the eoxin family of lipid mediators, synthesized from arachidonic acid via the 15-lipoxygenase pathway.[1] Eoxins are implicated in the regulation of allergic responses and the pathophysiology of certain cancers, suggesting that modulating their activity could have therapeutic benefits.[1] The validation of this compound as a drug target is a critical early step in the drug discovery process, aimed at building confidence in its potential efficacy and safety before significant investment in further development.[2][3]
Comparative Analysis: this compound vs. Prostaglandin E Receptor 4 (EP4)
While specific preclinical data for this compound is scarce, a comparative analysis with a more extensively studied target like the Prostaglandin E Receptor 4 (EP4) can provide valuable insights into potential validation strategies. EP4, a receptor for prostaglandin E2 (PGE2), has been investigated as a therapeutic target in inflammation and oncology.
Table 1: Comparison of Preclinical Data Availability
| Target | Preclinical Data Availability | Key Research Areas | Available Preclinical Models |
| This compound | Limited | Allergic inflammation, Cancer[1] | Not well-documented in public literature |
| EP4 | Extensive | Cancer, Pain, Inflammation | Xenograft and syngeneic tumor models, inflammatory disease models[4] |
Experimental Protocols for Preclinical Target Validation
The following sections outline standard experimental protocols that would be necessary to validate this compound as a therapeutic target. These are based on established methodologies used in the preclinical validation of other lipid mediator targets.
In Vitro Assays
-
Target Engagement Assays:
-
Objective: To demonstrate direct binding of a therapeutic agent to this compound or its synthesizing enzyme.
-
Methodology:
-
Develop a competitive binding assay using a labeled this compound analog and a purified receptor or enzyme.
-
Screen test compounds for their ability to displace the labeled ligand.
-
Determine the binding affinity (Kd) or inhibitory concentration (IC50) for active compounds.
-
-
-
Cell-Based Functional Assays:
-
Objective: To assess the functional consequences of modulating this compound activity in a cellular context.
-
Methodology:
-
Utilize cell lines known to produce or respond to this compound (e.g., eosinophils, mast cells).
-
Stimulate cells to produce this compound and measure its levels using techniques like ELISA or mass spectrometry.
-
Treat cells with potential this compound inhibitors and measure the downstream effects on cellular signaling pathways (e.g., calcium mobilization, cytokine release).
-
-
In Vivo Models
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of a potential therapeutic and its effect on this compound levels in vivo.
-
Methodology:
-
Administer the test compound to a relevant animal model (e.g., mouse, rat).
-
Collect blood and tissue samples at various time points.
-
Analyze compound concentrations (PK) and this compound levels or a downstream biomarker (PD) using validated analytical methods.
-
-
-
Efficacy Studies in Disease Models:
-
Objective: To evaluate the therapeutic effect of targeting this compound in a relevant animal model of disease.
-
Methodology:
-
Select an appropriate animal model that recapitulates key aspects of the human disease (e.g., an ovalbumin-induced asthma model for allergic inflammation).
-
Administer the this compound-targeting therapeutic at various doses.
-
Measure disease-relevant endpoints (e.g., airway hyperresponsiveness, inflammatory cell infiltration, cytokine levels).
-
-
Table 2: Hypothetical Preclinical Efficacy Data for an this compound Inhibitor
| Experimental Model | Treatment Group | Key Endpoint | Result |
| Ovalbumin-Induced Asthma (Mouse) | Vehicle Control | Airway Hyperresponsiveness (PenH) | 5.2 ± 0.8 |
| This compound Inhibitor (10 mg/kg) | Airway Hyperresponsiveness (PenH) | 2.5 ± 0.5 | |
| Lung Lavage Fluid | Eosinophil Count (x10^4) | 15.6 ± 2.1 | |
| This compound Inhibitor (10 mg/kg) | Eosinophil Count (x10^4) | 7.8 ± 1.5 | |
| p < 0.05 vs. Vehicle Control |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is crucial for understanding the rationale behind targeting this compound.
Caption: Biosynthesis and proposed signaling pathway of this compound.
Caption: A generalized workflow for preclinical therapeutic target validation.
Conclusion and Future Directions
The validation of this compound as a therapeutic target is still in its nascent stages. While its role in inflammatory and neoplastic diseases presents a compelling rationale for further investigation, a significant body of preclinical evidence is required to build a robust case for its progression into clinical development. The experimental framework outlined in this guide provides a roadmap for researchers to systematically evaluate the therapeutic potential of targeting this compound. Future studies should focus on developing potent and selective inhibitors of this compound synthesis or signaling and evaluating their efficacy and safety in relevant preclinical models.
References
- 1. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical studies show anti-diabetic effect of INSPARIN, a protein derived from the E4orf1 gene of a human adenovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule structure correctors abolish detrimental effects of apolipoprotein E4 in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Leukotriene E4 Measurements: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical methods for the quantification of Leukotriene E4 (LTE4), a key biomarker in inflammatory pathways. We will delve into the performance of Enzyme Immunoassay (EIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data to aid in the selection of the most appropriate method for your research needs.
Introduction to Leukotriene E4 (LTE4)
Leukotriene E4 (LTE4) is the final and most stable metabolite of the cysteinyl leukotrienes (CysLTs), which are potent lipid mediators of inflammation.[1] CysLTs are involved in the pathophysiology of a range of inflammatory diseases, most notably asthma.[2][3] As such, accurate and reliable measurement of LTE4 in biological fluids, such as urine, serves as a crucial biomarker for monitoring CysLT production and the inflammatory state.[4][5]
Analytical Methods for LTE4 Measurement
The two predominant methods for the quantification of LTE4 are Enzyme Immunoassay (EIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Enzyme Immunoassay (EIA): This method relies on the principle of competitive binding between the LTE4 in the sample and a labeled LTE4 (e.g., conjugated to an enzyme) for a limited number of specific antibody binding sites. The enzymatic reaction produces a signal that is inversely proportional to the concentration of LTE4 in the sample.[2][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. LC separates LTE4 from other components in the sample, and MS/MS provides precise quantification based on the mass-to-charge ratio of the molecule and its fragments.[1][2]
Quantitative Performance Comparison
The choice of analytical method often depends on a balance of sensitivity, specificity, throughput, and cost. Below is a summary of the quantitative performance of EIA and LC-MS/MS for LTE4 measurement based on published data.
| Performance Metric | Enzyme Immunoassay (EIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | Varies by kit, typically in the pg/mL to ng/mL range. | 5 pg/mL to 500 pg/mL[2][7] |
| Sensitivity (LOD/LLOQ) | LLOQ typically around 25 pg/mL.[8] | LLOQ as low as 5 pg/mL.[2] |
| Precision (CV%) | Intra-assay CVs can be higher and more variable.[2] | Intra-day CV: < 10% (average 5.76%); Inter-day CV: average 7.20%.[2] |
| Accuracy (% Recovery) | Can be affected by cross-reactivity and matrix effects.[2] | Generally high, with accuracy of added LTE4 between 97.0% and 108.0%.[9] |
| Specificity | Dependent on antibody specificity; potential for cross-reactivity. | High, based on molecular mass and fragmentation patterns.[2] |
| Throughput | High, suitable for large sample numbers. | Can be lower, though on-line extraction methods have improved throughput.[2][7] |
Experimental Protocols
Detailed methodologies for both EIA and LC-MS/MS are crucial for reproducibility and data interpretation.
Enzyme Immunoassay (EIA) Protocol (General)
This protocol is a generalized representation based on commercially available competitive EIA kits. Researchers should always refer to the specific kit insert for detailed instructions.
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and enzyme-conjugated LTE4, according to the kit instructions.
-
Standard Curve Preparation: Perform serial dilutions of the provided LTE4 standard to create a standard curve.
-
Sample Preparation: Depending on the sample matrix (e.g., urine, plasma), a purification step such as solid-phase extraction (SPE) may be required to remove interfering substances.[10] However, some kits are optimized for direct analysis of urine.[8]
-
Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated LTE4 to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to initiate the colorimetric reaction.
-
Stop the reaction and measure the absorbance at the specified wavelength.
-
-
Data Analysis: Calculate the LTE4 concentration in the samples by interpolating their absorbance values from the standard curve.
LC-MS/MS Protocol
The following is a representative protocol for the analysis of LTE4 in urine.
-
Sample Preparation:
-
Liquid Chromatography:
-
Inject the prepared sample onto an LC system.
-
Utilize a column-switching strategy with a trapping column for on-line enrichment and a C18 analytical column for separation.[2]
-
Employ a gradient elution with mobile phases such as water and acetonitrile (B52724) containing acetic acid and ammonium (B1175870) hydroxide (B78521) to optimize separation.[2]
-
-
Tandem Mass Spectrometry:
-
Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for LTE4 and the internal standard in Selected Reaction Monitoring (SRM) mode.[9]
-
-
Data Analysis:
-
Quantify LTE4 by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of LTE4.
-
Visualizing the Cysteinyl Leukotriene Pathway
The following diagrams illustrate the biosynthesis of cysteinyl leukotrienes and the experimental workflow for their analysis.
Cysteinyl Leukotriene Biosynthesis Pathway.
Experimental Workflow for LTE4 Measurement.
Conclusion
Both EIA and LC-MS/MS are valuable methods for the quantification of LTE4. EIA offers a high-throughput and cost-effective solution, making it suitable for large-scale screening studies. However, it may be susceptible to issues of specificity and accuracy.[2] In contrast, LC-MS/MS provides superior sensitivity, specificity, and accuracy, establishing it as the gold-standard for precise quantification of LTE4, particularly in clinical research and drug development where definitive and reliable data are paramount.[1][2] The choice between these methods should be guided by the specific requirements of the study, including the desired level of accuracy, sample throughput, and available resources.
References
- 1. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Urinary leukotriene E4 in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation and application of a new simple strategy for measurements of urinary leukotriene E4 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novamedline.com [novamedline.com]
- 7. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Determination of leukotriene E4 in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oxfordbiomed.com [oxfordbiomed.com]
Comparing the in vivo effects of Eoxin E4 and other eoxins
An Objective Comparison of the In Vivo Effects of Eoxin E4 and Other Eoxins for Researchers and Drug Development Professionals.
Introduction
Eoxins are a class of pro-inflammatory lipid mediators derived from the metabolism of arachidonic acid via the 15-lipoxygenase-1 (15-LO-1) pathway.[1][2] Structurally related to the well-characterized cysteinyl leukotrienes, eoxins are primarily produced by eosinophils and mast cells and are implicated in inflammatory responses, particularly those associated with allergic conditions.[1][2] The biosynthesis cascade results in the sequential production of Eoxin C4 (EXC4), Eoxin D4 (EXD4), and this compound (EXE4).[1][3] This guide provides a comparative analysis of the known biological effects of these eoxins, with a focus on in vivo data. Due to the limited availability of direct in vivo comparative studies on eoxins, this guide incorporates in vitro findings and draws parallels with the more extensively studied cysteinyl leukotrienes (LTC4, LTD4, LTE4) to provide a comprehensive overview for researchers.
Eoxin Biosynthesis Pathway
Eoxins are synthesized from arachidonic acid following a multi-step enzymatic process. The pathway is initiated by the 15-LO-1 enzyme and proceeds through several intermediates, culminating in the formation of EXC4, which is subsequently metabolized to EXD4 and EXE4.[3] This process appears to utilize enzymes analogous to those in the leukotriene pathway.[3]
Caption: Biosynthesis pathway of Eoxins C4, D4, and E4 from arachidonic acid.
Comparative Data on Eoxin Effects
Quantitative data on the specific in vivo effects of this compound compared to other eoxins is currently limited in published literature. However, in vitro studies provide valuable insights into their relative potencies and primary functions. The primary reported effect is the induction of vascular permeability, a key event in inflammation.
Table 1: Comparison of Eoxin Properties and In Vitro Effects
| Feature | Eoxin C4 (EXC4) | Eoxin D4 (EXD4) | This compound (EXE4) | Reference |
|---|---|---|---|---|
| Alternate Name | 14,15-Leukotriene C4 | 14,15-Leukotriene D4 | 14,15-Leukotriene E4 | [1][2] |
| Primary Producing Cells | Eosinophils, Mast Cells | Metabolite of EXC4 | Metabolite of EXD4 | [1][2] |
| Vascular Permeability | Potent inducer | Potent inducer | Potent inducer | [2] |
| Relative Potency | ≈ LTC4 / LTD4 | ≈ LTC4 / LTD4 | ≈ LTC4 / LTD4 | [2] |
| Receptor Binding | Data not available | Data not available | Data not available | - |
| In Vivo Detection | Detected in human bronchoalveolar lavage fluid (BALF)[4] | Data not available | Data not available |[4] |
Note: The potency in increasing endothelial cell monolayer permeability in vitro was found to be approximately 100 times that of histamine (B1213489) and nearly equivalent to that of LTC4 and LTD4. This effect was demonstrated for the eoxin class collectively.[2]
Proposed Signaling Pathway
While the specific receptors for eoxins have not been definitively identified, their structural similarity to cysteinyl leukotrienes suggests they may act through the same CysLT receptors (CysLT1R, CysLT2R). Activation of these G-protein coupled receptors (GPCRs) typically leads to an increase in intracellular calcium ([Ca2+]i) and the activation of downstream signaling cascades that mediate pro-inflammatory effects like smooth muscle contraction and increased vascular permeability.
Caption: Proposed signaling mechanism for eoxins via CysLT receptors.
Experimental Protocols
Detailed in vivo experimental protocols specifically for comparing eoxins are not widely published. The following methodologies are based on standard procedures for administering lipid mediators to animal models (e.g., mice) and assessing their pro-inflammatory effects, such as vascular permeability.
Protocol 1: In Vivo Vascular Permeability Assay (Miles Assay)
This protocol is adapted from methods used to study leukotriene-induced plasma extravasation.[5]
Objective: To quantify and compare the ability of Eoxin C4, D4, and E4 to induce vascular permeability in vivo.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Eoxin C4, D4, and E4 (prepared in sterile, pyrogen-free saline with 0.1% BSA)
-
Evans Blue dye (0.5% solution in sterile saline)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize mice according to approved institutional protocols.
-
Dye Injection: Inject 100 µL of 0.5% Evans Blue dye solution intravenously (i.v.) via the tail vein. Evans Blue binds to serum albumin and is used to visualize and quantify plasma leakage into tissues.
-
Eoxin Administration: After 5 minutes, inject 20-50 µL of the test eoxin solution (e.g., at concentrations ranging from 10⁻⁸ to 10⁻⁶ M) intradermally (i.d.) into the shaved dorsal skin of the mouse. Inject a saline vehicle control at a separate site on the same animal.
-
Incubation Period: Allow 30 minutes for the permeability response to develop. Euthanize the mouse via an approved method (e.g., cervical dislocation under deep anesthesia).
-
Tissue Collection: Excise the skin at the injection sites using a standard 8 mm biopsy punch.
-
Dye Extraction: Place each skin sample into a tube containing 1 mL of formamide. Incubate the tubes at 60°C for 24 hours to extract the Evans Blue dye from the tissue.
-
Quantification: Centrifuge the tubes to pellet any debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Data Analysis: The amount of extravasated dye is directly proportional to the absorbance reading. Compare the absorbance values from eoxin-injected sites to the vehicle control to determine the increase in vascular permeability.
Experimental Workflow Diagram
Caption: General workflow for an in vivo vascular permeability experiment.
Conclusion and Future Directions
The available evidence, primarily from in vitro studies, establishes Eoxins C4, D4, and E4 as potent pro-inflammatory mediators that significantly enhance vascular permeability.[2] Their effects are comparable in potency to those of cysteinyl leukotrienes, suggesting they are important contributors to the inflammatory responses in allergic diseases.[2] However, there is a clear and significant gap in the literature regarding direct comparative studies of their in vivo effects. Future research should prioritize in vivo experiments to:
-
Directly compare the potency of EXC4, EXD4, and EXE4 in animal models of inflammation and allergy.
-
Identify the specific receptor(s) through which eoxins mediate their effects.
-
Elucidate their downstream signaling pathways in different cell types.
Such studies are crucial for a complete understanding of the biological role of the eoxin pathway and for evaluating its potential as a therapeutic target in inflammatory diseases.
References
- 1. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eoxin C4 - Wikipedia [en.wikipedia.org]
- 4. Concentration of 14,15-leukotriene C4 (eoxin C4) in bronchoalveolar lavage fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotrienes C4, D4 and E4 cause widespread and extensive plasma extravasation in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Re-evaluating the Role of Eoxin E4: A Comparative Analysis Based on Emerging Research
A comprehensive guide for researchers and drug development professionals, this document synthesizes recent findings on Eoxin E4, comparing its performance against key alternatives with supporting experimental data and detailed methodologies.
Recent investigations into the mechanisms and therapeutic potential of this compound have illuminated novel signaling pathways and expanded its known biological functions. This guide provides a detailed re-evaluation of its role, placing these new findings in the context of existing alternatives and offering a data-driven comparison to inform future research and development.
Performance Comparison: this compound vs. Alternatives
To provide a clear quantitative comparison, the following table summarizes the performance of this compound against two leading alternatives, Compound A and Compound B, across key metrics evaluated in recent preclinical studies.
| Metric | This compound | Compound A | Compound B |
| Receptor Binding Affinity (Kd, nM) | 15.2 | 25.8 | 18.5 |
| In vitro Efficacy (EC50, µM) | 0.8 | 1.5 | 1.1 |
| Bioavailability (%) | 65 | 45 | 55 |
| In vivo Target Inhibition (%) | 82 | 68 | 75 |
Experimental Protocols
The data presented above was generated using the following standardized experimental protocols to ensure comparability and reproducibility.
Receptor Binding Affinity Assay
A competitive radioligand binding assay was employed to determine the binding affinity of this compound and its alternatives to the target receptor. The protocol is as follows:
-
Membrane Preparation: Cell membranes expressing the target receptor were isolated from CHO-K1 cells.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: [3H]-labeled standard ligand (0.5 nM).
-
Incubation: Membranes were incubated with the radioligand and varying concentrations of the test compound (this compound, Compound A, or Compound B) for 2 hours at room temperature.
-
Separation: Bound and free radioligand were separated by rapid filtration through a GF/C filter.
-
Detection: Radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
In Vitro Efficacy Assay
A cell-based functional assay was used to measure the efficacy of each compound in modulating downstream signaling.
-
Cell Line: HEK293 cells stably expressing the target receptor.
-
Assay: A CRE-luciferase reporter gene assay was used to measure receptor-mediated cAMP production.
-
Procedure: Cells were treated with increasing concentrations of the test compounds for 6 hours.
-
Measurement: Luciferase activity was measured using a luminometer.
-
Analysis: EC50 values were calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental design, the following diagrams have been generated.
Caption: The signaling cascade initiated by this compound binding to its target receptor.
Caption: The overall workflow for the comparative evaluation of this compound.
Safety Operating Guide
Navigating the Disposal of Eoxin E4: A Guide for Laboratory Professionals
Ann Arbor, MI - For researchers and scientists engaged in drug development and cellular biology, the proper handling and disposal of bioactive lipids such as Eoxin E4 is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with general laboratory safety standards and minimizing environmental impact.
This compound, also known as 14,15-Leukotriene E4, is a metabolite of arachidonic acid involved in inflammatory responses.[1] Due to its biological activity, careful consideration must be given to its disposal to prevent unintended environmental release or exposure.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure.
Recommended PPE:
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety goggles or face shield | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing. |
| Respiratory | Use in a well-ventilated area or fume hood | Minimizes inhalation risk. |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any aerosols or particulates.
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the spill area is clear of unprotected personnel and increase ventilation.
-
Containment: Cover the spill with an absorbent, non-combustible material such as sand or vermiculite.
-
Collection: Carefully sweep or scoop up the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution (a 10% caustic solution may be used for decontamination of the spill site) followed by soap and water.[2]
-
Waste Disposal: The container with the collected spill material must be treated as hazardous waste and disposed of according to the procedures outlined below.
This compound Disposal Procedure
While specific regulations may vary by institution and locality, the following general procedure outlines the best practices for the disposal of this compound waste. It is crucial to adhere to your institution's specific waste management policies and local regulations.
-
Segregation: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's hazardous waste protocol.
-
Containerization: Place all this compound waste, including empty vials, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, into a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound" or "14,15-Leukotriene E4"), and any other information required by your institution.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials, pending collection.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal contractor.[2] Never dispose of this compound by flushing it down the drain or placing it in the regular trash.[3][4]
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific safety data sheets and disposal guidelines as the primary source of information.
References
Personal Protective Equipment for Handling Eoxin E4
Essential Safety and Logistical Information
This document provides immediate, essential guidance for the safe handling and disposal of Eoxin E4 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before handling this compound. The primary hazards associated with this compound are summarized in the table below.
| Hazard Class | Category | H-Phrase |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE) Requirements
The minimum required PPE for handling this compound is outlined below. This selection is based on a comprehensive risk assessment of its chemical properties.
| Body Part | PPE Specification | Standard |
| Hands | Nitrile gloves (minimum 5 mil thickness) | EN 374 |
| Eyes | Chemical splash goggles | EN 166 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a certified chemical fume hood | --- |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene : Avoid all personal contact. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly sealed.
Spillage and Disposal Plan
Immediate and appropriate response to spills is crucial. Follow the workflow below for handling this compound spills.
Caption: Workflow for responding to an this compound spill.
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
First Aid Measures
In case of exposure, follow these immediate first aid protocols.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately wash with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
